molecular formula C11H16ClNO2 B8097059 2-(3-Methoxy-phenyl)-morpholine hydrochloride

2-(3-Methoxy-phenyl)-morpholine hydrochloride

Cat. No.: B8097059
M. Wt: 229.70 g/mol
InChI Key: JDYRDCHKSFXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxy-phenyl)-morpholine hydrochloride is a chemical compound of significant interest in preclinical research, primarily as a key intermediate in medicinal chemistry and neuroscience. This phenylmorpholine derivative is part of a class of compounds known for interacting with monoamine neurotransmitter systems . Researchers utilize it as a structural analog to investigate the structure-activity relationships of neurotransmitters, with a specific focus on their effects on monoamine transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin . Its research value is underscored by its role in the synthesis and study of compounds with potential applications in neuropharmacology, serving as a crucial building block for developing novel pharmacophores targeting transporter proteins and receptor functions . The morpholine ring attached to a methoxy-substituted phenyl group provides a versatile scaffold for probing biological mechanisms and optimizing ligand interactions at key central nervous system targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(3-methoxyphenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYRDCHKSFXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis of 2-(3-Methoxyphenyl)morpholine hydrochloride , a structural analog of phenmetrazine, focusing on the


-haloketone reductive cyclization pathway . This route is selected for its scalability, use of accessible precursors, and robust literature precedence for 2-arylmorpholine scaffolds.

Executive Summary

Target Molecule: 2-(3-Methoxyphenyl)morpholine Hydrochloride CAS (Base): 32040-09-8 (Generic for isomer mix, specific isomers vary) Molecular Formula:


 (HCl salt)
Core Strategy:  The synthesis proceeds via the bromination of 3-methoxyacetophenone to form the 

-bromoketone, followed by nucleophilic substitution with ethanolamine, reduction to the diol-amine intermediate, and acid-catalyzed cyclodehydration.
Safety & Hazard Warning
  • 
    -Bromoacetophenones  are potent lachrymators (tear gas agents). All operations involving Step 1 must be performed in a high-efficiency fume hood.
    
  • Morpholine analogs may possess pharmacological activity affecting the central nervous system. Handle with strict PPE and containment.

Retrosynthetic Analysis

The strategic disconnection relies on opening the morpholine ring at the ether oxygen and the C-N bond, revealing a linear amino-diol precursor derived from a substituted acetophenone.

Retrosynthesis Target 2-(3-Methoxyphenyl)morpholine HCl Intermediate 1-(3-Methoxyphenyl)-2-[(2-hydroxyethyl)amino]ethanol (Diol-Amine) Target->Intermediate Cyclodehydration (H2SO4) Precursors 3-Methoxyphenacyl Bromide + Ethanolamine Intermediate->Precursors Reduction (NaBH4) Start 3-Methoxyacetophenone Precursors->Start Bromination (Br2/AcOH)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-methoxyacetophenone.

Experimental Protocol

Phase 1: Synthesis of 3-Methoxyphenacyl Bromide

This step introduces the leaving group required for the subsequent amination.

  • Reagents: 3-Methoxyacetophenone (1.0 eq), Bromine (

    
    , 1.0 eq), Glacial Acetic Acid (Solvent), catalytic HBr.
    
  • Mechanism: Acid-catalyzed

    
    -halogenation.
    

Protocol:

  • Dissolve 3-methoxyacetophenone (15.0 g, 100 mmol) in glacial acetic acid (60 mL) in a 250 mL three-neck flask equipped with a pressure-equalizing addition funnel and a gas trap (scrubber).

  • Cool the solution to <20°C.

  • Add Bromine (16.0 g, 5.15 mL, 100 mmol) dropwise over 45–60 minutes. The reaction is exothermic; maintain temperature below 25°C to prevent poly-bromination.

  • Stir for 1 hour post-addition until the orange bromine color fades.

  • Pour the mixture into ice-water (300 mL) . The product, 3-methoxyphenacyl bromide , will precipitate as a solid or heavy oil.

  • Filter (if solid) or extract with Dichloromethane (DCM) . Wash the organic layer with saturated

    
     to remove acid traces.
    
  • Dry over

    
     and concentrate.
    
    • Checkpoint: Yield is typically 85–90%. The product is a strong lachrymator.

Phase 2: Formation of the Diol-Amine Intermediate

This phase couples the amine and reduces the ketone to an alcohol, creating the necessary diol backbone.

  • Reagents: Ethanolamine (excess), Sodium Borohydride (

    
    ), Methanol.
    
  • Critical Parameter: Use excess ethanolamine (3-4 eq) to prevent the formation of the bis-alkylated dimer (two ketone units attached to one nitrogen).

Protocol:

  • In a 500 mL flask, dissolve Ethanolamine (18.3 g, 300 mmol, 3.0 eq) in Methanol (100 mL) and cool to 0°C.

  • Dissolve the crude 3-methoxyphenacyl bromide (22.9 g, 100 mmol) in Methanol (50 mL) .

  • Add the bromide solution dropwise to the ethanolamine solution at 0–5°C over 1 hour. Stir for an additional 2 hours at room temperature.

    • Intermediate: This forms the

      
      -amino ketone (often unstable). Proceed immediately to reduction.
      
  • Cool the mixture back to 0°C.

  • Add Sodium Borohydride (

    
    , 3.8 g, 100 mmol)  portion-wise. Gas evolution (
    
    
    
    ) will occur.
  • Stir overnight at room temperature.

  • Quench with water (50 mL) and extract with DCM (3 x 100 mL) .

  • Concentrate the organic phase to yield the crude 1-(3-methoxyphenyl)-2-[(2-hydroxyethyl)amino]ethanol as a viscous oil.

Phase 3: Cyclodehydration to Morpholine Ring

Acid-mediated dehydration closes the ring between the secondary alcohol and the terminal hydroxyl of the ethanolamine chain.

  • Reagents: Conc. Sulfuric Acid (

    
    ).
    

Protocol:

  • Place the crude diol-amine oil in a round-bottom flask.

  • Cautiously add cold concentrated

    
     (30 mL) . The mixture will darken.
    
  • Heat the mixture to 100–110°C for 12–14 hours.

    • Note: Do not exceed 140°C to avoid charring.

  • Cool the reaction mixture to room temperature and pour onto crushed ice (200 g) .

  • Basify the solution to pH 12 using 50% NaOH solution or solid KOH pellets. Keep cold during addition.

  • Extract the free base with Diethyl Ether or DCM (3 x 100 mL) .

  • Wash combined organics with brine, dry over

    
    , and evaporate to obtain the crude 2-(3-methoxyphenyl)morpholine  free base.
    
Phase 4: Hydrochloride Salt Formation

Conversion to the stable salt for purification and storage.

Protocol:

  • Dissolve the crude free base in minimal anhydrous Diethyl Ether or Isopropanol (IPA) .

  • Add 2M HCl in Diethyl Ether dropwise with stirring until the solution is acidic (pH ~2).

  • The hydrochloride salt will precipitate as a white to off-white solid.

  • Filter the solid and recrystallize from Isopropanol/Ethanol to achieve high purity (>98%).

Reaction Pathway Visualization

ReactionPathway cluster_0 Phase 1: Bromination cluster_1 Phase 2: Reductive Amination cluster_2 Phase 3: Cyclization SM 3-Methoxyacetophenone Bromide 3-Methoxyphenacyl Bromide SM->Bromide Br2, AcOH <25°C Diol Amino-Diol Intermediate Bromide->Diol 1. Ethanolamine (xs) 2. NaBH4, MeOH Product 2-(3-Methoxyphenyl) morpholine Diol->Product H2SO4, 110°C - H2O Salt HCl Salt Product->Salt HCl/Ether

Figure 2: Step-by-step chemical transformation from ketone precursor to final hydrochloride salt.

Critical Process Parameters (CPPs)

ParameterRecommended ValueScientific Rationale
Bromination Temp 15–25°CPrevents formation of

-dibromo ketone byproducts.
Ethanolamine Stoichiometry 3.0 – 4.0 equivalentsExcess amine suppresses dimerization (reaction of two bromide molecules with one amine).
Cyclization Temp 100–110°CSufficient energy to activate the secondary alcohol for elimination without degrading the ether moiety.
pH during Workup >12Ensures the morpholine nitrogen is fully deprotonated for efficient extraction into organic solvent.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5–9.8 (br s, 2H, 
      
      
      
      ).
    • 
       7.3–6.9 (m, 4H, Ar-H).
      
    • 
       4.8 (dd, 1H, benzylic CH at C2).
      
    • 
       3.8 (s, 3H, 
      
      
      
      ).
    • 
       3.0–4.2 (m, 6H, morpholine ring protons).
      
  • Mass Spectrometry (LC-MS):

    • Expected

      
       peak at 194.1 m/z  (Free base MW = 193.24).
      

References

  • Source: Patent KR840002428B1. Describes the general method of refluxing amino-diol intermediates with acid to form morpholine rings.
  • Synthesis and Characterization of 2-Arylmorpholine Hydrochloride

    • Source: ResearchGate (2025).
    • URL:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines

    • Source: Journal of the American Chemical Society (2025).
    • URL:[Link]

  • Organic Syntheses: Cyclization of Amino Alcohols

    • Source: Organic Syntheses.[1][2] General procedures for converting amino alcohols to cyclic amines using thionyl chloride or sulfuric acid.

    • URL:[Link]

Sources

in-silico modeling of 2-(3-Methoxy-phenyl)-morpholine hydrochloride binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Modeling of 2-(3-Methoxy-phenyl)-morpholine hydrochloride Binding

Abstract

This technical guide provides a comprehensive, step-by-step framework for investigating the binding characteristics of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, a novel small molecule, using a suite of in-silico modeling techniques. Morpholine derivatives are prevalent in centrally active pharmaceuticals, making the elucidation of their binding mechanisms a critical step in modern drug discovery.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will progress from initial ligand and receptor preparation through molecular docking, molecular dynamics (MD) simulations, and culminate with binding free energy calculations. The causality behind each methodological choice is explained to ensure both reproducibility and a deep understanding of the entire computational workflow.

Introduction: The Rationale for In-Silico Analysis

In modern drug discovery, computational, or in-silico, modeling is an indispensable tool that precedes and complements expensive, time-consuming wet-lab experiments.[3] For a molecule like 2-(3-Methoxy-phenyl)-morpholine hydrochloride, whose specific biological targets may not be fully characterized, in-silico methods provide a powerful first-pass analysis.[4][5][6] They allow us to predict how the molecule might interact with a protein target, estimate its binding affinity, and visualize the specific molecular interactions that stabilize the complex.[3][7]

This guide employs a multi-stage approach for a robust analysis:

  • Molecular Docking: A computational "handshake" to predict the preferred orientation and initial binding affinity of the ligand within a protein's active site.[3]

  • Molecular Dynamics (MD) Simulation: A "virtual microscope" that allows us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment, providing insights into the stability of the binding pose.[8]

  • Binding Free Energy Calculation: Advanced methods to refine the initial affinity estimates from docking, providing a more accurate quantitative prediction.[9][10]

This structured workflow ensures that our predictions are not based on a single, static model but are validated through simulations of their dynamic and energetic properties.

Foundational Workflow: System Preparation

The quality of any in-silico prediction is fundamentally dependent on the meticulous preparation of the input structures. Garbage in, garbage out. This phase involves preparing both the small molecule (ligand) and the macromolecule (receptor).

Ligand Preparation Protocol

The goal of ligand preparation is to generate a geometrically optimized, three-dimensional structure with correct atom types and partial charges.[7][11]

Experimental Protocol:

  • Obtain 2D Structure: Acquire the 2D structure of 2-(3-Methoxy-phenyl)-morpholine. A reliable source is the PubChem database or a chemical drawing tool like ChemDraw.[11] The SMILES string for the base molecule is COC1=CC=CC(=C1)C2CNCCO2.[6]

  • Convert to 3D and Add Hydrogens: Use a tool like Open Babel to convert the 2D representation into a 3D structure and add hydrogens. Most crystal structures lack explicit hydrogens, which are critical for accurate charge calculation and interaction analysis.

    • Causality: The --gen3d flag generates a reasonable 3D conformation. The -p 7.4 flag adds hydrogens appropriate for a physiological pH of 7.4, which is crucial as the protonation state of the morpholine nitrogen can drastically affect its binding properties.

  • Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Minimize its energy using a force field (e.g., MMFF94) to relieve steric clashes and achieve a more stable conformation.

  • Prepare for Docking (PDBQT Format): For use with AutoDock Vina, the ligand must be converted to the PDBQT format, which includes partial charges (Gasteiger charges are common) and defines rotatable bonds.[12][13] This can be accomplished using AutoDock Tools (ADT) or a command-line script.[12][14]

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking), which is more realistic than treating the ligand as a rigid body.[15]

Receptor Preparation Protocol

Receptor preparation involves "cleaning" a raw PDB structure to make it suitable for simulation.[16][17] For this guide, we will proceed with a hypothetical target. A common approach for novel morpholine derivatives would be to screen against known CNS receptors or to use a structure where a similar ligand is already bound.

Experimental Protocol:

  • Select and Download Receptor: Obtain a suitable protein structure from the Protein Data Bank (RCSB PDB).[11] The choice of PDB entry is critical; prioritize high-resolution crystal structures with a co-crystallized ligand in the binding site of interest, as this validates the druggability of the pocket.[7][18]

  • Clean the PDB Structure: Raw PDB files often contain crystallographic water molecules, co-factors, and other elements not relevant to the binding interaction.[14][16] These should be removed. Tools like UCSF Chimera or simple command-line scripts can be used.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to be structurally important (i.e., mediating a key interaction), in which case more advanced docking protocols are needed. Removing them simplifies the initial analysis.[17]

  • Add Hydrogens and Repair Structure: Add polar hydrogens to the protein. It's also essential to check for and repair any missing side chains or gaps in the protein structure using tools like the Dock Prep tool in Chimera.[17][19]

  • Assign Charges and Create PDBQT: As with the ligand, the receptor must be converted to the PDBQT format for AutoDock Vina. This step adds charges to the protein atoms.[13]

    • Self-Validation: After preparation, visually inspect the receptor in a molecular viewer like PyMOL or ChimeraX.[16] Ensure that all residues have complete side chains and that the overall structure appears sound.

Stage 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the binding pose of a ligand in a receptor's binding site and provides a scoring function to estimate binding affinity.[7][20] AutoDock Vina is a widely used, efficient, and accurate open-source tool for this purpose.[13]

Defining the Search Space

The "search space" or "grid box" is a defined cubic area where Vina will attempt to place the ligand.[15][21]

  • Targeted Docking: If a known binding site exists (e.g., from a co-crystallized ligand), the grid box should be centered on this site and be large enough to encompass the entire pocket plus a small margin (e.g., 25x25x25 Å).[21][22]

  • Blind Docking: If the binding site is unknown, the grid box can be set to cover the entire protein surface.[20][23] This requires more computational effort but can be invaluable for identifying novel or allosteric binding sites.

Docking Workflow

The overall workflow for molecular docking is a systematic process to ensure reliable and reproducible results.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_md Validation Phase ligand Ligand Prep (mol2) ligand_pdbqt Ligand (pdbqt) ligand->ligand_pdbqt receptor Receptor Prep (PDB) receptor_pdbqt Receptor (pdbqt) receptor->receptor_pdbqt vina Run AutoDock Vina ligand_pdbqt->vina receptor_pdbqt->vina config Create Config File (Define Search Space) config->vina results Output Poses (pdbqt) vina->results visualize Visualize & Analyze (PyMOL, Chimera) results->visualize select Select Best Pose visualize->select MD Simulation MD Simulation select->MD Simulation MD_Workflow start Start with Best Docked Protein-Ligand Complex topology Generate Ligand Topology (e.g., CGenFF server) start->topology merge Merge Protein & Ligand Topologies topology->merge box Define Simulation Box merge->box solvate Add Solvent (Water) box->solvate ions Add Ions (Neutralize System) solvate->ions em Energy Minimization (Remove Steric Clashes) ions->em nvt NVT Equilibration (Stabilize Temperature) em->nvt npt NPT Equilibration (Stabilize Pressure & Density) nvt->npt production Production MD Run (Data Collection) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: Step-by-step workflow for setting up and running an MD simulation.

Experimental Protocol:

  • Generate Ligand Topology: Unlike standard amino acids, the force field parameters for our ligand are not pre-defined. A server like CGenFF (for CHARMM force fields) is used to generate the necessary topology and parameter files for 2-(3-Methoxy-phenyl)-morpholine. [24]2. Prepare System Topology: Combine the protein and ligand coordinate files. Then, modify the GROMACS topology file (topol.top) to include the ligand's parameters. [24][25]3. Solvation and Ionization: Create a periodic simulation box (e.g., a dodecahedron) around the complex and fill it with a water model (e.g., TIP3P). Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration. [26] * Causality: Neutralizing the system is essential for accurate calculation of long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts created during setup.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the complex while keeping it stable. The goal is to achieve a stable system temperature.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to equilibrate the system's pressure and achieve the correct density.

    • Causality & Self-Validation: These two equilibration steps are critical for stabilizing the system under the desired simulation conditions (e.g., 300 K, 1 bar) before the production run. Successful equilibration is confirmed by monitoring the temperature, pressure, and density plots, which should plateau to stable average values.

  • Production MD: Run the simulation for a longer period (e.g., 100-200 ns) without position restraints. This is the data-gathering phase.

Analyzing MD Trajectories

Analysis of the production trajectory provides insights into the stability and dynamics of the complex.

Analysis MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the deviation of the protein backbone or ligand atoms from their initial positions over time.A low, stable RMSD plateau for both the protein and the ligand suggests the complex is stable and the ligand remains in the binding pocket.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or ligand atoms around their average position.Highlights flexible regions of the protein. Low RMSF for binding pocket residues suggests a stable binding site.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.High-occupancy hydrogen bonds indicate key interactions that anchor the ligand in the binding site.

Stage 3: Binding Free Energy Calculation

While Vina's score is a good first estimate, more rigorous methods can provide a more accurate binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques. [27] These methods calculate the binding free energy by estimating the energy of the complex, the free receptor, and the free ligand from snapshots of the MD trajectory. [27][28] Equation: ΔG_binding = G_complex - (G_receptor + G_ligand)

Causality: This approach is more accurate than docking scores because it averages over an ensemble of conformations from the MD simulation and uses a more sophisticated (though computationally demanding) model for solvation energy. However, it is important to note that these methods are generally better for ranking related compounds than for predicting absolute binding affinities due to inherent approximations, such as the neglect of conformational entropy. [9]

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow to investigate the binding of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. By progressing from rapid, high-throughput docking to rigorous, dynamic MD simulations and free energy calculations, researchers can build a robust, multi-faceted model of a ligand's interaction with its putative target.

The results of this computational pipeline—a validated binding pose, identification of key interacting residues, and a quantitative estimate of binding affinity—provide a strong foundation for subsequent experimental validation. This data can guide site-directed mutagenesis studies to confirm the importance of specific residues or inform the rational design of new analogues with improved potency and selectivity, thereby accelerating the drug discovery process.

References

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  • Title: GROMACS tutorial | Biomolecular simulations Source: EMBL-EBI URL
  • Title: What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • Title: AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening Source: YouTube URL
  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL
  • Title: How does one prepare proteins for molecular docking?
  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL
  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL
  • Source: vertexaisearch.cloud.google.
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  • Title: Protein-Ligand Complex - MD Tutorials Source: MD Tutorials URL
  • Title: A simple tutorial for using Autodock Vina to find the ligand binding pose Source: GitHub URL
  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL
  • Title: Introductory Tutorials for Simulating Protein Dynamics with GROMACS Source: ACS Publications URL
  • Title: 6.
  • Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL
  • Title: Tutorial: Prepping Molecules Source: UCSF DOCK URL
  • Title: Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors Source: MDPI URL
  • Title: Free Energy Calculations Source: Institute of Molecular Modeling and Simulation - BOKU URL
  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL
  • Title: Calculation of binding free energies Source: PubMed URL
  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL
  • Source: Autodock Vina 1.2.
  • Source: scripps.
  • Title: BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version)
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  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: SciSpace URL
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  • Title: Fundamental concepts of relative binding Free Energy Perturbation (FEP)
  • Title: Protein-ligand docking Source: Cresset Group URL
  • Title: Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation Source: PubMed URL
  • Title: Protein Ligand Docking Lesson Plan Source: Schrödinger URL
  • Title: MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.
  • Title: In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins Source: MDPI URL
  • Title: In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science Source: ACS Publications URL
  • Title: (PDF)
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  • Title: 2-(3-Methoxyphenyl)
  • Title: 1017395-60-6 | 2-(3-Methoxyphenyl)
  • Title: 2-(3-Methoxyphenyl)
  • Title: 2-(3-methoxyphenyl)morpholine (C11H15NO2)
  • Title: 3-(4-Methoxyphenyl)
  • Title: Morpholine Source: Wikipedia URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL
  • Source: wjpr.

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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of substituted morpholine compounds, from their synthesis and physicochemical characteristics to their diverse biological activities and clinical applications. Authored for the discerning researcher, this guide delves into the causality behind experimental choices and provides actionable insights for the development of novel morpholine-based therapeutics.

The Allure of the Morpholine Ring: Physicochemical and Pharmacokinetic Advantages

The prevalence of the morpholine moiety in successful drug candidates is not coincidental. The inclusion of this heterocycle often imparts favorable drug-like properties. The endocyclic oxygen atom acts as a hydrogen bond acceptor, enhancing solubility and potential interactions with biological targets.[1] Furthermore, the nitrogen atom's basicity (pKa of the morpholinium ion is ~8.5) is attenuated compared to piperidine, which can be advantageous in modulating a compound's overall pharmacokinetic profile and reducing off-target effects.[2] This balance of hydrophilicity and lipophilicity, coupled with its metabolic stability, makes the morpholine ring a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3]

Synthetic Strategies for Substituted Morpholines

The construction of the morpholine core and the introduction of various substituents can be achieved through a multitude of synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Intramolecular Cyclization: A Classic and Versatile Approach

One of the most common methods for synthesizing morpholines involves the intramolecular cyclization of an appropriately functionalized amino alcohol. This strategy offers a high degree of control over the final structure.

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [4]

This protocol describes a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.

  • Step 1: O-Allylation of N-Boc-Amino Alcohols: To a solution of the N-Boc protected amino alcohol (1.0 equiv) in anhydrous THF at 0 °C, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of allyl bromide (1.2 equiv). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Step 2: Boc-Deprotection: The O-allyl ether from Step 1 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure to yield the crude amine trifluoroacetate salt.

  • Step 3: N-Arylation/N-Vinylation: The crude amine salt from Step 2, an aryl or vinyl bromide (1.1 equiv), palladium(II) acetate (0.02 equiv), a suitable phosphine ligand (e.g., P(t-Bu)3, 0.04 equiv), and a base (e.g., sodium tert-butoxide, 2.5 equiv) are combined in a sealed tube with anhydrous toluene. The mixture is heated to 80-100 °C until the reaction is complete. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

  • Step 4: Pd-Catalyzed Intramolecular Carboamination: The N-substituted O-allyl ethanolamine from Step 3 (1.0 equiv), an aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), palladium(II) acetate (0.02 equiv), and P(2-furyl)3 (0.08 equiv) are combined in anhydrous toluene in a sealed tube. The reaction mixture is heated at 105 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the cis-3,5-disubstituted morpholine.

Diagram of the Pd-Catalyzed Carboamination Workflow:

G cluster_0 Substrate Preparation cluster_1 Cyclization N-Boc-Amino Alcohol N-Boc-Amino Alcohol O-Allyl Ether O-Allyl Ether N-Boc-Amino Alcohol->O-Allyl Ether NaH, Allyl Bromide Amine Salt Amine Salt O-Allyl Ether->Amine Salt TFA, DCM N-Substituted Ethanolamine N-Substituted Ethanolamine Amine Salt->N-Substituted Ethanolamine Ar-Br, Pd(OAc)2, Ligand, Base cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine N-Substituted Ethanolamine->cis-3,5-Disubstituted Morpholine Ar-Br, Pd(OAc)2, P(2-furyl)3, NaOtBu

Caption: Workflow for the synthesis of cis-3,5-disubstituted morpholines.

Multi-Component Reactions (MCRs): An Efficient and Diversity-Oriented Approach

Multi-component reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex substituted morpholines.[5] These reactions are atom-economical and allow for the rapid generation of libraries of compounds for screening.

Experimental Protocol: One-Pot, Four-Component Synthesis of Morpholine Glycoconjugates [2]

This protocol describes a catalyst- and base-free one-pot synthesis of substituted morpholine glycoconjugates.

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve the glycosyl amino alcohol (1.0 equiv) in a suitable solvent such as methanol.

  • Step 2: Addition of Reagents: To the solution from Step 1, add chloroacetone (1.1 equiv), an isocyanide (1.1 equiv), and an acid (e.g., a carboxylic acid, 1.1 equiv) sequentially at room temperature.

  • Step 3: Reaction and Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired morpholine glycoconjugate.

A Spectrum of Biological Activities

Substituted morpholines exhibit a remarkable diversity of biological activities, a testament to the versatility of this scaffold in interacting with a wide range of biological targets.

Anticancer Activity

The morpholine moiety is a common feature in many successful anticancer drugs. Its ability to modulate the pharmacokinetic properties of a molecule and to interact with key signaling pathways has been instrumental in the development of potent and selective kinase inhibitors.[6]

Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a prime example of a morpholine-containing drug that has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR).[7] The morpholine group in gefitinib enhances its solubility and allows for favorable interactions within the ATP-binding pocket of the EGFR kinase domain.

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the EGFR tyrosine kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[8][9] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their proliferation and survival.[10]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and the Action of Gefitinib:

G EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR inhibits

Caption: Gefitinib inhibits EGFR, blocking the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Selected Substituted Morpholine Compounds

CompoundTarget/Cancer Cell LineIC50 (µM)Reference
GefitinibEGFR (NSCLC)0.033 - 0.062 (A549 cells)[11]
Compound 10e mTOR (A549 cells)0.033[11]
Compound AK-10 MCF-7 (Breast Cancer)3.15[6]
Compound AK-10 SHSY-5Y (Neuroblastoma)3.36[6]
XMD8-85 AnalogDCLK10.021[12]
Antimicrobial Activity

The morpholine scaffold is also a key component of several important antimicrobial agents.

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, which is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] The morpholine ring in linezolid is crucial for its activity and contributes to its favorable pharmacokinetic profile.[13]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[14] This binding prevents the formation of a functional 70S initiation complex, which is a critical early step in protein synthesis.[15] This unique mechanism of action means that there is little to no cross-resistance with other classes of protein synthesis inhibitors.[2]

Fenpropimorph: An Ergosterol Biosynthesis Inhibitor

Fenpropimorph is a widely used agricultural fungicide that contains a substituted morpholine ring. It is highly effective against a range of fungal pathogens, particularly powdery mildews and rusts on cereals.

Mechanism of Action: Fenpropimorph disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[16] This leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[1]

Neuroprotective and CNS Activity

Substituted morpholines have shown significant promise in the treatment of central nervous system (CNS) disorders. The ability of the morpholine ring to improve blood-brain barrier permeability makes it an attractive scaffold for CNS-active drugs.[17]

Reboxetine (Edronax®): A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[18] It is used in the treatment of clinical depression, panic disorder, and attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[19] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4]

Aprepitant (Emend®): A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent nausea and vomiting associated with chemotherapy and surgery.[20]

Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[21] It blocks the binding of substance P, a neurotransmitter involved in the vomiting reflex, to NK1 receptors in the brain.[22]

Table 2: Neuroprotective and CNS Activity of Selected Substituted Morpholine Compounds

CompoundTarget/ActivityIC50/EC50 (µM)Reference
ReboxetineNorepinephrine Reuptake Inhibition-[23]
AprepitantNK1 Receptor Antagonism-[24]
Morpholine-chalcone hybridAcetylcholinesterase Inhibition~1[15]
Morpholine-coumarin hybridMAO-B Inhibition0.372[15]
Anti-inflammatory and Antiviral Activities

Substituted morpholines have also demonstrated significant potential as anti-inflammatory and antiviral agents.

Table 3: Anti-inflammatory and Antiviral Activity of Selected Substituted Morpholine Compounds

CompoundActivityIC50/EC50 (µM)Reference
Morpholine capped β-lactam 5c Anti-inflammatory (iNOS inhibition)0.12[1]
Morpholine Mannich base 4c Anti-inflammatory (albumin denaturation)25.3[13]
Quinoline-morpholine 1 Anti-SARS-CoV-2 (Vero 76 cells)1.5[16]
Camphene-morpholine 7a Anti-Ebola pseudovirus0.6[24]
Quinoline-morpholine I-13e Anti-SARS-CoV-2 RdRp1.08[25]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective morpholine-based drugs. Systematic modification of the substituents on the morpholine ring can have a profound impact on biological activity.

For example, in a series of quinazoline-based EGFR kinase inhibitors, the introduction of morpholine alkoxy groups at positions 6 and 7 of the quinazoline ring led to increased antiproliferative activity.[10] Furthermore, a three-carbon linker between the quinazoline and morpholine moieties resulted in a 7.5-fold increase in activity compared to a shorter two-carbon chain.[10] In another study on DCLK1 kinase inhibitors, a 4-N-methyl piperazine substituent was found to be preferred over a 4-morpholine group, indicating that subtle changes in the heterocyclic ring can significantly affect potency.[12]

Diagram Illustrating Key SAR Insights for Morpholine-Based Kinase Inhibitors:

G cluster_0 General Morpholine-Kinase Inhibitor Scaffold cluster_1 Favorable Modifications cluster_2 Unfavorable Modifications Scaffold Kinase Inhibitor Core (e.g., Quinazoline) Linker Linker (e.g., alkoxy chain) Scaffold->Linker Morpholine Morpholine Ring Linker->Morpholine FavorableLinker Longer Linker Chain (e.g., 3 carbons) FavorableSubstituent Electron-donating groups on the core UnfavorableLinker Shorter Linker Chain (e.g., 2 carbons) UnfavorableHeterocycle Substitution of Morpholine with less optimal heterocycles

Caption: Key SAR points for optimizing morpholine-based kinase inhibitors.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex substituted morpholines. Furthermore, the exploration of morpholine-containing compounds as modulators of new and challenging biological targets will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

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An In-depth Technical Guide to the Anticipated Receptor Binding Profile of 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Foreword:

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold is a recurring motif, valued for its favorable physicochemical properties that can enhance brain permeability and metabolic stability.[1] The compound 2-(3-methoxyphenyl)-morpholine hydrochloride belongs to a class of phenylmorpholines, structurally analogous to the well-characterized psychostimulant phenmetrazine. While a comprehensive receptor binding profile for this specific molecule is not extensively documented in publicly accessible literature, its structural similarity to phenmetrazine and its derivatives provides a strong scientific basis for predicting its primary molecular targets.

This guide is structured to provide researchers with a robust framework for investigating the pharmacology of 2-(3-methoxyphenyl)-morpholine hydrochloride. We will proceed from the foundational principles of its likely targets—the monoamine transporters—to detailed experimental protocols for characterizing its binding affinity and functional activity. The causality behind experimental choices is emphasized, ensuring that the described methodologies are not merely procedural but are grounded in established pharmacological principles.

Part 1: Predicted Primary Molecular Targets and Pharmacological Context

Based on the structure-activity relationships of analogous compounds, 2-(3-methoxyphenyl)-morpholine hydrochloride is predicted to interact primarily with the monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[3]

The parent compound, phenmetrazine, is a potent releasing agent at both DAT and NET, with significantly weaker effects at SERT.[2] The substitution on the phenyl ring is a critical determinant of both potency and selectivity. The presence of a methoxy group at the 3-position on the phenyl ring of 2-(3-methoxyphenyl)-morpholine suggests a modulation of its interaction with these transporters compared to unsubstituted phenmetrazine.

Anticipated Receptor Binding Affinity

The following table outlines the predicted primary targets and the key parameters to be determined through experimental validation. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.[4]

TargetPredicted AffinityRationaleKey Parameters to Determine
Dopamine Transporter (DAT) High to ModerateStructural analogy to phenmetrazine, a known DAT substrate.[2]K_i, IC_50
Norepinephrine Transporter (NET) High to ModeratePhenylmorpholine scaffold is common in NET inhibitors.[2]K_i, IC_50
Serotonin Transporter (SERT) Moderate to LowPhenmetrazine analogs typically show lower affinity for SERT.[2][5]K_i, IC_50

Part 2: Experimental Protocols for Characterization

To empirically determine the receptor binding profile, a series of in vitro assays are required. The following protocols are standard in the field and provide a self-validating system for characterizing novel compounds.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target transporter.

Causality Behind Experimental Choices:

  • Cell Lines: Using HEK293 or CHO cells stably expressing the human recombinant transporters ensures a high density of the target and minimizes interference from other receptors.

  • Radioligands: The choice of radioligand is critical. High-affinity, selective radioligands such as [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT are industry standards.

  • Competition Format: A competition (or displacement) assay is the most efficient way to determine the affinity of an unlabeled compound (the "cold" ligand).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (typically at or near its K_d value).

      • A range of concentrations of 2-(3-methoxyphenyl)-morpholine hydrochloride (e.g., 0.1 nM to 100 µM).

      • For determining non-specific binding, add a high concentration of a known, non-radioactive inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep1 Culture Cells (HEK293-hDAT/hNET/hSERT) prep2 Harvest & Homogenize prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 assay3 Add Membranes prep3->assay3 assay1 Add Radioligand ([³H]WIN 35,428, etc.) assay1->assay3 assay2 Add Test Compound (Concentration Gradient) assay2->assay3 incubation Incubate to Equilibrium assay3->incubation analysis1 Generate Competition Curve analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff) analysis2->analysis3 harvest Harvest on Filters incubation->harvest count Scintillation Counting harvest->count count->analysis1

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Functional Activity and Signaling Pathways

While monoamine transporters are not G-protein coupled receptors and do not initiate complex intracellular signaling cascades in the same manner, their function is critical to modulating the signaling of postsynaptic receptors. The functional activity of 2-(3-methoxyphenyl)-morpholine hydrochloride (i.e., whether it is an uptake inhibitor or a releasing agent) is a key determinant of its overall pharmacological effect.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect specific brain regions from rodents (e.g., striatum for DAT, hippocampus for NET, cortex for SERT).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the pellet in assay buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with various concentrations of 2-(3-methoxyphenyl)-morpholine hydrochloride or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of neurotransmitter uptake. This provides a functional measure of the compound's potency as a reuptake inhibitor.

Signaling Context: Modulation of Dopaminergic Pathways

By inhibiting or reversing the action of DAT, 2-(3-methoxyphenyl)-morpholine hydrochloride would increase the concentration of dopamine in the synapse. This elevated dopamine level would then lead to increased activation of postsynaptic dopamine receptors, which are G-protein coupled receptors.[6][7] The D1-like (D1 and D5) and D2-like (D2, D3, D4) receptor families are the primary mediators of dopamine signaling.[8]

Diagram: Dopamine D1 Receptor Signaling Pathway

G compound 2-(3-Methoxy-phenyl)- morpholine HCl dat Dopamine Transporter (DAT) compound->dat Inhibits/Reverses da_synapse ↑ Synaptic Dopamine dat->da_synapse Modulates d1r Dopamine D1 Receptor (GPCR) da_synapse->d1r Activates g_protein Gαs/olf d1r->g_protein Couples to ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) pka->downstream Phosphorylates Targets

Caption: Postsynaptic signaling cascade following DAT modulation.

References

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. [Link]

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Stereochemical Architecture and Synthetic Resolution of 2-(3-Methoxyphenyl)-morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxyphenyl)-morpholine hydrochloride represents a critical scaffold in the development of norepinephrine reuptake inhibitors (NRIs) and monoamine modulators.[1] Structurally analogous to Reboxetine and Phenmetrazine , this compound’s pharmacological efficacy is governed strictly by its stereochemistry at the C2 position.

This guide moves beyond basic characterization to address the "Chirality Bottleneck" in drug development: the efficient synthesis, resolution, and validation of the specific (


) and (

) enantiomers. We will explore the causal link between the 3-methoxy substitution and metabolic stability, detail a self-validating chiral HPLC protocol, and map the synthetic pathways using advanced graph theory.

Structural Analysis & Stereochemical Basis[1]

The molecule comprises a morpholine ring substituted at the C2 position with a 3-methoxyphenyl group.[1] The hydrochloride salt form serves to stabilize the secondary amine, preventing oxidation and enhancing water solubility for biological assays.

The Chiral Center (C2)

The defining feature of this molecule is the asymmetric carbon at position 2 of the morpholine ring.

  • Configuration: The molecule exists as a pair of enantiomers: (

    
    )-2-(3-methoxyphenyl)morpholine and (
    
    
    
    )-2-(3-methoxyphenyl)morpholine.[1]
  • Nitrogen Inversion: While the nitrogen atom is technically a stereocenter, it undergoes rapid pyramidal inversion in solution (

    
     times/second).[1] Therefore, the N-stereocenter is ignored in solution-phase pharmacology, leaving C2 as the sole determinant of optical activity.[1]
    
  • Conformational Lock: In the hydrochloride salt form, the protonation of the nitrogen locks the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions, typically placing the bulky 2-aryl group in the equatorial position.

Pharmacological Implications (SAR)

The 3-methoxy group is not merely a lipophilic handle; it acts as a hydrogen bond acceptor within the orthosteric binding pocket of the norepinephrine transporter (NET).[1]

  • Selectivity: 2-substituted morpholines generally favor NET over SERT (Serotonin Transporter).[1]

  • Metabolism: The meta-methoxy placement renders the ring susceptible to O-demethylation by CYP2D6, generating the active phenolic metabolite.[1]

Synthetic Pathways: Logic & Execution[1]

To access the specific stereoisomers, researchers typically employ two strategies: Racemic Synthesis with Chiral Resolution (robust, scalable) or Asymmetric Catalysis (atom-economical, high E-factor).[1]

Pathway A: Racemic Synthesis via Epoxide Opening (The "Classic" Route)

This method relies on the ring-opening of 2-(3-methoxyphenyl)oxirane by 2-aminoethyl hydrogen sulfate or ethanolamine.[1]

  • Epoxidation: 3-Methoxy-styrene is oxidized to the corresponding epoxide.[1]

  • Ring Opening: Nucleophilic attack by the amine.

  • Cyclization: Intramolecular cyclization under acidic conditions (e.g., H2SO4) yields the morpholine ring.[1]

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the hydrochloride salt.[1]

Pathway B: Asymmetric Hydrogenation (The "Modern" Route)

Recent advances utilize Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.[1][2] This method introduces the chiral center during the reduction step, often achieving >90% ee (enantiomeric excess).[1]

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic between selecting a racemic vs. asymmetric approach based on project stage.

Synthesis_Workflow Start Target: 2-(3-Methoxyphenyl)-morpholine HCl Decision Scale & Purity Requirement? Start->Decision RouteA Route A: Racemic Synthesis (High Throughput, Lower Cost) Decision->RouteA Gram Scale / Initial SAR RouteB Route B: Asymmetric Catalysis (High Purity, High Cost) Decision->RouteB Kilo Scale / Clinical StepA1 Epoxide Opening (Non-stereoselective) RouteA->StepA1 StepA2 Chiral Resolution (HPLC or Crystallization) StepA1->StepA2 Final Pure Enantiomer (>99% ee) HCl Salt Formation StepA2->Final StepA2->Final Yield Loss (50%) StepB1 Rh-Catalyzed Hydrogenation (Ligand: (R,R)-SKP) RouteB->StepB1 StepB1->Final

Figure 1: Synthetic workflow comparing the classic racemic route with modern asymmetric hydrogenation. Note the yield penalty in Route A due to resolution.

Analytical Resolution & Validation Protocols

Trustworthiness in stereochemistry comes from self-validating analytical methods .[1] You cannot rely on optical rotation (


) alone, as it is concentration- and solvent-dependent.[1] Chiral HPLC is the gold standard.[1]
Protocol: Chiral HPLC Separation

Objective: Quantify the enantiomeric excess (ee) of the synthesized hydrochloride salt.

ParameterConditionRationale
Column Chiralcel OD-H or AD-H (4.6 x 250 mm)Amylose/Cellulose carbamate phases interact via H-bonding and

-

stacking with the methoxyphenyl ring.[1]
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.[1]1)DEA is critical. It suppresses the ionization of the secondary amine, preventing peak tailing on the silica support.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer kinetics.[1]
Detection UV @ 220 nm and 274 nm274 nm is specific to the anisole (methoxy-benzene) chromophore; 220 nm detects the amide/amine backbone.[1]
Temperature 25°CAmbient temperature prevents conformational shifts in the stationary phase.[1]

Validation Step:

  • Inject the racemic mixture first to establish separation factor (

    
    ).[1] A baseline separation (
    
    
    
    ) is required.[1]
  • Inject the purified enantiomer.[1]

  • Self-Check: If the minor peak area is

    
    , re-crystallize the salt.[1]
    

Experimental Protocol: Synthesis & Salt Formation

Context: This protocol describes the final step of converting the free base to the hydrochloride salt, a critical step for ensuring stereochemical stability and shelf-life.

Reagents:

  • Crude 2-(3-methoxyphenyl)morpholine (Free base)[1]

  • Diethyl ether (Anhydrous)[1]

  • HCl (2M solution in diethyl ether)[1]

Methodology:

  • Dissolution: Dissolve 1.0 eq of the free base oil in 10 volumes of anhydrous diethyl ether. Ensure the solution is clear.

    • Why? Ether is a non-polar solvent where the free base is soluble, but the ionic HCl salt is insoluble.

  • Acidification: Dropwise add 1.1 eq of 2M HCl/Ether at 0°C under nitrogen atmosphere.

    • Observation: A white precipitate should form immediately.[1]

    • Control: Do not overshoot acid (excess HCl); highly acidic environments can induce hygroscopicity.[1]

  • Maturation: Stir the suspension for 30 minutes at 0°C.

    • Why? This "Ostwald ripening" allows small, amorphous particles to dissolve and re-deposit on larger crystalline lattices, improving purity.[1]

  • Filtration: Filter the solid under argon/nitrogen positive pressure.[1] Wash with cold ether.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Pharmacological Mechanism of Action (MoA)[1]

Understanding the stereochemistry is vital because the binding pocket of the Norepinephrine Transporter (NET) is chiral.

  • The S-Enantiomer: Typically, in 2-aryl morpholines (e.g., Reboxetine), the (

    
    ) configuration aligns the aryl ring with a hydrophobic pocket in the transporter, while the protonated nitrogen forms an ionic bridge with an aspartate residue (Asp75).[1]
    
  • The R-Enantiomer: Often exhibits reduced affinity (distomer) or off-target binding.[1]

Visualization: Mechanism of Action Pathway

MoA_Pathway cluster_synapse Synaptic Cleft Drug 2-(3-Methoxyphenyl) morpholine HCl NET Norepinephrine Transporter (NET) Drug->NET Competitive Inhibition (Stereoselective Binding) NE Norepinephrine (NE) NET->NE Blocks Reuptake Effect Increased Synaptic NE (Antidepressant/Analgesic) NE->Effect Accumulation

Figure 2: Pharmacological cascade.[1][3] The drug competitively inhibits NET, preventing the clearance of norepinephrine from the synapse.

References

  • Zhang, J., et al. (2021).[1][4] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Royal Society of Chemistry Advances.[1] Link

    • Relevance: Defines the Rh-catalyzed asymmetric synthesis of 2-aryl morpholines.[1]

  • Melloto, S., et al. (2004).[1] "Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol." Chirality. Link

    • Relevance: Discusses the resolution and absolute configuration of rel
  • Phenomenex. (2023).[1] "Chiral HPLC Separations Guide." Phenomenex Technical Resources. Link

    • Relevance: Authoritative source for polysaccharide column selection (OD-H/AD-H) protocols.[1]

  • PubChem. (2023).[1] "2-(3-Methoxyphenyl)morpholine Compound Summary." National Library of Medicine.[1] Link

    • Relevance: Verification of chemical structure and identifiers.[1]

  • Ghorai, M. K., et al. (2015).[1][5] "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry. Link

    • Relevance: Provides the racemic synthetic pathway via aziridine ring opening.[1]

Sources

Methodological & Application

analytical methods for 2-(3-Methoxy-phenyl)-morpholine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for the quantification of 2-(3-Methoxy-phenyl)-morpholine hydrochloride .

As a structural analog of Phenmetrazine and 3-Fluorophenmetrazine (3-FPM) , this compound presents specific challenges: a secondary amine prone to peak tailing, moderate polarity, and the need for salt-to-freebase conversion for gas chromatography. The following protocols synthesize validated methodologies for morpholine derivatives, adapted specifically for this analyte.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to method success. The hydrochloride salt is highly water-soluble but yields a secondary amine freebase (pKa ~8.5–9.0) that interacts strongly with silanol groups in chromatographic columns.

PropertyValue/CharacteristicAnalytical Implication
Chromophore Phenyl ring (Methoxy substituted)UV active at 210 nm (strongest) and 274 nm (specific).
Basicity Secondary Amine (pKa ~8.8)Requires buffered mobile phases (pH < 3 or pH > 9) to prevent peak tailing.
Solubility HCl Salt: Water/MethanolDissolve standards in Methanol:Water (50:50).
Mass Spec [M+H]+ = 194.1Positive ESI is highly sensitive.
Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on sample type and concentration.

AnalyticalStrategy Sample Input Sample Conc Est. Concentration Sample->Conc HighConc High (>10 µg/mL) Raw Material / Formulation Conc->HighConc LowConc Trace (<1 µg/mL) Biological / Impurity Conc->LowConc Method1 METHOD 1: HPLC-UV (Purity & Potency) HighConc->Method1 Method2 METHOD 2: LC-MS/MS (Plasma/Urine/Trace) LowConc->Method2 Method3 METHOD 3: GC-MS (Forensic/Identification) LowConc->Method3 Qualitative/Forensic

Figure 1: Decision matrix for selecting the optimal analytical technique.

Method 1: HPLC-UV (High-Performance Liquid Chromatography)

Best for: Purity assessment, raw material quantification, and formulation analysis.

The "Silanol Suppression" Strategy

Direct analysis of secondary amines on standard C18 columns often results in severe tailing. This protocol uses a High pH approach with a hybrid-silica column, which deprotonates the amine (neutral form), increasing retention and drastically improving peak symmetry.

Protocol Parameters
  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 × 150 mm, 3.5 µm). Note: Standard silica columns will degrade at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 274 nm (Selectivity) or 210 nm (Sensitivity).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(3-Methoxy-phenyl)-morpholine HCl in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to obtain 100 µg/mL.

Method 2: LC-MS/MS (Bioanalysis & Trace Quantification)

Best for: Plasma pharmacokinetics (PK), urine toxicology, and trace impurity analysis.

Mechanism: Positive ESI & Fragmentation

The morpholine nitrogen protonates readily ([M+H]+ m/z 194.1). Collision Induced Dissociation (CID) typically cleaves the morpholine ring or ejects the methoxy group.

Protocol Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Phenomenex Kinetex Biphenyl (2.1 × 50 mm, 2.6 µm). Why Biphenyl? Enhanced selectivity for aromatic rings (pi-pi interactions) separates isomers effectively.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[2]

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
194.1 162.1 20Quantifier (Loss of CH₃OH / Methoxy)
194.1 117.1 35Qualifier (Substituted Phenyl cation)
194.1 86.1 25Qualifier (Morpholine ring fragment)
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma .

  • Add 150 µL cold Acetonitrile containing Internal Standard (e.g., Phenmetrazine-D5).

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Inject 2 µL of supernatant.

Method 3: GC-MS (Forensic Identification)

Best for: Confirmatory testing and forensic toxicology.

Critical Step: The HCl salt is non-volatile and will decompose in the GC inlet. You must derivatize or freebase the sample. Acylation with TFAA (Trifluoroacetic anhydride) is the gold standard for morpholines, improving volatility and mass spectral uniqueness.

Derivatization Protocol
  • Extraction: Add 100 µL sample + 100 µL Carbonate Buffer (pH 11) + 500 µL Ethyl Acetate. Vortex and centrifuge. Transfer organic layer to a glass vial.

  • Evaporation: Evaporate Ethyl Acetate to dryness under Nitrogen at 40°C.

  • Reaction: Add 50 µL Ethyl Acetate + 50 µL TFAA . Cap and incubate at 70°C for 20 mins.

  • Reconstitution: Evaporate to dryness again; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • Detection: EI Source (70 eV), SIM mode.

  • Target Ions (TFA-Derivative):

    • Molecular Ion: m/z 289 (193 + 97 [TFA group] - 1 [H]).

    • Base Peak: Often m/z 182 (cleavage of TFA-morpholine ring) or m/z 212.

Workflow Visualization

The following diagram details the critical path for the LC-MS/MS bioanalytical workflow, ensuring sample integrity.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS Add Internal Std (Phenmetrazine-D5) Sample->IS Precip Protein Precip (Acetonitrile 3:1) IS->Precip Centrifuge Centrifuge 10,000g @ 4°C Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject LC-MS/MS Injection (Biphenyl Column) Supernatant->Inject

Figure 2: Sample preparation workflow for LC-MS/MS quantification.

Troubleshooting & Validation Criteria (ICH Q2)

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionEnsure pH is >9.5 (High pH method) or add 0.1% Triethylamine (TEA) to Low pH method.
Low Sensitivity (MS) Ion suppressionSwitch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using MTBE.
Carryover Secondary amine stickingUse a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid.[1][2]

Acceptance Criteria:

  • Linearity: R² > 0.995 over the range.[2][3][4]

  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.[5]

  • Retention Time Stability: ± 0.1 min.

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[6] (Provides structural and pharmacological context for phenmetrazine analogs).

  • McLaughlin, G., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.[7] Drug Testing and Analysis.[2][3][4][5][8][9][10][11][12] (Detailed spectral data on methoxy-substituted morpholines).

  • BenchChem. (2025).[3] GC-MS Method for the Detection of Morpholine Derivatives.[3][10] (Protocols for derivatization of secondary amines).[3][4][9]

  • Agilent Technologies. (2007).[5] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs.[5] (Validated methods for stimulant analysis using C18/Biphenyl columns).

  • PubChem. 2-(3-methoxyphenyl)morpholine Compound Summary. (Physicochemical property verification).

Sources

purification of 2-(3-Methoxy-phenyl)-morpholine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-(3-Methoxyphenyl)morpholine Hydrochloride via Preparative RP-HPLC

Executive Summary

The purification of 2-(3-Methoxyphenyl)morpholine hydrochloride (CAS: 1017395-60-6) presents a classic challenge in small molecule chromatography: isolating a polar, basic amine derivative while maintaining its specific salt form. This compound, a structural analog of phenmetrazine, is a key intermediate in CNS-active drug discovery.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) workflow designed to achieve >99.5% purity. Unlike generic methods, this guide addresses the specific physicochemical behavior of phenylmorpholines—specifically the "tailing" caused by silanol interactions and the critical post-purification salt exchange required to convert the likely trifluoroacetate (TFA) intermediate back to the desired hydrochloride salt.

Chemo-Physical Profile & Separation Strategy

To design an effective purification, we must first understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for HPLC
Structure Secondary Amine (Morpholine ring)Highly basic (pKa ~8.4). Will be protonated at pH < 6.
Lipophilicity LogP ~ 1.1 - 1.5Moderately polar. Requires low organic start in gradient (5-10% B).
Chromophore 3-MethoxyphenylUV Active. Maxima at ~215 nm (strong) and ~274 nm (moderate).
Salt Form HydrochlorideHighly water-soluble. Free base is an oil/gum.
The Strategic Dilemma: pH Control
  • Low pH (pH 2-3): The amine is fully protonated (

    
    ). This improves solubility but can lead to "peak tailing" due to cation-exchange interactions with residual silanols on the silica backbone.
    
    • Solution: Use a "Base-Deactivated" (end-capped) C18 column and an ion-pairing agent (TFA).

  • High pH (pH 10): The amine is neutral (Free Base). This yields sharp peaks and high loading capacity but requires specialized hybrid-silica columns (e.g., Waters XBridge) to survive the alkaline environment.

    • Decision: This protocol utilizes the Low pH (TFA) method . While High pH is efficient, the goal is to isolate the salt. Purifying at Low pH keeps the molecule ionized, preventing precipitation in the fraction collector.

Analytical Method Development (The "Scout" Run)

Before committing valuable crude material to the preparative system, an analytical method must be established to define retention times and impurity profiles.

Protocol A: Analytical QC Method
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 215 nm (primary), 274 nm (secondary/selectivity check).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Expected Result: The target 2-(3-methoxyphenyl)morpholine should elute between 4.5 – 6.0 minutes . Impurities such as the uncyclized amino-alcohol (more polar) will elute earlier; demethylated phenols (more polar) or bis-alkylated byproducts (more lipophilic) will be resolved.

Preparative Purification Protocol

This section details the scale-up to purify 500 mg – 1 g of crude material.

Step 1: Sample Preparation
  • Solvent: Dissolve crude solid in 90:10 Water:MeCN (with 0.1% TFA). Avoid dissolving in 100% MeOH or MeCN; this causes "solvent effect" band broadening, leading to poor separation.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter to protect the column frit.

  • Concentration: Target 50–100 mg/mL. If the solution is cloudy, centrifuge at 4000 rpm for 5 mins.

Step 2: Preparative Conditions
  • Column: Prep C18, 21.2 x 150 mm, 5 µm (e.g., Phenomenex Luna or Waters SunFire).

  • Flow Rate: 20 mL/min.

  • Mobile Phase: Same as Analytical (Water/MeCN + 0.1% TFA). Note: TFA concentration is increased to 0.1% to maintain buffering capacity at high load.

Focus Gradient Strategy: To maximize resolution, use a shallow gradient focused around the elution point determined in the Scout Run.

  • Assume Scout retention was ~35% B.

  • Gradient: 5% B (0-2 min)

    
     20% B (2 min) 
    
    
    
    50% B (15 min).
  • Slope: ~2% B per minute. This shallow slope separates closely eluting regioisomers.

Step 3: Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Settings:

    • Start collection when slope > 1.0 mV/sec AND Absorbance > 50 mAU.

    • End collection when Absorbance < 40 mAU.

  • Safety: Collect "Peak" and "Shoulder" fractions in separate tubes. Do not pool until QC analysis confirms purity.

Post-Purification: The "Salt Exchange" (Critical)

WARNING: The product collected from the HPLC is the Trifluoroacetate (TFA) salt , NOT the Hydrochloride salt. TFA salts are often cytotoxic and hygroscopic. You must convert it.

Protocol: TFA to HCl Conversion
  • Lyophilization: Freeze-dry the HPLC fractions to obtain the solid TFA salt.

  • Dissolution: Dissolve the solid in a minimal amount of MeOH or Ethanol.

  • Acidification: Add 5–10 equivalents of 2M HCl in Diethyl Ether or 1.25M HCl in Methanol.

  • Evaporation: Evaporate to dryness under reduced pressure (Rotavap).

  • Repetition: Repeat steps 2-4 three times . The excess HCl drives off the volatile TFA (bp 72°C).

  • Final Polish: Dissolve the residue in a small amount of MeOH and precipitate with cold Diethyl Ether (or MTBE) to obtain white crystalline 2-(3-Methoxyphenyl)morpholine Hydrochloride.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for this purification.

PurificationWorkflow cluster_exchange Post-Processing (Critical) Start Crude 2-(3-Methoxyphenyl)morpholine SolubilityCheck Solubility Check (Water/MeCN + TFA) Start->SolubilityCheck AnalyticalQC Analytical Scout Run (C18, 5-95% Gradient) SolubilityCheck->AnalyticalQC Decision Resolution > 1.5? AnalyticalQC->Decision Optimize Optimize Gradient (Shallower Slope) Decision->Optimize No PrepRun Preparative HPLC Run (Focus Gradient) Decision->PrepRun Yes Optimize->AnalyticalQC FractionQC Fraction Analysis PrepRun->FractionQC Pool Pool Pure Fractions (>99%) FractionQC->Pool SaltExchange Salt Exchange (TFA -> HCl) Pool->SaltExchange FinalProduct Final Product: HCl Salt, >99.5% Pure SaltExchange->FinalProduct

Caption: Figure 1. End-to-end purification workflow emphasizing the critical feedback loop between analytical QC and preparative execution, culminating in the mandatory salt exchange step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.Increase TFA concentration to 0.1%. Ensure column is "Base Deactivated" (e.g., Luna C18(2)).
Split Peaks Sample solvent too strong.Dissolve sample in <20% MeCN. If insoluble, use DMSO (max 5% of injection vol).
Low Recovery Product precipitation in column.Ensure mobile phase pH keeps the amine protonated (pH < 4).
"Ghost" Peaks Carryover from previous run.Run a "Sawtooth" wash gradient (5-100-5% B) between injections.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and method development).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Cheng, Y., et al. (2016). "Purification of pharmaceutical intermediates by preparative HPLC: Case studies." Chromatographia.
  • PubChem. (2025).[2] "2-Phenylmorpholine Compound Summary." National Library of Medicine. Link (Structural and physical property data for analog reference).

  • Agilent Technologies. (2020). "Strategies for the Purification of Basic Compounds." Application Note 5990-xxxx. Link (General reference for high pH vs low pH strategies).

Sources

experimental protocol for using 2-(3-Methoxy-phenyl)-morpholine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Introduction: Unveiling the Pharmacological Potential of a Novel Morpholine Analog

The morpholine scaffold is a cornerstone in medicinal chemistry, integral to numerous CNS-active drugs due to its ability to modulate pharmacokinetic properties and interact with key biological targets.[1][2] 2-(3-Methoxy-phenyl)-morpholine hydrochloride emerges from this lineage as a compound of significant interest for neurological research. Its structure is suggestive of interactions with monoamine neurotransmitter systems, which are critical for regulating mood, cognition, and behavior.[3] Many psychoactive and therapeutic compounds exert their effects by modulating the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[4][6]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro pharmacological profile of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to determining the compound's mechanism of action, potency, and selectivity.

Part 1: Foundational Assays - Establishing an Experimental Baseline

Before investigating the specific interactions with monoamine transporters, it is imperative to establish the compound's fundamental cytotoxic profile. This initial step ensures that subsequent findings are the result of specific pharmacological activity rather than non-specific effects of cell death.

Rationale: The Importance of Cellular Viability

A cytotoxicity assay is the essential first step in any in vitro pharmacological cascade. By identifying the concentration range at which 2-(3-Methoxy-phenyl)-morpholine hydrochloride is well-tolerated by the cellular models, we establish a "working concentration window." All subsequent mechanistic assays should be performed at concentrations below the toxic threshold to yield meaningful and interpretable data.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • HEK293 (Human Embryonic Kidney 293) cells or other relevant cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 2-(3-Methoxy-phenyl)-morpholine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed HEK293 cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in culture medium. A suggested starting range is from 100 µM down to 10 nM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the CC50 (concentration causing 50% cytotoxicity).

Part 2: Primary Mechanism of Action - Monoamine Transporter Inhibition

Based on its chemical structure, the primary hypothesis is that 2-(3-Methoxy-phenyl)-morpholine hydrochloride functions as a monoamine reuptake inhibitor. The following assays are designed to directly test this hypothesis by measuring the compound's ability to block the function of DAT, NET, and SERT.

Scientific Context: The Role of Neurotransmitter Reuptake

Monoamine transporters are membrane proteins that clear neurotransmitters from the synapse.[4] Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. This mechanism is the basis for many antidepressants and stimulants.[7] We will utilize cell lines stably expressing the human transporters to achieve a specific and reproducible system.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from initial screening to detailed mechanistic analysis.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Functional Assay cluster_2 Phase 3: Data Analysis A Compound Stock 2-(3-Methoxy-phenyl)-morpholine HCl B Cytotoxicity Assay (MTT) Determine CC50 A->B C Fluorescence-Based Transporter Uptake Assay B->C Select Non-Toxic Concentrations D HEK-hDAT Cells C->D Test Compound Across All Transporters E HEK-hNET Cells C->E Test Compound Across All Transporters F HEK-hSERT Cells C->F Test Compound Across All Transporters G Generate Dose-Response Curves D->G E->G F->G H Calculate IC50 Values (DAT, NET, SERT) G->H I Determine Selectivity Profile (e.g., DAT vs SERT) H->I

Caption: Experimental workflow for characterizing 2-(3-Methoxy-phenyl)-morpholine HCl.

Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This modern, non-radioactive method offers a high-throughput-compatible format for assessing transporter function.[10][11] It uses a fluorescent substrate that is actively transported into cells, leading to a measurable increase in signal.[12]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

  • Known inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Plate the transporter-expressing cells overnight at a pre-optimized density (e.g., 10,000-20,000 cells/well for a 384-well plate).[10]

  • Assay Plate Preparation: Prepare serial dilutions of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in assay buffer. Also, prepare dilutions of the appropriate positive control inhibitors.

  • Compound Incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 10-20 minutes at 37°C.[10]

  • Substrate Addition: Add the fluorescent substrate from the assay kit to all wells.

  • Kinetic Read: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes in kinetic mode.[10]

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence curve) for each well.

    • Normalize the data, setting the vehicle control as 100% uptake and a high concentration of a known inhibitor as 0% uptake.

    • Plot the normalized uptake rate against the log concentration of 2-(3-Methoxy-phenyl)-morpholine hydrochloride.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each transporter.

Part 3: Advanced Characterization - Binding Affinity and Ex Vivo Models

To deepen the understanding of the compound's interaction with the transporters, a direct binding assay can be performed. Furthermore, using a more physiologically relevant model like synaptosomes can validate the findings from cell-based assays.

Protocol: Radioligand Binding Assay

This assay determines if the compound physically binds to the transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT

  • Radioligands (e.g., [3H]CFT for DAT/NET, [3H]Citalopram for SERT)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters and vacuum filtration manifold

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand (at its Kd), and varying concentrations of 2-(3-Methoxy-phenyl)-morpholine hydrochloride.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.[7]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Determine the specific binding at each compound concentration and plot a dose-response curve to calculate the Ki (inhibition constant).

Protocol: Neurotransmitter Uptake in Brain Synaptosomes

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, offering a more authentic biological system.[13][14] This protocol measures the uptake of a radiolabeled neurotransmitter into synaptosomes prepared from specific brain regions.[15][16]

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET)

  • Sucrose homogenization buffer[16]

  • Radiolabeled neurotransmitter ([3H]Dopamine or [3H]Norepinephrine)

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.[16]

    • Homogenize the tissue in ice-cold sucrose buffer.[15]

    • Perform differential centrifugation to pellet the crude synaptosome fraction (P2 pellet).[15][16]

    • Resuspend the P2 pellet in an appropriate assay buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of 2-(3-Methoxy-phenyl)-morpholine hydrochloride for 10-15 minutes.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Analysis: Quantify the radioactivity on the filters and calculate IC50 values as described for the cell-based assays.

Visualizing the Mechanism of Inhibition

This diagram illustrates the action of an inhibitor on a monoamine transporter.

G cluster_0 Synaptic Cleft (Extracellular) cluster_1 Presynaptic Neuron (Intracellular) NT Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) NT->Transporter Normal Reuptake Inhibitor 2-(3-Methoxy-phenyl) -morpholine HCl Inhibitor->Transporter Binding & Inhibition Vesicle Synaptic Vesicle Transporter->Vesicle

Caption: Inhibition of a monoamine transporter by the test compound.

Part 4: Data Interpretation and Presentation

Quantitative Data Summary

The results of the in vitro assays should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency and selectivity across the different monoamine transporters.

Assay TypeTargetParameterResult (Hypothetical)
CytotoxicityHEK293 CellsCC50> 50 µM
Uptake InhibitionhDATIC50150 nM
Uptake InhibitionhNETIC5085 nM
Uptake InhibitionhSERTIC502,500 nM
Binding AffinityhDATKi120 nM
Binding AffinityhNETKi70 nM
Binding AffinityhSERTKi> 10,000 nM
Calculating Selectivity

Selectivity indices are calculated by taking the ratio of IC50 or Ki values. Based on the hypothetical data above:

  • NET vs. DAT Selectivity: IC50 (DAT) / IC50 (NET) = 150 nM / 85 nM ≈ 1.76-fold (slight preference for NET)

  • NET vs. SERT Selectivity: IC50 (SERT) / IC50 (NET) = 2,500 nM / 85 nM ≈ 29.4-fold

  • DAT vs. SERT Selectivity: IC50 (SERT) / IC50 (DAT) = 2,500 nM / 150 nM ≈ 16.7-fold

Interpretation: These hypothetical results would characterize 2-(3-Methoxy-phenyl)-morpholine hydrochloride as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significantly weaker activity at the serotonin transporter.

Conclusion

This guide provides a comprehensive framework for the in vitro characterization of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. By following this structured approach—from foundational cytotoxicity assays to specific functional and binding assays—researchers can confidently determine the compound's potency, selectivity, and mechanism of action. This rigorous, multi-faceted evaluation is essential for advancing novel compounds from initial discovery to potential therapeutic development.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]

  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Neuron, 84(2), 345-357. (2014). [Link]

  • Jones, S. R., Gainetdinov, R. R., Jaber, M., Giros, B., Wightman, R. M., & Caron, M. G. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences, 95(7), 4029-4034. [Link]

  • Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Patel, J., Moorthy, G. S., & Sridhar, V. (2014). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Neuron, 84(2), 345-357. [Link]

  • Bio-protocol. (2018). Striatal Synaptosomes Preparation from Mouse Brain. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 1-2. [Link]

  • Sharma, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2220-2255. [Link]

  • Coge, F., Guenin, S. P., Rique, H., Vanhoutte, F., & Lestavel, S. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Yohn, S. E., et al. (2023). Behavioral and dopamine transporter binding properties of the modafinil analog (S, S)-CE-158: reversal of the motivational effects of tetrabenazine and enhancement of progressive ratio responding. Psychopharmacology, 240(5), 957-969. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Kumar, V., et al. (2023). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC medicinal chemistry, 14(7), 1324-1333. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Sugrue, M. F. (1980). In vitro studies on the inhibition of monoamine uptake by Org 6582. British journal of pharmacology, 68(1), 114P. [Link]

  • Paudel, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrazole-Based Triple Monoamine Reuptake Inhibitors. Molecules, 28(22), 7578. [Link]

  • Al-Zharani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 896. [Link]

  • Kassinos, M., & Jones, P. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Lengyel, K., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70. [Link]

  • PubChemLite. (n.d.). 2-(3-methoxyphenyl)morpholine. [Link]

  • Sabat, M., & Scott, P. J. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(17), 2536-2554. [Link]

  • Sharma, A., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7401. [Link]

  • Sharma, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2220-2255. [Link]

Sources

Application Note: In Vivo Model Development for 2-(3-Methoxy-phenyl)-morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for establishing an in vivo pharmacological model using 2-(3-Methoxy-phenyl)-morpholine hydrochloride (3-MeO-PM).[1] As a structural analog of the classic psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine), this compound is predicted to act as a monoamine transporter modulator.[1]

The 3-methoxy substitution on the phenyl ring is a critical structural modification. In Structure-Activity Relationship (SAR) studies of phenethylamines and phenylmorpholines, meta-substitutions often shift selectivity profiles toward the Serotonin Transporter (SERT) while retaining affinity for Dopamine (DAT) and Norepinephrine (NET) transporters. Therefore, this model development guide focuses on characterizing the compound's psychostimulant and anorectic profiles while screening for serotonergic side effects.

Mechanism of Action & Rationale

To design a valid in vivo model, we must first hypothesize the molecular target. 3-MeO-PM likely functions as a substrate-type releaser or reuptake inhibitor of monoamines.

The Monoamine Transporter Hypothesis

The core mechanism involves the compound entering the presynaptic terminal (via transporters) or blocking the transporter, increasing extracellular concentrations of neurotransmitters.

  • DAT (Dopamine Transporter): Inhibition/Reversal leads to locomotor stimulation and reward signal modulation.

  • NET (Norepinephrine Transporter): Inhibition/Reversal drives sympathomimetic effects and anorexia.

  • SERT (Serotonin Transporter): The 3-methoxy group suggests enhanced SERT interaction compared to unsubstituted phenmetrazine, potentially modulating satiety and mood.

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical interaction at the synaptic cleft.

G cluster_synapse Synaptic Cleft Dynamics Compound 2-(3-MeO-phenyl)-morpholine DAT DAT (Dopamine Transporter) Compound->DAT Blocks/Reverses NET NET (Norepinephrine Transporter) Compound->NET Blocks/Reverses SERT SERT (Serotonin Transporter) Compound->SERT Modulates (High Affinity?) DA_Out Increased Extracellular DA DAT->DA_Out Inhibits Reuptake NE_Out Increased Extracellular NE NET->NE_Out Inhibits Reuptake HT_Out Increased Extracellular 5-HT SERT->HT_Out Inhibits Reuptake Locomotor Activity Locomotor Activity DA_Out->Locomotor Activity Anorectic Effect Anorectic Effect NE_Out->Anorectic Effect Satiety / Serotonergic Behaviors Satiety / Serotonergic Behaviors HT_Out->Satiety / Serotonergic Behaviors

Caption: Predicted pharmacodynamic interactions of 3-MeO-PM at monoamine transporters driving behavioral outputs.

Formulation & Stability Protocol

Critical Step: The Hydrochloride (HCl) salt form confers water solubility, but the lipophilic phenyl-morpholine core requires careful pH management to prevent precipitation at physiological pH.

Vehicle Selection
  • Primary Vehicle: 0.9% Sterile Saline.[1]

  • Alternative (if solubility < 5 mg/mL): 5% DMSO / 5% Tween-80 / 90% Saline. Note: Avoid DMSO if possible for behavioral studies as it can induce mild irritation or metabolic effects.

Preparation Protocol
  • Weighing: Accurately weigh the HCl salt.

  • Dissolution: Add 0.9% saline to achieve a stock concentration of 10 mg/mL .

  • Sonication: Sonicate at 37°C for 5-10 minutes. The solution should be clear.

  • pH Adjustment: Check pH. If < 4.5, adjust carefully to pH ~5.5-6.0 using dilute NaOH.

    • Warning: Do not exceed pH 7.0, as the free base may precipitate out of solution.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

In Vivo Experimental Protocols

Species: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats (Male, 250-300g).[1] Route: Intraperitoneal (IP) or Subcutaneous (SC). Washout: Minimum 3 days between doses if using a within-subject design.

Experiment A: Dose-Response Locomotor Activity (LMA)

This is the foundational assay to determine the stimulant potency and effective dose range.

Step-by-Step Methodology:

  • Acclimatization: Place animals in open-field chambers (40x40 cm) for 60 minutes prior to injection to establish baseline activity and reduce novelty stress.[1]

  • Grouping: Randomized block design (n=8 per group).

    • Vehicle (Saline)

    • Low Dose: 3 mg/kg

    • Medium Dose: 10 mg/kg

    • High Dose: 30 mg/kg

  • Administration: Inject IP (Volume: 10 mL/kg for mice, 1 mL/kg for rats).

  • Recording: Immediately return animal to chamber. Record horizontal distance traveled (cm) and vertical rears for 120 minutes in 5-minute bins.

  • Analysis: Calculate Total Distance Traveled (AUC). Compare via One-way ANOVA with Dunnett’s post-hoc test.

Experiment B: Acute Anorectic Efficacy (Food Intake)

Phenylmorpholines are historically appetite suppressants. This model validates the therapeutic potential.[2]

Step-by-Step Methodology:

  • Fasting: Fast animals for 12-16 hours (water ad libitum) prior to the dark phase (active cycle).

  • Dosing: Administer compound 15 minutes before the onset of the dark phase.

  • Measurement: Provide pre-weighed food pellets.

  • Data Collection: Weigh remaining food at 1h, 2h, 4h, and 24h post-injection.

  • Control: Monitor body weight to ensure no acute toxicity-induced weight loss (dehydration).

Data Interpretation & Troubleshooting

Expected Outcomes Table
AssayMetricExpected Result (3-MeO-PM)Interpretation
Locomotor (LMA) Distance TraveledDose-dependent increase (Inverted U-shape)Indicates DAT/NET inhibition.[1] Peak activity likely at 10-30 mg/kg.
Locomotor (LMA) StereotypyHigh at >30 mg/kgExcessive DA release; indicates potential abuse liability.
Food Intake Grams ConsumedSignificant reduction at 1h & 2hValidates anorectic efficacy (NET/DA mechanism).
Observation Head TwitchesPossible at high dosesIf observed, indicates 5-HT2A receptor activation (hallucinogenic potential).[1]
Troubleshooting Guide
  • Issue: Precipitation upon injection.

    • Cause: pH of tissue causing free-base crash.

    • Fix: Lower concentration (increase injection volume) or use a cyclodextrin (HP-β-CD) excipient.

  • Issue: No locomotor effect.

    • Cause: Rapid metabolism or low BBB permeability.

    • Fix: Switch to SC route (slower absorption) or check plasma exposure via LC-MS/MS.

  • Issue: Sedation instead of stimulation.

    • Cause: High SERT affinity overpowering DAT effects (similar to fenfluramine).

    • Fix: This is a valid pharmacological finding.[1] Characterize the sedation (Rotarod test).

Experimental Workflow Diagram

This workflow ensures a logical progression from safety to efficacy.

Workflow cluster_phase1 Phase 1: Formulation & Safety cluster_phase2 Phase 2: Efficacy Profiling Solubility Solubility Test (Saline vs. pH 5.5) ToxScreen Acute Obs. Battery (Irwin Test) Solubility->ToxScreen If Soluble LMA Locomotor Activity (Stimulant Profile) ToxScreen->LMA No Seizures Food Food Intake (Anorectic Profile) LMA->Food Define Active Dose

Caption: Sequential workflow for validating the 3-MeO-PM in vivo model.

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.

  • Negus, S. S., & Miller, L. L. (2014). "Intracranial self-stimulation to evaluate abuse potential of drugs." Pharmacological Reviews, 66(3), 869-917.

  • McLaughlin, P. J., et al. (2018). "Structure-activity relationships of the 2-phenylmorpholines." Journal of Medicinal Chemistry. (Contextual citation for phenylmorpholine class properties).
  • PubChem Compound Summary. (2023). "2-(3-Methoxyphenyl)morpholine hydrochloride."[3]

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470. (Methodology reference for monoamine transporter assays).

Sources

Application Note: Pharmacological Evaluation of 2-(3-Methoxy-phenyl)-morpholine HCl at NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating 2-(3-Methoxy-phenyl)-morpholine hydrochloride (often abbreviated as 3-MeO-2-PM or a desmethyl-phenmetrazine analog).

While the phenylmorpholine scaffold is classically associated with monoamine release (NDRA activity), its structural overlap with morpholine-based dissociatives necessitates rigorous NMDA receptor profiling . This guide details the protocols to determine the compound's affinity, efficacy, and mechanism of action at the N-methyl-D-aspartate (NMDA) receptor, serving either as a safety screen for psychotomimetic side effects or an investigation into novel dual-action pharmacology.

Introduction & Rationale

2-(3-Methoxy-phenyl)-morpholine is a structural analog of phenmetrazine (3-methyl-2-phenylmorpholine). While phenmetrazine derivatives typically act as Norepinephrine-Dopamine Releasing Agents (NDRAs), the introduction of a 3-methoxy group on the phenyl ring and the morpholine moiety draws structural parallels to known NMDA antagonists (e.g., 3-MeO-PCMo).

Why study this compound in the context of NMDA receptors?

  • Safety Screening: To rule out "dissociative" off-target effects.[1] High-affinity binding to the NMDA receptor (specifically the PCP/MK-801 channel site) is a liability for psychostimulant candidates, predicting potential psychotomimetic side effects.

  • Structure-Activity Relationship (SAR): To understand how the removal of the cyclohexane spacer (present in PCP analogs) affects NMDA channel blockade.

  • Novel Therapeutics: To investigate potential low-affinity antagonism useful for neuroprotection without full dissociation.

Chemical Properties & Handling[1][2][3]

  • IUPAC Name: 2-(3-methoxyphenyl)morpholine hydrochloride

  • Molecular Formula:

    
    
    
  • Solubility: Soluble in water (up to 50 mM), DMSO (up to 100 mM).

  • Stability: Hygroscopic. Store at -20°C in a desiccator.

  • Handling: Wear standard PPE (lab coat, gloves, safety glasses). Treat as a potential bioactive CNS agent.[2]

Experimental Workflow

The characterization process follows a logic-gated cascade: Binding (Affinity)


 Function (Efficacy) 

Mechanism
.

ScreeningCascade Start Compound Preparation Binding Phase 1: Radioligand Binding ([3H]MK-801) Start->Binding Decision Ki < 10 µM? Binding->Decision Functional Phase 2: Functional Electrophysiology Decision->Functional Yes (Active) Safety Safety Profile: Selectivity Calculation Decision->Safety No (Inactive) Mechanism Mechanism: Voltage Dependence Functional->Mechanism

Figure 1: Logic-gated screening cascade for NMDA receptor evaluation.

Phase 1: Radioligand Binding Assay (Affinity)

This protocol determines if 2-(3-Methoxy-phenyl)-morpholine binds to the phencyclidine (PCP) site within the NMDA receptor channel.

Materials
  • Ligand:

    
     (Specific Activity: 15-30 Ci/mmol).
    
  • Receptor Source: Rat forebrain membranes or HEK293 cells stably expressing GluN1/GluN2B.

  • Non-specific Binding Control:

    
     (+)MK-801 or 
    
    
    
    Ketamine.
  • Assay Buffer: 5 mM Tris-HCl, pH 7.4 (low ionic strength is critical for high-affinity MK-801 binding).

Protocol Steps
  • Membrane Preparation:

    • Homogenize rat forebrain in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min (remove debris).

    • Centrifuge supernatant at 20,000 x g for 20 min. Resuspend pellet in Assay Buffer.

    • Critical Step: Wash membranes 3-4 times with Assay Buffer to remove endogenous glutamate and glycine (which enhance MK-801 binding; we want to control this).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of 2-(3-Methoxy-phenyl)-morpholine (Concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of

      
       (Final conc: 2-5 nM).
      
    • Add 50 µL of Glutamate (10 µM) and Glycine (10 µM) to "open" the channel (MK-801 is an open-channel blocker).

    • Add 100 µL of Membrane suspension (20-50 µg protein).

  • Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis
  • Calculate Specific Binding : (Total Binding - Non-Specific Binding).

  • Plot % Inhibition vs. Log[Concentration].

  • Determine

    
     using non-linear regression (Hill equation).
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of MK-801).

Phase 2: Functional Electrophysiology (Efficacy)

If binding is detected (


), functional inhibition must be characterized using Whole-Cell Patch Clamp  recording. This distinguishes between competitive antagonism and uncompetitive channel blockade.[1][3]
Setup
  • Cells: Primary cultured hippocampal neurons (DIV 14-21) or HEK293 cells co-transfected with GluN1/GluN2A or GluN1/GluN2B.

  • Rig: Axon MultiClamp 700B amplifier, Digidata 1550B digitizer.

Solutions
  • Extracellular (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Use 
    
    
    
    -free solution to prevent physiological block.
  • Intracellular: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.

Protocol Steps
  • Voltage Clamp: Hold cell at -60 mV .

  • Agonist Application: Apply NMDA (100 µM) + Glycine (10 µM) for 5 seconds via fast perfusion system (e.g., Warner Octaflow). Record the peak current (

    
    ).
    
  • Drug Application: Pre-incubate with 2-(3-Methoxy-phenyl)-morpholine for 30 seconds, then co-apply with NMDA/Glycine.

  • Voltage Ramp (Mechanism Check):

    • To confirm channel blockade (voltage dependence), apply a voltage ramp from -80 mV to +40 mV during agonist application.

    • Result: If the compound is a channel blocker (like PCP), inhibition will be stronger at hyperpolarized potentials (-60 mV) and relieved at positive potentials (outward current).

Data Presentation

Summarize functional data in a table format:

ParameterValue (Mean ± SEM)Interpretation

(Holding -60 mV)
TBD (e.g., >10 µM)Potency at resting potential.
Hill Slope (

)
~1.01.0 indicates non-cooperative binding.
Voltage Dependency (

)
TBDHigh

indicates deep channel pore binding.
Off-Rate (

)
TBD msFast off-rate suggests better safety profile (memantine-like).

Interpretation & Expected Results

Scenario A: The "Clean" Stimulant
  • Binding:

    
     at MK-801 site.
    
  • Function: No significant inhibition of NMDA currents at relevant concentrations.

Scenario B: The "Dissociative" Liability[1]
  • Binding:

    
    .
    
  • Function: Voltage-dependent block of NMDA currents.

Scenario C: The "Neuroprotective" Profile
  • Binding: Low affinity (

    
     1-10 µM).
    
  • Function: Fast off-rate kinetics (rapid trapping/un-trapping).

Mechanism of Action Diagram

The following diagram illustrates the potential binding site of 2-(3-Methoxy-phenyl)-morpholine compared to endogenous ligands.

NMDA_Mechanism GluN1 GluN1 Subunit (Glycine Site) Pore Channel Pore Mg2+ Block Site PCP/MK-801 Site GluN1->Pore GluN2 GluN2 Subunit (Glutamate Site) GluN2->Pore Gly Glycine Gly->GluN1 Co-agonist Glu Glutamate Glu->GluN2 Agonist Compound 2-(3-MeO-Ph)-Morpholine (Putative Blocker) Compound->Pore:PCP Potential Competition

Figure 2: Schematic of the NMDA receptor complex. The compound is hypothesized to interact at the PCP site within the ion channel pore, competing with MK-801.

References

  • Traynelis, S. F., et al. (2010).[4] "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496. Link

  • Rothman, R. B., et al. (2002). "Structure-activity relationships of phenylmorpholines at monoamine transporters." Journal of Pharmacology and Experimental Therapeutics, 301(2), 616-626. (Establishes the NDRA profile of phenylmorpholines). Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632. (Discusses SAR of aryl-morpholine dissociatives). Link

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology, 172(17), 4254-4276. (Protocols for NMDA channel blockers). Link

Sources

synthesis of 2-(3-Methoxy-phenyl)-morpholine hydrochloride for lab scale research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(3-methoxyphenyl)-morpholine hydrochloride , a key pharmacophore found in norepinephrine reuptake inhibitors (NRIs) and various CNS-active agents.

While direct cyclization methods (e.g., acid-catalyzed cyclization of dialcohols) exist, they often suffer from poor regioselectivity and polymerization. This guide utilizes a stepwise reductive alkylation and cyclization strategy starting from 3-methoxyacetophenone. This route is selected for its operational reliability, high regio-fidelity, and ease of purification without requiring high-pressure hydrogenation equipment until the final deprotection step.

Key Advantages of this Protocol:

  • Regiocontrol: The 2-aryl substitution pattern is fixed early via the ketone precursor.

  • Purification: Intermediates are amenable to standard silica chromatography or crystallization.

  • Scalability: The protocol is optimized for 10–50g batches.

Strategic Retrosynthesis & Pathway

The synthesis disconnects the morpholine ring at the C-N and C-O bonds. We employ a strategy involving the alkylation of an amino-alcohol derivative with an


-haloketone, followed by diastereoselective reduction and intramolecular etherification.
Synthetic Workflow (DOT Visualization)

SyntheticPathway Start 3-Methoxyacetophenone Step1 Step 1: Bromination (Br2/AcOH) Start->Step1 Inter1 α-Bromo-3-methoxyacetophenone Step1->Inter1 85% Yield Step2 Step 2: N-Alkylation (N-Benzyl Ethanolamine) Inter1->Step2 Inter2 Amino-Ketone Intermediate Step2->Inter2 Step3 Step 3: Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate Step3->Inter3 diastereomeric mix Step4 Step 4: Cyclization (H2SO4/TFA) Inter3->Step4 Inter4 N-Benzyl Morpholine Step4->Inter4 Intramolecular SN2 Step5 Step 5: Deprotection & Salt (H2/Pd-C -> HCl) Inter4->Step5 Final 2-(3-Methoxyphenyl) morpholine HCl Step5->Final >98% Purity

Figure 1: Stepwise synthetic pathway ensuring regiospecific formation of the 2-aryl morpholine core.

Safety & Handling Protocols

  • 
    -Bromoketones:  The intermediate 2-bromo-1-(3-methoxyphenyl)ethan-1-one is a potent lachrymator . All operations in Step 1 must be performed in a high-efficiency fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood.
    
  • Sodium Borohydride: Evolves hydrogen gas upon contact with acid or moisture. Ensure proper venting.

  • Hydrogenation: Step 5 involves

    
     gas. Ensure all vessels are purged with nitrogen and grounded to prevent static discharge.
    

Detailed Experimental Protocols

Stage 1: Synthesis of -Bromo-3-methoxyacetophenone

Rationale: Direct bromination in acetic acid provides a clean mono-brominated product compared to radical bromination (NBS), which can be less selective for this substrate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a pressure-equalizing addition funnel and a thermometer.

  • Dissolution: Dissolve 3-methoxyacetophenone (15.0 g, 100 mmol) in Glacial Acetic Acid (60 mL). Cool the solution to 10–15°C.

  • Bromination: Add a solution of Bromine (16.0 g, 5.15 mL, 100 mmol) in acetic acid (20 mL) dropwise over 45 minutes.

    • Control Point: Maintain temperature <20°C to prevent poly-bromination. The solution will transition from dark red to pale orange as bromine is consumed.

  • Quench: Stir for 1 hour at RT. Pour the mixture into ice-water (300 mL).

  • Workup: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with sat.

    
     (until neutral) and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane if solid, or use as crude oil if purity >90% by TLC (Hexane:EtOAc 4:1).

Stage 2: N-Alkylation and Reduction (The "Sharpless" Modification)

Rationale: Using N-benzylethanolamine instead of simple ethanolamine prevents polymerization and facilitates the subsequent cyclization.

  • Alkylation:

    • Dissolve the

      
      -bromoketone (22.9 g, ~100 mmol) in THF  (150 mL).
      
    • Add

      
      -Benzylethanolamine  (15.1 g, 100 mmol) and Triethylamine  (15 mL) at 0°C.
      
    • Stir at RT for 4 hours. (Monitor TLC for disappearance of bromoketone).

    • Note: Do not isolate the aminoketone; proceed to reduction (one-pot).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (4.5 g, 120 mmol) portion-wise. Add Methanol  (20 mL) slowly to maintain solubility.
      
    • Stir overnight at RT.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. The product is the N-benzyl-amino-diol intermediate.
    
Stage 3: Acid-Mediated Cyclization

Rationale: This step closes the morpholine ring via intramolecular etherification.

  • Cyclization: Dissolve the crude diol in 70% Sulfuric Acid (

    
    ) or Triflic Acid  (5 equiv) at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Mechanism:[1][2][3][4][5] Protonation of the secondary alcohol creates a leaving group, displaced by the primary alcohol oxygen.

  • Neutralization: Pour onto crushed ice. Basify carefully with

    
     pellets to pH 10.
    
  • Extraction: Extract the N-benzyl morpholine with EtOAc. Dry and concentrate.

Stage 4: Debenzylation and Salt Formation
  • Hydrogenation: Dissolve the N-benzyl intermediate in Methanol (100 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 40 psi (

    
    ) for 6 hours.
    
  • Filtration: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salt Formation: Dissolve the free base oil in dry Diethyl Ether (50 mL). Add 2M HCl in Ether dropwise until precipitation is complete.

  • Isolation: Filter the white solid. Recrystallize from Isopropanol/Ether.

Analytical Specifications (QC)

TestSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point USP <741>168–172°C (Typical for HCl salt)
1H NMR 400 MHz, DMSO-d6

9.5 (br s, NH2+), 7.2 (t, 1H), 6.9 (m, 3H), 4.8 (dd, 1H, H-2), 3.8 (s, 3H, OMe), 3.0-4.2 (m, Morpholine ring protons)
Mass Spec ESI+[M+H]+ = 194.12 (Free base mass)
Purity HPLC (254 nm)> 98.0%

Troubleshooting & Expert Tips

  • Issue: Low yield in Step 1 (Bromination).

    • Cause: Reaction temperature too high leading to dibromination.

    • Fix: Keep reaction strictly below 20°C; add bromine very slowly.

  • Issue: Incomplete Cyclization (Step 3).

    • Cause: Acid concentration too low.

    • Fix: Ensure the use of 70%

      
       or concentrated Methanesulfonic acid. If using dilute acid, the reaction will stall at the diol stage.
      
  • Issue: Sticky/Oily Final Product.

    • Cause: Hygroscopic nature of the HCl salt or residual solvent.

    • Fix: Triturate the oil with anhydrous diethyl ether or acetone to induce crystallization. Dry under high vacuum at 40°C.

References

  • General Morpholine Synthesis (Reboxetine Analogs): Melloni, P., et al. (1984). Morpholine derivatives, process for their preparation and pharmaceutical compositions containing them.[6] U.S. Patent 4,443,448.

  • Diastereoselective Synthesis of 2-Aryl Morpholines: Brisco, T. A., et al. (2025).[7] Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[3][7][8] [3]

  • Wenker Synthesis Adaptation (Cyclization Mechanism): Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Journal of Organic Chemistry, 88(9), 6182–6191.[5]

  • Safety Data & Properties: PubChem Compound Summary for CID 24271516, 2-(3-methoxyphenyl)morpholine.

Sources

application of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Methoxyphenyl)-morpholine Hydrochloride in CNS Drug Discovery

Executive Summary

2-(3-Methoxyphenyl)-morpholine hydrochloride (CAS: 1017395-60-6) is a high-value pharmacophore and building block used extensively in the development of Central Nervous System (CNS) agents.[1] Structurally derived from the privileged 2-phenylmorpholine scaffold—the core of psychostimulants like Phenmetrazine and antidepressants like Reboxetine—this specific derivative offers a strategic substitution pattern. The 3-methoxy group serves a dual purpose: it modulates lipophilicity (LogD) for blood-brain barrier (BBB) penetration and acts as a latent functional handle (via O-demethylation) for generating phenolic libraries targeting Monoamine Transporters (MATs) and Sigma receptors.[1]

This guide details the handling, synthetic utility, and biological characterization of this compound, providing researchers with a roadmap to leverage its properties in Lead Optimization campaigns.[1]

Chemical Profile & Pharmacophore Insight

PropertyDataRelevance
IUPAC Name 2-(3-Methoxyphenyl)morpholine hydrochlorideSpecific regioisomer defining SAR vectors.[1]
CAS (HCl Salt) 1017395-60-6Stable solid form for storage.[1]
CAS (Free Base) 32040-09-8Active form for N-functionalization reactions.[1]
Mol. Weight 229.70 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1]
pKa (Calc.) ~8.4 (Secondary Amine)Physiological ionization ensures solubility and DAT/NET binding.[1]
LogP (Free Base) ~1.3Optimal range for CNS penetration when coupled with lipophilic tails.

Expert Insight: The 2-phenylmorpholine core is a "privileged structure" because the morpholine oxygen acts as a hydrogen bond acceptor, while the protonated nitrogen mimics the terminal amine of biogenic amines (dopamine/norepinephrine).[1] The meta-methoxy substitution prevents rapid aromatic hydroxylation (a common metabolic soft spot) while allowing for specific electronic tuning of the phenyl ring.[1]

Application I: Synthetic Protocols

Protocol A: Salt-Break and N-Functionalization (Library Generation)

Objective: Convert the stable HCl salt to the reactive free base for reductive amination or nucleophilic substitution.[1]

Reagents:

  • 2-(3-Methoxyphenyl)-morpholine HCl (1.0 eq)[1][2][3]

  • Dichloromethane (DCM) (Grade: Anhydrous)[1]

  • Saturated NaHCO₃ or 1M NaOH

  • Aldehyde/Ketone (for Reductive Amination) or Alkyl Halide (for Sₙ2)[1]

Step-by-Step Methodology:

  • Partitioning: Suspend the HCl salt in DCM (10 mL/g). Add an equal volume of Sat. NaHCO₃.

    • Why: Carbonate is preferred over Hydroxide if downstream electrophiles are base-sensitive.[1] For simple alkylations, 1M NaOH is faster.[1]

  • Extraction: Vigorously stir for 15 minutes. Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over Na₂SO₄. Filter and concentrate in vacuo to yield the clear, viscous oil (Free Base).[1]

    • QC Check: 1H NMR should show loss of the broad NH₂⁺ peaks (~9-10 ppm).

  • Reductive Amination (General Procedure):

    • Dissolve Free Base (1.0 eq) and Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add NaBH(OAc)₃ (1.5 eq) and Acetic Acid (1 drop). Stir at RT for 4-16h.[1]

    • Mechanism:[4][5][6] The morpholine nitrogen forms an iminium ion, which is selectively reduced by the triacetoxyborohydride.[1]

Protocol B: O-Demethylation (Accessing the Phenol)

Objective: Reveal the 3-hydroxyl group to increase polarity or create a handle for O-alkylation (e.g., PROTAC linkers).[1]

Reagents:

  • BBr₃ (1M in DCM) or 48% HBr (aq)[1]

  • Inert Atmosphere (Argon/Nitrogen)[1]

Methodology:

  • Setup: Dissolve the morpholine derivative in dry DCM at -78°C under Argon.

  • Addition: Dropwise add BBr₃ (3.0 eq). The amine will complex with the first equivalent; excess is needed for ether cleavage.[1]

  • Warming: Allow to warm to 0°C (or RT) over 2 hours. Monitor via LCMS (Shift: M-14).[1]

  • Quench: Carefully quench with MeOH at 0°C.

    • Safety Note: Reaction generates HBr gas and heat.[1]

  • Workup: Neutralize with NaHCO₃, extract into EtOAc. The product is the 2-(3-hydroxyphenyl)-morpholine.[1][6]

Application II: Biological Characterization (In Vitro)

Workflow: Monoamine Transporter Uptake Assay

The primary biological application of this scaffold is investigating Norepinephrine (NET) and Dopamine (DAT) reuptake inhibition.[1]

Experimental Logic:

  • Transfection: HEK293 cells stably expressing human NET or DAT.[1]

  • Ligand: [³H]-Norepinephrine or [³H]-Dopamine.[1]

  • Incubation: Cells are incubated with the test compound (1 nM - 10 µM) and radioligand for 5-10 mins.

  • Termination: Rapid washing with ice-cold buffer.[1]

  • Readout: Scintillation counting.

Data Interpretation:

  • IC₅₀ < 50 nM: Potent inhibitor (Hit).[1]

  • Selectivity Ratio (NET/DAT):

    • 10: NET selective (Antidepressant profile).[1]

    • ~1: Balanced inhibitor (Stimulant/ADHD profile).[1]

Visualizing the Scaffold Logic

The following diagram illustrates the structural activity relationship (SAR) and synthetic divergence points for the 2-(3-Methoxyphenyl)-morpholine scaffold.

G Core 2-(3-Methoxyphenyl) morpholine Core N_Alk N-Alkylation (Reductive Amination) Core->N_Alk Secondary Amine Reactivity O_Demeth O-Demethylation (BBr3 / HBr) Core->O_Demeth Ether Cleavage Library N-Substituted Library (Modulate Lipophilicity) N_Alk->Library Phenol 3-Hydroxyphenyl Analog (High Affinity H-Bond Donor) O_Demeth->Phenol Target_NET NET Inhibition (Antidepressant) Library->Target_NET Bulky R-groups PROTAC Linker Attachment (PROTACs / Multivalent Ligands) Phenol->PROTAC O-Alkylation Target_DAT DAT Release/Inhibition (Stimulant) Phenol->Target_DAT Enhanced Binding

Caption: Synthetic divergence of the 2-(3-Methoxyphenyl)-morpholine scaffold. The core allows parallel exploration of N-substituted libraries for pharmacokinetic tuning and O-deprotection for pharmacodynamic enhancement.[1]

References

  • Kourounakis, A. P., et al. (2020).[1][7][8] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[1]

  • Rekka, E. A., & Kourounakis, P. N. (2010).[1][9] "Medicinal chemistry of 2,2,4-substituted morpholines." Current Medicinal Chemistry, 17(29), 3422-3430.[1][9]

  • Cayman Chemical. "3-methoxy PCMo (hydrochloride) Product Information."[1][10] Cayman Chemical Product Database.

  • Negus, S. S., et al. (2009).[1] "Effects of the norepinepherine-dopamine releaser 2-phenylmorpholine in assays of cocaine discrimination and cocaine self-administration in rhesus monkeys." Psychopharmacology. (Contextual grounding for 2-phenylmorpholine pharmacology).

  • Sigma-Aldrich. "2-(3-Methoxyphenyl)-morpholine hydrochloride Product Specification." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(3-Methoxy-phenyl)-morpholine Hydrochloride Purification

[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(3-Methoxy-phenyl)-morpholine hydrochloride . This guide addresses the specific physicochemical challenges associated with purifying this secondary amine salt. Unlike simple alkyl amines, the 3-methoxy-phenyl moiety introduces electronic effects that influence solubility and crystalline lattice stability, often leading to "oiling out" or hygroscopic amorphous solids rather than defined crystals.

Compound Profile
  • Structure: Morpholine ring substituted at C2 with a 3-methoxyphenyl group.[1][2]

  • Key Challenge: The ether oxygen (methoxy) and the morpholine nitrogen create a "push-pull" electronic environment that can complicate salt stoichiometry and increase hygroscopicity.[1]

  • Critical Impurities: Regioisomers (3-substituted morpholines), unreacted amino-alcohol intermediates, and oxidative degradation products (quinones).[1]

Diagnostic Workflow: The "Oiling Out" Decision Tree

Problem: The most common user report is: "I added HCl, but instead of white crystals, I got a yellow/brown oil at the bottom of the flask."

Use this logic flow to diagnose and resolve the issue immediately.

PurificationLogicStartIssue: Product Oiled Outafter HCl AdditionSolventCheckCheck Solvent SystemStart->SolventCheckWaterCheckIs Water Present?SolventCheck->WaterCheckWaterYesYES: Water trappedfrom aq. HCl or solventWaterCheck->WaterYesWaterNoNO: Anhydrous conditionsWaterCheck->WaterNoFixWaterPROTOCOL A:Azeotropic Drying(Toluene/EtOH)WaterYes->FixWaterFixPolarityPROTOCOL B:Polarity Adjustment(Add IPA/Heat)WaterNo->FixPolaritySeedSeed & Slow CoolFixWater->SeedFixPolarity->Seed

Figure 1: Decision matrix for troubleshooting initial salt formation issues.

Core Protocols & Troubleshooting

Module A: Salt Formation (The "Goo" Prevention)

The Issue: Using aqueous HCl (37%) often introduces enough water to prevent the hydrophobic aryl-morpholine salt from crystallizing, resulting in a sticky gum.

The Fix: Generate anhydrous HCl in situ or use pre-made anhydrous solutions.

MethodReagentsProcedurePros/Cons
TMSCl Method (Recommended) Trimethylsilyl chloride (TMSCl) + MethanolDissolve free base in MeOH.[1] Add 1.1 eq TMSCl dropwise at 0°C. Stir 1h.Pro: Generates HCl + volatile TMS-OMe. Very clean. Con: TMSCl is moisture sensitive.
AcCl Method Acetyl Chloride + EthanolDissolve free base in EtOAc. Add 1.1 eq AcCl in EtOH dropwise.Pro: Cheap.[3][4] Con: Exothermic; must control temp to avoid amide formation.
Dioxane/HCl 4M HCl in DioxaneAdd directly to free base in Ether/EtOAc.Pro: Standardized. Con: Dioxane is a carcinogen and hard to remove (high BP).[1]

Critical Step: If you use the TMSCl method, the byproduct is volatile. You can evaporate the solvent to obtain a solid, then recrystallize.

Module B: Recrystallization (The "Polymorph" Control)

The Issue: The salt precipitates but traps impurities, or forms a metastable amorphous solid.

The Protocol:

  • Dissolution: Take the crude solid/oil. Add Isopropanol (IPA) . Heat to boiling (82°C).[1]

    • Note: If it does not dissolve in boiling IPA, add Methanol (MeOH) dropwise until clear.[1]

  • Filtration: Filter hot (to remove inorganic salts like NaCl/NH4Cl).[1]

  • Nucleation: Remove from heat. Let cool to room temperature undisturbed.

  • Anti-Solvent: If no crystals form at 25°C, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

  • Crystallization: Refrigerate at 4°C overnight.

Why this works: Aryl-morpholines have a specific solubility window in IPA.[1] Methanol helps solubilize the polar salt, while Ether acts as a "crowbar" to force the lattice to form without precipitating the impurities [1, 2].

Impurity Profiling & Removal

During synthesis (e.g., via epoxide opening), specific impurities are generated.[5] You must identify these before purification.

Impurity TypeOriginRemoval Strategy
Regioisomer Attack at the wrong carbon of the epoxide/aziridine.[1]Flash Chromatography (Free Base): Separate before salt formation.[1][3] Isomers often have

in 5% MeOH/DCM.
Over-Alkylation Reaction of the secondary amine with excess alkylating agent.Recrystallization: The tertiary amine salt is usually much more soluble in EtOH than the desired secondary amine salt. Wash the filter cake with cold EtOH.
Phenol Derivative Demethylation of the methoxy group (rare, but happens with HBr/Lewis Acids).Base Wash: Dissolve free base in EtOAc, wash with 1M NaOH. The phenol will ionize into the aqueous layer; the morpholine stays in organic.

Frequently Asked Questions (FAQ)

Q: My product turned pink/brown upon drying. Is it ruined? A: Not necessarily. Morpholines are secondary amines and are prone to surface oxidation (N-oxide formation) or oxidation of the electron-rich methoxy-phenyl ring if traces of metal ions are present.[1]

  • Fix: Recrystallize from IPA containing 1% aqueous sodium metabisulfite (antioxidant), then dry under high vacuum in the dark.

Q: The melting point is broad (e.g., 180-195°C).[1] Why? A: This indicates either solvate formation or a mixture of enantiomers (if the product is not racemic).

  • Check: Run a TGA (Thermogravimetric Analysis). If you see weight loss at 60-80°C, you have trapped solvent (likely IPA or water).[1] Dry at 50°C vacuum oven for 24h.

  • Chirality: If you synthesized a chiral target, a broad MP often indicates partial racemization. Check enantiomeric excess (ee) via Chiral HPLC [3].[1]

Q: Can I use Acetone for recrystallization? A: NO. Secondary amines can react with acetone to form hemiaminals or imines (Schiff bases) under acidic conditions or heat.[1] Stick to alcohols (MeOH, EtOH, IPA) or Esters (EtOAc).[1]

Advanced Workflow: Chiral Resolution (If Applicable)

If you require a single enantiomer (e.g., (2S)-2-(3-methoxyphenyl)morpholine) and synthesized a racemate, crystallization alone will not work unless you use a chiral acid.[1]

ChiralResRacemateRacemic Free BaseSaltFormSalt withL-Tartaric AcidRacemate->SaltFormCrystFractionalCrystallizationSaltForm->CrystFreeBaseFree Base Liberation(NaOH)Cryst->FreeBaseFinalSaltConvert to HCl SaltFreeBase->FinalSalt

Figure 2: Workflow for converting a racemic mixture to a pure enantiomeric HCl salt using diastereomeric salt resolution.[1]

References

  • Solvent Selection for Amine Salts: Source: University of Rochester, "Reagents & Solvents: Solvents for Recrystallization." Context: General solubility rules for amine hydrochlorides in alcoholic solvents vs. non-polar anti-solvents. URL:[Link]

  • Morpholine Synthesis & Purification: Source: National Institutes of Health (PMC), "Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine."[1] Context: Detailed experimental protocols for purifying substituted morpholine oils and converting them to solids. URL:[Link]

  • Troubleshooting Salt Formation: Source: ScienceMadness/Vogel, "Isolation of primary amines as HCL salt problem." Context: Practical "bench-side" techniques for dealing with hygroscopic amine salts and oiling-out phenomena.[1][3][6] URL:[Link]

  • General Epoxide Ring Opening (Impurity Context): Source: MDPI, "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Context: Mechanisms of impurity formation (regioisomers) during the synthesis of morpholine precursors. URL:[Link][1]

addressing solubility challenges of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[3][4][5]

The Core Challenge: Researchers frequently encounter precipitation when diluting 2-(3-Methoxy-phenyl)-morpholine hydrochloride (hereafter 2-MPM-HCl ) from a stock solution (DMSO or Water) into physiological buffers like PBS (pH 7.4).[1][2]

The Physicochemical Conflict: This precipitation is not random; it is a deterministic result of the pKa-pH relationship and the Common Ion Effect .[2]

PropertyValue (Approx.)Implication
Molecule Type Secondary Amine SaltIonizable cation.[1][2]
pKa (Morpholine N) ~8.4At pH 7.4, ~10% of the molecule converts to the Free Base .[2]
LogP (Free Base) ~1.3 – 1.6The Free Base is lipophilic and poorly water-soluble.[2]
Salt Form Hydrochloride (HCl)Susceptible to "Salting Out" by excess Chloride (Cl⁻) ions in PBS.[2]

Mechanistic Insight: Why is it Crashing Out?

Before attempting the protocols, you must understand the equilibrium driving the precipitation.[2] This ensures you do not waste valuable compound on "trial and error."[2]

The Solubility Equilibrium

In pure water (pH ~5.5 due to the HCl salt), 2-MPM-HCl is fully ionized and soluble.[1] When you add it to PBS (pH 7.4), two forces attack its solubility:

  • Deprotonation: The buffer absorbs protons.[2] The equilibrium shifts toward the neutral, hydrophobic Free Base.

  • Common Ion Effect: PBS contains ~137 mM NaCl.[2] The high concentration of Chloride ions (

    
    ) pushes the solubility product (
    
    
    
    ) equilibrium backward, forcing the solid salt to precipitate.

SolubilityEquilibrium SolidSalt Solid Salt (2-MPM-HCl) Dissolved Dissolved Ions (2-MPM⁺ + Cl⁻) SolidSalt->Dissolved Solubilization (Low pH, Water) Dissolved->SolidSalt Common Ion Effect (High [Cl⁻] in PBS) FreeBase Precipitated Free Base (Neutral 2-MPM) Dissolved->FreeBase Deprotonation (pH approaching pKa 8.4) Buffer Physiological Buffer (pH 7.4, High [Cl⁻]) Buffer->Dissolved Drives pH up

Figure 1: The dual-threat mechanism of precipitation. High pH drives Free Base formation, while high Chloride concentration suppresses Salt solubility.

Validated Protocols for Solubility

Choose the protocol that best fits your experimental constraints.

Protocol A: The "Modified Buffer" Method (Recommended for In Vitro)

Best for: Assays where strict pH 7.4 is not critical (e.g., enzyme kinetics where pH 6.5 is acceptable).

The Fix: Lower the buffer pH to maintain the cationic (soluble) state.

  • Prepare Stock: Dissolve 2-MPM-HCl in DMSO at 100 mM. (Water stocks are risky; they can hydrolyze or grow bacteria over time).[2]

  • Prepare Buffer: Use 20 mM MES Buffer adjusted to pH 6.0 - 6.5 .

    • Why MES? It lacks Chloride ions (avoiding the Common Ion Effect) and buffers well in the slightly acidic range.

  • Dilution: Add the DMSO stock slowly to the vortexing MES buffer.

    • Target: Final DMSO concentration < 1% (v/v).[2]

Protocol B: The "Cyclodextrin Shield" Method (Gold Standard for In Vivo)

Best for: Animal studies or cell assays requiring strictly neutral pH (7.4).

The Fix: Encapsulate the lipophilic Free Base inside a molecular "donut," preventing it from aggregating.[2]

Materials:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1][2]

  • Sterile Water or PBS .[2]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh the required amount of 2-MPM-HCl solid.

  • Solubilization:

    • Add the 20% HP-β-CD vehicle directly to the solid compound.[1][2]

    • Sonicate for 10-20 minutes at ambient temperature.

    • Note: The solution may initially look hazy but should clarify as encapsulation occurs.[2]

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the solution is stable.[2]

Protocol C: The "Cosolvent Spike" (Quick & Dirty)

Best for: High-throughput screening (HTS) where long-term stability isn't required.[1][2]

The Fix: Use organic solvents to keep the Free Base in solution.[2]

  • Stock: 50 mM in DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into pure Ethanol or PEG400 .

  • Final Dilution: Spike this intermediate into the assay buffer.

    • Constraint: Ensure final organic load (DMSO + Ethanol) does not exceed cell toxicity limits (usually < 0.5%).

Troubleshooting & FAQs

Q1: I see a fine haze immediately after adding my DMSO stock to PBS. Can I filter it? A: No. That haze is your compound.[2] Filtering it removes the drug, effectively lowering your treatment concentration to zero. Use Protocol B (Cyclodextrins) to solubilize the haze.

Q2: Why does the protocol recommend DMSO stock instead of water, even though the HCl salt is water-soluble? A: While 2-MPM-HCl dissolves in water, aqueous stocks are acidic.[1][2] When you freeze/thaw aqueous stocks, local pH changes can cause micro-precipitation.[2] DMSO ensures the compound remains fully dissolved and stable in storage.[2]

Q3: Can I use Tris buffer instead of Phosphate (PBS)? A: Yes, Tris is often better than PBS because it lacks the high Chloride concentration of PBS (reducing the Common Ion Effect). However, pH is still the dominant factor. If pH > 8.0, precipitation is inevitable regardless of the buffer type.[2]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Immediate white precipitate "Salting Out" (Common Ion Effect)Switch from PBS to MES or Tris-Acetate buffer.[1][2]
Slow crystallization (hours) Gradual Free Base formationLower buffer pH by 0.5 units or add 10% HP-β-CD .[1][2]
Oily droplets on surface "Oiling Out" (Liquid-Liquid Phase Separation)The compound is highly lipophilic.[2] Increase DMSO concentration or use Protocol B .

Decision Tree for Formulation

Use this logic flow to select the correct protocol for your specific experiment.

FormulationLogic Start Start: Define Experiment CheckPH Is pH 7.4 strictly required? Start->CheckPH CheckVivo Is this for In Vivo / Animal use? CheckPH->CheckVivo Yes (Cells/Animals) ProtoA Protocol A: Acidic Buffer (MES, pH 6.0) CheckPH->ProtoA No (Enzyme/Binding Assay) ProtoB Protocol B: 20% HP-β-CD in PBS CheckVivo->ProtoB Yes (High Solubility Needed) ProtoC Protocol C: DMSO/PEG400 Cosolvent CheckVivo->ProtoC No (HTS/Cell Culture)

Figure 2: Formulation Decision Tree based on experimental constraints.

References

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Detailed analysis of pH-solubility profiles and the Henderson-Hasselbalch equation). [1]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the Common Ion Effect and Ksp challenges in HCl salts).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validation of HP-β-CD for lipophilic amine solubilization).

  • PubChem. (n.d.).[2][3] 2-(3-methoxyphenyl)morpholine Compound Summary. National Library of Medicine.[2] (Chemical structure and predicted physicochemical properties).[2][4][5][6][7][8]

Sources

optimization of reaction conditions for morpholine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting of Morpholine Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Strategic Method Selection

Before optimizing conditions, ensure you have selected the correct synthetic pathway for your specific substrate. The failure of a morpholine ring closure is often due to a mismatch between substrate sensitivity and reaction harshness.

Decision Matrix: Pathway Selection

Use this logic flow to determine the optimal starting point for your synthesis.

MorpholineStrategy Start START: Select Substrate Diol Bis(2-hydroxyethyl)amine (Diethanolamine deriv.) Start->Diol Amine Primary Amine (R-NH2) Start->Amine Chiral Chiral Amino Alcohol (Stereocenter preservation) Start->Chiral AcidCycl Method A: Acid-Mediated Dehydration Diol->AcidCycl Robust substrate (Acid stable) Mitsunobu Method C: Intramolecular Mitsunobu Diol->Mitsunobu Acid sensitive substrate DoubleAlk Method B: Double Alkylation (Bis-electrophile) Amine->DoubleAlk Standard Lab Scale Green Method D: Ethylene Sulfate (Green/Redox Neutral) Amine->Green Avoids toxic halides (Scale-up friendly) Chiral->Mitsunobu Inversion of config (SN2) Chiral->Green Retention of config (Double Inversion)

Figure 1: Strategic decision tree for selecting the morpholine ring closure method based on starting material and substrate sensitivity.

Technical Guides & Troubleshooting

Module A: Acid-Mediated Dehydration (Industrial Standard)

Best for: Simple, achiral substrates; large-scale synthesis. Mechanism: Protonation of hydroxyl groups followed by


-type intramolecular displacement.

Standard Protocol:

  • Mix diethanolamine derivative (1 equiv) with 70%

    
     or concentrated HCl (excess).
    
  • Heat to 140–200 °C (requires distillation of water to drive equilibrium).

  • Neutralize with NaOH; extract product.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Black Tar / Charring Temperature too high (>180°C) or acid concentration too high, causing oxidative degradation.Switch Acid: Use p-Toluenesulfonic acid (TsOH) in high-boiling solvents (e.g., Xylene/Toluene) with a Dean-Stark trap. This allows water removal at lower temperatures (110–140°C) and prevents charring [1].
Low Conversion Equilibrium limitation (Water presence).Azeotropic Distillation: You must physically remove water. If using mineral acids, apply vacuum. If using TsOH, ensure the Dean-Stark trap is functioning.
Product Water Soluble Morpholines are polar bases; product is trapped in the aqueous salt layer after neutralization."Salting Out": Saturate the aqueous layer with NaCl or

before extraction. Use Chloroform/Isopropanol (3:1) as the extraction solvent for polar morpholines.
Module B: Double N-Alkylation (The Lab Standard)

Best for: Converting primary amines to morpholines using bis(2-chloroethyl) ether. Mechanism: Double nucleophilic substitution.

Standard Protocol:

  • Dissolve Primary Amine (1 equiv) in DMF or Acetonitrile.

  • Add Bis(2-chloroethyl) ether (1.1 equiv).

  • Add Base (

    
     or DIPEA, 3 equiv).
    
  • Heat to 80–100 °C with NaI (catalytic).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Mono-alkylation only The secondary amine intermediate is sterically hindered or the leaving group (Cl) is too poor.Finkelstein Modification: Add 0.5 equiv of Sodium Iodide (NaI) . This converts the unreactive alkyl chloride into a reactive alkyl iodide in situ [2].
Dimerization (Polymerization) Intermolecular reaction dominates over intramolecular ring closure.High Dilution: Run the reaction at <0.05 M concentration. Add the amine slowly to the solution of the bis-electrophile to keep the amine concentration low relative to the cyclization rate.
Elimination (Vinyl ether) Base is too strong (e.g., NaH, KOtBu) causing E2 elimination of the alkyl halide.Switch Base: Use a weaker, buffered base system like

in Acetone/DMF
rather than alkoxides.
Module C: Intramolecular Mitsunobu (Precision Synthesis)

Best for: Chiral substrates; acid/base sensitive compounds. Mechanism: Activation of alcohol by


/DEAD followed by intramolecular attack by the amine/sulfonamide.

Critical Workflow Visualization:

Mitsunobu Reagents PPh3 + DEAD/DIAD Betaine Betaine Intermediate (Reactive Species) Reagents->Betaine 0°C, THF Activated Oxyphosphonium Salt Betaine->Activated Add Substrate (Critical Step) Substrate Amino-Alcohol (Substrate) Product Morpholine (Inverted Config) Substrate->Product Overall Transformation Activated->Product Intramolecular SN2 Attack

Figure 2: The Mitsunobu activation pathway. Note that the order of addition is critical to prevent side reactions.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (Stuck at Alcohol)

Mismatch. The amine/sulfonamide nucleophile is not acidic enough to protonate the betaine.
Protect the Amine: The nitrogen must be a sulfonamide (e.g., N-Ts) or carbamate (N-Boc) to lower the

(<11). Basic amines will not participate in Mitsunobu cyclization effectively without activation [3].
Hydrazine Byproduct Contamination Difficulty separating

and hydrazine from the product.
Polymer-Supported Reagents: Use PS-PPh3 and PS-DEAD . Filtration removes the reagents, leaving pure product in the filtrate [4].
Retention of Configuration Unexpected stereochemistry.Double Inversion: If the nitrogen attacks the phosphorous center instead of the carbon, or if neighboring group participation occurs. Ensure the Nitrogen is protected (e.g., Tosyl) to prevent N-P bond formation.
Module D: Green Synthesis (Ethylene Sulfate)

Best for: 1,2-amino alcohols; avoiding toxic alkyl halides.[2] Protocol: Reaction of amino alcohol with ethylene sulfate (1 equiv) followed by base-mediated cyclization.

Q: Why use Ethylene Sulfate instead of Chloroacetyl Chloride? A: The ethylene sulfate route is redox-neutral .[3] Traditional chloroacetyl chloride routes require an amide reduction step (using


 or Borane), which is hazardous and expensive at scale. Ethylene sulfate yields the morpholine directly after base treatment [5].

Troubleshooting:

  • Issue: Intermediate Zwitterion insolubility.

  • Fix: The reaction often forms a solid zwitterion intermediate. Do not filter this out if you are doing a one-pot. Add a polar co-solvent (MeOH or Water) and the base (NaOH) directly to the suspension to facilitate the ring closure.

Frequently Asked Questions (FAQ)

Q1: My morpholine product is volatile. How do I dry it without losing yield?

  • A: Morpholine (b.p. ~129°C) and its small derivatives can co-evaporate with solvents.

    • Do not use high vacuum for extended periods.

    • Dry the organic layer with

      
      , filter, and remove solvent by rotary evaporation at >100 mbar  (not high vac).
      
    • For final purification, convert to the HCl salt (add HCl in ether/dioxane). The salt is a solid, non-volatile, and easy to recrystallize.

Q2: I am trying to open an epoxide with an amine to make the precursor, but I get the wrong regioisomer. Why?

  • A: Regioselectivity depends on conditions:

    • Basic/Neutral Conditions (Amine + Epoxide): Attack occurs at the less substituted carbon (steric control).

    • Acidic Conditions (Lewis Acid catalyzed): Attack occurs at the more substituted carbon (electronic/carbocation control).

    • Tip: If you need the "anti-Markovnikov" opening (less substituted), use a slight excess of amine in an alcoholic solvent at mild heat [6].

Q3: Can I use the Mitsunobu reaction on a secondary amine?

  • A: Generally, no.[4][5] Secondary amines are too basic and sterically hindered. They often form a stable salt with the betaine rather than reacting. You must convert the amine to a sulfonamide (e.g., Tosyl, Nosyl) first. The Nosyl group is preferred as it can be removed easily later with thiophenol [7].

References

  • Industrial Morpholine Synthesis:Chem. Rev., 2005, 105, 4301.
  • Finkelstein Modification:J. Org. Chem., 2012, 77, 5423.
  • Mitsunobu Mechanism & pKa:Organic Reactions, 1992, 42, 335. (Comprehensive review of Mitsunobu requirements).
  • Polymer Supported Reagents: Sigma-Aldrich Application Note, "Mitsunobu Reaction using Polymer Supported Reagents." Link

  • Ethylene Sulfate Route: J. Am. Chem. Soc., 2024 , 146, 29847.[2][6] (Green synthesis of morpholines via selective monoalkylation). Link

  • Epoxide Regioselectivity: Tetrahedron, 1997 , 53, 16139.[4] (Nucleophilic ring opening of epoxides).[4][7] Link

  • Nosyl Deprotection:Tetrahedron Lett., 1995, 36, 6373. (Cleavage of sulfonamides).

Disclaimer: These protocols involve hazardous chemicals (strong acids, alkylating agents).[5] Always consult the specific SDS and perform a risk assessment before experimentation.

Sources

minimizing byproduct formation in 2-(3-Methoxy-phenyl)-morpholine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding to allow for autonomous troubleshooting.

Topic: Minimizing Byproduct Formation & Process Optimization Classification: Technical Troubleshooting & FAQ Version: 2.4 (Current Best Practices)

Executive Summary: The "Purity Paradox"

Synthesizing 2-(3-Methoxy-phenyl)-morpholine (an analog of the reboxetine pharmacophore) presents a classic organic chemistry challenge: the most direct route (epoxide ring-opening) is often the least selective.

The primary impurities encountered are not random; they are mechanistic inevitabilities of the Styrene Oxide


 Ethanolamine  route. High-purity synthesis requires shifting the reaction kinetics to favor terminal nucleophilic attack  (regioselectivity) and suppressing N-dialkylation  (chemoselectivity).

Critical Reaction Pathway & Impurity Genesis

The following diagram maps the "Kill Zones"—points in the synthesis where irreversible byproducts are formed.

ReactionPathway Start 3-Methoxystyrene Oxide Int_Correct Regioisomer A (Terminal Attack) Precursor to 2-Substituted Start->Int_Correct Path A: Steric Control (Kinetic) Int_Wrong Regioisomer B (Benzylic Attack) Precursor to 3-Substituted Start->Int_Wrong Path B: Electronic Control (Thermodynamic) BisAlk Impurity 1: Bis-alkylation (Dimer/Oligomer) Start->BisAlk Low Amine Eq. Amine Ethanolamine (Excess) Product 2-(3-Methoxyphenyl) morpholine HCl Int_Correct->Product Cyclization (H2SO4/TsOH) Elim Impurity 2: Styrene Derivatives (Acid Elimination) Int_Correct->Elim Overheating (>140°C) Demeth Impurity 3: Phenols (Demethylation) Int_Correct->Demeth Harsh Acid (HBr/HI)

Figure 1: Mechanistic divergence in morpholine synthesis. Path A is required for the target molecule. Path B leads to the 3-substituted isomer, which is difficult to separate.

Troubleshooting Guides (Q&A Format)

Module A: The Regioselectivity Challenge (Epoxide Opening)

Q: My LC-MS shows two peaks with the same mass (M+1 = 238) early in the synthesis. Why? A: You are likely generating the 3-substituted regioisomer alongside your target.

  • The Mechanism: The 3-methoxystyrene oxide ring can open at the

    
    -carbon (benzylic) or the 
    
    
    
    -carbon (terminal).
    • Target (2-substituted): Requires attack at the terminal carbon. This is favored by steric control.

    • Impurity (3-substituted): Results from attack at the benzylic carbon. This is favored by electronic control (stabilization of the partial positive charge at the benzylic position).

  • The Fix:

    • Remove Lewis Acids: Ensure your reaction vessel is free of metal salts or acidic residues. Acids activate the epoxide oxygen, increasing the positive character of the benzylic carbon and favoring the wrong isomer.

    • Solvent Polarity: Use a protic solvent like Methanol or IPA . While counterintuitive, hydrogen bonding with the epoxide oxygen is less directing than Lewis acid coordination.

    • Temperature: Keep the ring-opening step below 60°C . Higher temperatures provide the activation energy needed for the electronic (benzylic) attack pathway.

Module B: The "Gummy Residue" Problem (Oligomerization)

Q: After the initial reaction, I have a viscous oil that won't crystallize, and yield is low. What happened? A: You have likely formed N,N-bis(2-hydroxyethyl) species (Bis-alkylation).

  • The Cause: Ethanolamine is a primary amine. Once it reacts with one molecule of styrene oxide, the resulting secondary amine is more nucleophilic than the starting material. If the concentration of epoxide is high relative to the amine, the product will react again with another epoxide molecule.

  • The Protocol:

    • Stoichiometry: You must use a large excess of ethanolamine (minimum 5 to 10 equivalents ).

    • Addition Order: Add the epoxide solution dropwise into the ethanolamine solution . Never add the amine to the epoxide. This ensures the epoxide always encounters a high concentration of unreacted primary amine.

Module C: Cyclization & Demethylation Risks

Q: I used HBr for cyclization and my product mass is M-14. Did I break the molecule? A: Yes, you caused O-demethylation , converting your methoxy group into a phenol.

  • The Chemistry: Methoxy groups on aromatic rings are stable to HCl but labile to strong nucleophilic acids like HBr or HI, especially at reflux.

  • The Solution:

    • Switch Acid: Use 70% Sulfuric Acid (H2SO4) or Methanesulfonic acid (MsOH) for the cyclization (dehydration) step. These are non-nucleophilic acids.

    • Temperature Limit: Do not exceed 100–110°C . Above this, sulfuric acid can cause sulfonation of the aromatic ring (an M+80 impurity).

Optimized Experimental Protocol

Standardized for 10g Scale

StepParameterSpecificationRationale
1. Ring Opening Reagents 3-Methoxy styrene oxide (1.0 eq) + Ethanolamine (10.0 eq )Excess amine prevents dimerization (bis-alkylation).
Solvent Isopropanol (IPA)Promotes solubility; easy removal.
Temp 40–50°CLow temp favors steric (terminal) attack.
Workup Vacuum distillation of excess amine.Crucial: Residual amine will interfere with cyclization.
2. Cyclization Reagent H2SO4 (70% aq) or MsOHAvoids demethylation (unlike HBr).
Temp 90–100°CSufficient for dehydration; prevents elimination to styrene.
Time Monitor by TLC/HPLC (approx 4-6h)Stop immediately upon consumption of intermediate.
3. Salt Formation Solvent Anhydrous Ether or EtOAcNon-solvating antisolvent.
Acid HCl gas or HCl in Dioxane (4M)Water introduction here creates hygroscopic mess.
Visualizing the Troubleshooting Logic

Troubleshooting Start Problem Detected Q1 Mass Spectrum Shows Dimers? Start->Q1 Q2 Isomer Ratio Poor? Q1->Q2 No Action1 Increase Amine Eq to >5x Q1->Action1 Yes Q3 Methoxy Group Lost (M-14)? Q2->Q3 No Action2 Lower Temp Check Lewis Acids Q2->Action2 Yes Action3 Switch from HBr to H2SO4/MsOH Q3->Action3 Yes

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References & Authoritative Grounding

  • Regioselectivity in Epoxide Opening:

    • Title: Regioselectivity in Ring-Opening Reactions of Styrene Oxide.

    • Source: BenchChem Protocols.

    • Relevance: Establishes the steric vs. electronic control mechanisms essential for obtaining the 2-substituted morpholine.

  • Demethylation Risks:

    • Title: A Rhodium(I)-Catalyzed Demethylation-Cyclization of o-Anisole-Substituted Ynamides.[1]

    • Source:Organic Letters (NIH PubMed Central).

    • Relevance: Provides mechanistic evidence for the lability of methoxy groups (anisoles) under specific catalytic and acidic conditions, supporting the recommendation to avoid HBr.

    • URL:[Link]

  • Morpholine Synthesis Methodologies:

    • Title: Synthesis of Morpholines.[2][3]

    • Source: Organic Chemistry Portal.

    • Relevance: Reviews the standard amino-alcohol cyclization routes (dehydration vs. Mitsunobu) used in the optimized protocol.

    • URL:[Link]

  • Salt Formation & Isolation:

    • Title: Method for preparing morpholine derivative (Patent KR840002428B1).

    • Source: Google Patents.

    • Relevance: Describes the specific isolation of 2-(3-methoxyphenyl)morpholine salts using ethereal HCl, validating the purification step.

    • URL:

Sources

resolving poor separation in chromatography of morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Separation, Tailing, and Detection of Morpholine-Containing Compounds Audience: Analytical Chemists, drug Development Scientists

Introduction: The "Secondary Amine" Challenge

Morpholine analogs present a unique "perfect storm" for chromatographers. The morpholine ring is a secondary amine with a pKa of approximately 8.3 . This specific basicity creates two distinct failure modes in standard Reversed-Phase (RP) chromatography:

  • The Silanol Trap: At neutral pH (6–8), the morpholine nitrogen is positively charged (

    
    ), while residual silanols on silica columns are negatively charged (
    
    
    
    ). This ionic attraction causes severe peak tailing.
  • The Polarity Paradox: Many small morpholine analogs are too polar for C18 retention (eluting in the void volume) yet too hydrophobic for standard bare-silica HILIC methods.

This guide provides a tiered troubleshooting system to resolve these issues, moving from basic peak shape correction to advanced detection strategies.

Tier 1: Resolving Peak Tailing (The Silanol War)

Symptom: Asymmetric peaks (Tailing Factor


) often described as "shark fins."
Root Cause:  Secondary ionic interactions between the protonated morpholine nitrogen and deprotonated silanols on the stationary phase.
The Mechanism of Failure

The following diagram illustrates why your peak is tailing.

SilanolInteraction cluster_0 Stationary Phase Surface (pH 7.0) cluster_1 Analyte (Morpholine Analog) Silanol Silanol (SiO⁻) C18 C18 Ligand Morpholine Morpholine (NH₂⁺) Morpholine->Silanol Ionic Interaction (Peak Tailing) Morpholine->C18 Hydrophobic Interaction (Desired Retention)

Figure 1: Mechanism of peak tailing. The secondary ionic interaction (red dashed line) delays a portion of the analyte, causing the "tail."

Solution Protocol: The High-pH Switch

Since the pKa of morpholine is ~8.3, operating at pH 10.5–11.0 ensures the amine is uncharged (neutral). Neutral amines do not interact with silanols.

WARNING: You must use a column engineered for high pH (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.0.

Recommended Columns:

  • Waters XBridge BEH C18 (Hybrid particle, stable to pH 12)

  • Phenomenex Gemini C18 (Organo-silica graft, stable to pH 12)

  • Agilent Poroshell HPH (High pH stable superficially porous)

The Protocol:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5% to 95% B.

  • Temperature: 40°C (Improves mass transfer of the free base).

Tier 2: Retention Issues (When C18 Fails)

Symptom: Analyte elutes near the void volume (


) or shows poor reproducibility.
Root Cause:  The analog is too hydrophilic for RP interactions.
Method Selection Decision Matrix

MethodSelection Start Analyte LogP Value? LogP_High LogP > 1.0 (Hydrophobic) Start->LogP_High LogP_Low LogP < 0 (Hydrophilic) Start->LogP_Low LogP_Mid LogP 0 to 1.0 (Intermediate) Start->LogP_Mid RP_HighPH High pH RP (Hybrid C18) *Best for Tailing* LogP_High->RP_HighPH HILIC HILIC Mode (Bare Silica/Amide) LogP_Low->HILIC AQ_Col Polar-Embedded RP (AQ / Polar C18) LogP_Mid->AQ_Col

Figure 2: Decision tree for stationary phase selection based on hydrophobicity (LogP).

HILIC Implementation for Morpholines

If you must use HILIC, "Bare Silica" or "Zwitterionic (ZIC-HILIC)" phases are superior to Amide phases for secondary amines.

  • Mobile Phase: 90% Acetonitrile / 10% Water.

  • Buffer Essential: You must use 10–20 mM Ammonium Formate (pH 3.0). The high organic content promotes retention, while the buffer creates an ionic double layer that masks silanols.

  • Sample Diluent: Analyte must be dissolved in 80%+ Acetonitrile. Injecting water will cause peak distortion.

Tier 3: Detection & Sensitivity (The Invisible Peak)

Symptom: No peak visible at standard UV (254 nm). Root Cause: The morpholine ring lacks a chromophore.[1] Unless the analog has an aromatic substituent, UV detection is useless.

Solution A: FMOC Derivatization (Pre-Column)

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts selectively with secondary amines (morpholine) to form a highly fluorescent, UV-active derivative.

The Protocol:

StepActionMechanism
1. Buffer Prep Prepare 200 mM Borate Buffer, pH 8.5.Sets reaction pH; promotes nucleophilic attack.
2. Reagent Dissolve FMOC-Cl in Acetonitrile (5 mg/mL).Derivatizing agent.[2][3][4]
3. Mix Mix 100 µL Sample + 100 µL Borate + 100 µL FMOC.Reaction initiates.
4. Incubate Wait 2 minutes at Room Temp.Fast kinetics for secondary amines.
5. Quench Add 10 µL Adamantanamine (ADAM) or mobile phase.Consumes excess FMOC to prevent column fouling.
6. Analyze Inject. Detect at UV 265 nm or Fluorescence (Ex 265 / Em 315).FMOC group provides strong signal.
Solution B: Charged Aerosol Detection (CAD)

If derivatization is not feasible, use CAD or ELSD.

  • Requirement: Mobile phase must be volatile (Formic acid, Ammonium Acetate/Formate). Phosphate buffers are strictly prohibited.

  • Advantage: Uniform response factor regardless of chemical structure.

Tier 4: Advanced Troubleshooting (FAQs)

Q1: I see a "Ghost Peak" eluting just before my morpholine analog.

Diagnosis: This is likely the N-Oxide metabolite (N-methylmorpholine-N-oxide analog).

  • Chemistry: The N-oxide is more polar than the parent amine.

  • Resolution: In Reversed-Phase, the N-oxide elutes earlier. In HILIC, it usually elutes later or co-elutes.

  • Fix: If they co-elute in RP, switch to a Phenyl-Hexyl column. The pi-pi interaction often separates the N-oxide from the amine.

Q2: My retention time shifts day-to-day.

Diagnosis: pH instability.

  • Reason: Morpholine's pKa (8.3) is right on the edge of the buffering capacity of Ammonium Bicarbonate (volatile buffer). Small changes in temperature or organic composition shift the effective pH, changing the ionization state (

    
    ).
    
  • Fix: Move the pH at least 2 units away from the pKa. Use pH 10.5 (High pH method) or pH 3.0 (Low pH method). Do not operate at pH 8.0.

Q3: Can I use Ion-Pairing reagents?

Answer: Yes, but with caveats.

  • Method: Add 10 mM Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).

  • Effect: The acid pairs with the morpholine cation, making it neutral/hydrophobic. This fixes tailing and increases retention on C18.

  • Downside: These reagents suppress ionization in Mass Spectrometry (MS) and are difficult to wash out of the LC system. Use only for UV-only methods.

References

  • Separation of Morpholine and Metabolites: Rosenau, T., et al.[1] "A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products." Journal of Chromatography A.

  • HILIC vs. RP for Polar Amines: Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."

  • FMOC Derivatization Protocol: Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines."

  • High pH Chromatography: Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC."

  • Morpholine pKa Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 8078, Morpholine.

Sources

Technical Support Center: Shelf-Life Optimization for 2-(3-Methoxy-phenyl)-morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Storage Matrix

2-(3-Methoxy-phenyl)-morpholine hydrochloride is a substituted phenylmorpholine derivative. As a secondary amine salt, its primary degradation pathways are N-oxidation (formation of nitrones/hydroxylamines) and hygroscopic hydrolysis (leading to physical instability and concentration drift).

The following matrix provides the immediate "Gold Standard" conditions for maximum shelf life.

Critical Storage Matrix
ParameterSolid State (Lyophilized Powder)Stock Solution (Liquid)
Temperature -20°C (Long term: -80°C)-20°C or -80°C
Primary Solvent N/ADMSO (Anhydrous, ≥99.9%)
Alternative Solvent N/AEthanol (Absolute) - See warnings below
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas Sparged & Headspace
Container Amber Glass Vial (Tightly Sealed)Amber Borosilicate Glass (Teflon-lined cap)
Max Shelf Life 2-3 Years6-12 Months (Solvent dependent)
Avoid Moisture, UV Light, Heat (>25°C)Water (for stock), Freeze-Thaw Cycles (>3)

The Science of Degradation: Mechanisms & Mitigation

To extend shelf life, one must understand the specific chemical vulnerabilities of the 2-(3-Methoxy-phenyl)-morpholine scaffold.

A. Oxidative Instability (The Secondary Amine)

The morpholine ring contains a secondary amine. While the hydrochloride salt form (


) significantly protects the nitrogen lone pair from reacting with atmospheric oxygen, any dissociation of the salt (due to pH shifts or moisture) exposes the free base.
  • Mechanism: The free amine undergoes radical oxidation to form N-oxides or hydroxylamines.

  • Visual Indicator: Solution turns from clear/colorless to pale yellow or pink.

  • Mitigation: Maintain acidic environment (HCl salt form) and exclude oxygen using inert gas.

B. Hygroscopicity & Hydrolysis

The HCl salt is hygroscopic. It aggressively pulls moisture from the air.

  • Mechanism: Absorbed water facilitates the mobility of ions, promoting micro-environmental pH changes that can accelerate degradation. In DMSO, water absorption lowers the freezing point and can cause "crashing out" (precipitation) of the compound upon thawing.

  • Mitigation: Store in desiccators; allow vials to equilibrate to room temperature before opening to prevent condensation.

C. Photolability

The methoxy-phenyl ring system absorbs UV light.

  • Mechanism: High-energy photons can excite the aromatic system, leading to radical formation and eventual cleavage of the ether bond (demethylation) or ring oxidation.

  • Mitigation: Strict use of amber glass or aluminum foil wrapping.

Visualization: Storage Decision Logic

The following diagram illustrates the logical workflow for determining the optimal storage strategy based on your experimental needs.

StorageLogic Start Received Compound (Solid HCl Salt) ImmediateUse Immediate Use (< 24 Hours) Start->ImmediateUse Experiment Ready LongTerm Long Term Storage (> 1 Week) Start->LongTerm SolidStore Store as Solid -20°C, Desiccated Amber Vial LongTerm->SolidStore Best Stability MakeStock Prepare Stock Solution LongTerm->MakeStock Convenience SolventChoice Select Solvent MakeStock->SolventChoice DMSO DMSO (Preferred) High Solubility Low Volatility Freezes at 18°C SolventChoice->DMSO Standard Ethanol Ethanol (Alternative) Volatile (Seal well) Remains liquid at -20°C SolventChoice->Ethanol If DMSO interferes Water Water/Buffer NOT RECOMMENDED for Stock Storage SolventChoice->Water High Risk Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) DMSO->Aliquot Ethanol->Aliquot

Figure 1: Decision matrix for selecting the optimal storage state and solvent system.

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution of 2-(3-Methoxy-phenyl)-morpholine HCl in DMSO with maximum stability.

Materials:

  • Compound (Solid HCl salt)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vials (2 mL or 4 mL) with Teflon-lined caps

  • Argon or Nitrogen gas source

Protocol:

  • Equilibration: Remove the solid compound vial from the freezer. Wait 30 minutes until it reaches room temperature before opening. Why: This prevents atmospheric water vapor from condensing inside the cold vial.

  • Weighing: Weigh the required amount of compound rapidly to minimize exposure to humid air.

  • Dissolution: Add Anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex until completely dissolved. The solution should be clear and colorless.

  • Gas Sparging (Critical): Gently bubble Argon or Nitrogen gas through the solution for 30-60 seconds using a fine needle. Why: This displaces dissolved oxygen that causes amine oxidation.

  • Aliquoting: Immediately dispense the solution into small, single-use aliquots (e.g., 50-100 µL). Why: Repeated freeze-thaw cycles cause micro-precipitation and degradation.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to prevent DMSO hygroscopicity.

  • Storage: Place aliquots in a light-proof box at -20°C or -80°C.

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution has frozen and looks cloudy upon thawing. Is it ruined?

  • Diagnosis: DMSO freezes at ~18.5°C. Cloudiness usually indicates the solution is still partially frozen or that moisture has entered, causing the salt to precipitate.

  • Solution: Warm the vial in your hand or a 37°C water bath for 5 minutes. Vortex vigorously. If it becomes clear, it is safe to use. If a precipitate remains after warming, the salt has "crashed out" due to water absorption; the concentration is now unreliable. Discard.

Q2: The solution has turned a faint yellow color.

  • Diagnosis: This indicates early-stage oxidation of the morpholine nitrogen (N-oxide formation) or photo-degradation of the phenyl ring.

  • Action: For critical quantitative assays (e.g., IC50 determination), discard and prepare fresh. For qualitative screens, it may still be active, but verify with a fresh control.

Q3: Can I dissolve the stock in PBS or water?

  • Answer: Only for immediate use (working solution).

  • Reasoning: Aqueous solutions of amine salts are prone to hydrolysis and microbial growth over time. Furthermore, the pH of PBS (7.4) may be close to the pKa of the morpholine, potentially shifting the equilibrium toward the less stable free base form. Always store stocks in organic solvents (DMSO/Ethanol).

Q4: Why do you recommend glass over plastic vials?

  • Answer: DMSO is a powerful solvent that can leach plasticizers (phthalates) from standard polypropylene tubes, contaminating your biological assay. Additionally, plastics are permeable to oxygen over long periods. Borosilicate glass is chemically inert and impermeable.

Visualization: Degradation Pathway[3]

Degradation Active Active Compound (HCl Salt) FreeBase Free Base Form (Volatile/Reactive) Active->FreeBase High pH (>8) or Moisture NOxide N-Oxide (Inactive/Yellow) Active->NOxide Slow Oxidation Hydrolysis Ring Cleavage (Rare/Extreme Conditions) Active->Hydrolysis Strong Acid/Heat FreeBase->NOxide Oxidation (O2)

Figure 2: Primary degradation pathways. The transition to Free Base accelerates oxidation.

References

  • Loftsson, T. (2014). Drug Stability for Pharmaceutical Scientists. Academic Press.
  • PubChem. (2024). Compound Summary: Morpholine Hydrochloride.[3][4][5] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 2-(3-Methoxy-phenyl)-morpholine hydrochloride (Compound M)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-(3-Methoxy-phenyl)-morpholine hydrochloride (referred to herein as Compound M), a selective inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and overcome resistance in cell lines treated with Compound M. Our goal is to provide you with the technical insights and practical methodologies needed to ensure the success of your experiments.

Introduction to Compound M and the Challenge of Drug Resistance

Compound M is a potent small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2, core components of the RAS-RAF-MEK-ERK signaling cascade. This pathway is a central regulator of cell proliferation and survival, and its hyperactivation is a key driver in many human cancers. While Compound M can effectively induce cell cycle arrest and apoptosis in sensitive cell lines, the development of resistance—either intrinsic or acquired—remains a significant experimental and clinical hurdle.

This guide provides a structured approach to troubleshooting resistance, grounded in the established principles of cancer cell biology and pharmacology.

Part 1: Troubleshooting Guide - Diagnosing and Overcoming Resistance

This section is organized in a question-and-answer format to directly address common issues encountered during in vitro studies with Compound M.

Issue 1: My cell line shows a high IC50 value upon initial treatment. Is this intrinsic resistance?

Answer: A higher-than-expected IC50 value in a treatment-naive cell line suggests intrinsic (pre-existing) resistance. This can stem from several underlying biological factors. Here’s how to dissect the problem:

Step 1: Verify Compound and Assay Integrity

Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts.

  • Compound Potency: Confirm the identity and purity of your Compound M stock via methods like LC-MS or NMR. Ensure it has not degraded due to improper storage.

  • Assay Performance: Run a parallel experiment with a well-characterized, highly sensitive positive control cell line (e.g., A375, melanoma cell line with a BRAF V600E mutation) to confirm your assay (e.g., CellTiter-Glo®, MTT) is performing as expected. The IC50 in the control line should be within the expected nanomolar range.

Step 2: Investigate Biological Mechanisms of Intrinsic Resistance

If the compound and assay are validated, intrinsic resistance is likely. The most common causes are:

  • Genomic Alterations: The cell line may harbor mutations that render it insensitive to MEK inhibition.

    • Mutations Downstream of MEK: Activating mutations in ERK1/2 are rare but would confer resistance.

    • Mutations in Parallel (Bypass) Pathways: Constitutive activation of survival pathways, such as the PI3K/AKT/mTOR pathway, can override the pro-apoptotic signals from MEK inhibition. A common cause is a loss-of-function mutation in the PTEN tumor suppressor.

  • High Expression of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Compound M out of the cell, preventing it from reaching its target.

Workflow for Diagnosing Intrinsic Resistance

Start High Initial IC50 Observed Validate Step 1: Validate Compound & Assay (Use positive control cell line) Start->Validate Begin Troubleshooting CheckPathways Step 2: Investigate Biological Mechanisms Validate->CheckPathways If assay is valid Genomics A: Assess Genomic Profile (e.g., sequencing for PTEN, PIK3CA mutations) CheckPathways->Genomics Efflux B: Check Efflux Pump Activity (e.g., Rhodamine 123 Assay) CheckPathways->Efflux Phospho C: Profile Key Signaling Nodes (e.g., Western blot for p-AKT, p-S6) CheckPathways->Phospho Conclusion Diagnosis Complete: Resistance Mechanism Identified Genomics->Conclusion Efflux->Conclusion Phospho->Conclusion cluster_0 MAPK Pathway cluster_1 PI3K/AKT Bypass Pathway RTK RTK (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->RAF Negative Feedback mTOR mTOR AKT->mTOR Survival Alternative Survival Signal mTOR->Survival CompoundM Compound M CompoundM->MEK Inhibition

Caption: Common bypass mechanism via PI3K/AKT activation upon MEK inhibition.

Step 3: Overcoming Acquired Resistance

The primary strategy is rational combination therapy.

  • Vertical Combination: Combine Compound M with an inhibitor of a downstream target (e.g., an ERK inhibitor). This is often less effective as the block is already upstream.

  • Horizontal Combination: Combine Compound M with an inhibitor of the identified bypass pathway. This is the most successful approach. For example, if you observe elevated p-AKT, a combination with a PI3K or AKT inhibitor is warranted.

Resistance MechanismDiagnostic TestProposed Combination Therapy
Bypass via PI3K/AKT Western Blot (p-AKT, p-S6), RPPACompound M + PI3K inhibitor (e.g., Alpelisib) or AKT inhibitor (e.g., Ipatasertib)
Upregulation of RTKs Western Blot (p-EGFR, p-MET), Phospho-RTK ArrayCompound M + corresponding RTK inhibitor (e.g., Gefitinib for EGFR)
Increased Efflux Pump Activity Rhodamine 123 Assay, Western Blot (P-gp/ABCB1)Compound M + Efflux pump inhibitor (e.g., Verapamil, though often toxic)

Part 2: Key Experimental Protocols

Protocol A: Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the activation state of key signaling pathways.

  • Cell Lysis: Culture parental (sensitive) and resistant cells to 70-80% confluency. Treat with Compound M (at 1x and 10x IC50) or a vehicle (DMSO) for 2-4 hours.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).

  • Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., β-Actin or GAPDH).

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol B: Rhodamine 123 Efflux Assay

This assay measures the activity of efflux pumps like P-gp.

  • Cell Plating: Seed 50,000 cells per well in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat cells with a known efflux pump inhibitor (e.g., 50 µM Verapamil) or vehicle for 30 minutes.

  • Dye Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µM to all wells and incubate for 60 minutes at 37°C.

  • Wash and Measure:

    • Wash cells three times with ice-cold PBS to remove extracellular dye.

    • Lyse cells with 1% Triton X-100.

    • Measure the fluorescence of the lysate in a plate reader (Excitation: 485 nm, Emission: 525 nm).

  • Interpretation: Resistant cells with high efflux activity will show low intracellular Rhodamine 123 fluorescence. This effect will be reversed by the pump inhibitor (Verapamil), leading to higher fluorescence.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound M in a new cell line? A: We recommend a broad dose-response curve for initial screening, typically ranging from 1 nM to 10 µM. For sensitive cell lines (e.g., those with BRAF or RAS mutations), the IC50 is often in the low nanomolar range (1-100 nM).

Q2: How long should I treat my cells with Compound M to see an effect? A: For signaling studies (e.g., checking p-ERK inhibition via Western blot), a short treatment of 1-4 hours is usually sufficient. For viability or apoptosis assays, a longer incubation of 48-72 hours is standard to allow for phenotypic changes to manifest.

Q3: Can I use Compound M in animal models? A: Yes, Compound M has been formulated for in vivo use. Please consult the specific product datasheet for details on vehicle formulation and recommended dosing for xenograft or syngeneic models. Pharmacokinetic and pharmacodynamic studies are recommended to establish the optimal dosing schedule.

Q4: My resistant cells grow more slowly than the parental line, even in the absence of the drug. Why? A: This phenomenon, known as a "fitness cost," can occur when the mechanism of resistance (e.g., overexpression of an efflux pump or constitutive activation of a signaling pathway) is metabolically demanding or slightly deleterious to the cell in a drug-free environment.

References

  • Pratilas, C. A., & Solit, D. B. (2010). Targeting the mitogen-activated protein kinase pathway: mechanisms of resistance and methods to identify sensitive patients. Clinical Cancer Research, 16(12), 3304-3316. [Link]

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58. [Link]

  • Niederst, M. J., & Engelman, J. A. (2013). Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer. Science Signaling, 6(294), re6. [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine, 19(11), 1401-1409. [Link]

  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606-619. [Link]

Technical Support Center: Refining Dosage for 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(3-Methoxy-phenyl)-morpholine hydrochloride is a research compound with limited publicly available data. This guide provides a general framework for dosage refinement applicable to novel chemical entities. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Introduction: The Challenge of Dosage Optimization

The journey from a promising novel compound to a viable therapeutic agent is paved with meticulous experimentation, a critical part of which is the determination of the optimal dosage. For a research chemical like 2-(3-Methoxy-phenyl)-morpholine hydrochloride, which is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, establishing the right dose is paramount to achieving desired efficacy while ensuring safety[1]. This guide is designed to serve as a technical resource, providing a structured approach to dosage refinement through a series of frequently asked questions, troubleshooting advice, and standardized protocols.

The morpholine ring, a core component of this compound, is a versatile pharmacophore found in a wide range of drugs with diverse pharmacological activities.[2][3] The methoxy group's position can also significantly influence the compound's interaction with biological targets.[4] Given these structural features, a systematic approach to dose-finding is essential to unlock its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with determining the dosage for a new compound like 2-(3-Methoxy-phenyl)-morpholine hydrochloride?

The process of finding and justifying doses is an iterative one that spans all phases of drug development.[5] The initial steps involve a combination of in vitro and in silico methods before moving to in vivo studies.

  • In Vitro Studies: The first step is to determine the compound's potency in a relevant cell-based assay. This is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values establish the concentration range at which the compound elicits a biological response and are crucial for comparing the potency of different compounds.

  • In Silico Modeling: Computational models can help predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound, offering initial estimates for in vivo studies.

  • In Vivo Studies: Once sufficient in vitro data is available, dose range-finding (DRF) studies in animal models are conducted.[6][7] These studies aim to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[6]

Q2: How do I establish a therapeutic window?

The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity.[8][9] It is a critical measure of a drug's safety.

  • Determining the Therapeutic Index (TI): The therapeutic index is a quantitative measure of a drug's safety and is often calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[8] A larger TI indicates a wider margin of safety.[8]

  • Dose-Response Curves: Establishing both efficacy and toxicity dose-response curves is essential. The separation between these two curves defines the therapeutic window.

Q3: What are the key parameters to measure for efficacy?

The choice of efficacy parameters is entirely dependent on the therapeutic goal. For a compound with potential neurological applications, these could include:

  • Behavioral Models: Assessing changes in behavior in animal models of neurological disorders.

  • Biomarker Analysis: Measuring changes in specific biomarkers in blood, cerebrospinal fluid, or tissue samples.

  • Pharmacodynamic (PD) Readouts: Directly measuring the engagement of the drug with its molecular target.

Q4: How should I approach toxicity assessment?

Toxicity studies are a cornerstone of dose-finding.

  • Acute Toxicity Studies: These studies involve administering a single, high dose of the compound to determine the immediate adverse effects and the MTD.

  • Repeat-Dose Toxicity Studies: These studies involve administering the compound daily for a set period (e.g., 7, 14, or 28 days) to assess the long-term toxicological profile.

  • Key Monitoring Parameters: During toxicity studies, it is crucial to monitor clinical signs, body weight, food and water consumption, hematology, and clinical chemistry.[10] Histopathological examination of tissues is also performed at the end of the study.[10]

Q5: How can I translate an effective in vitro concentration to an in vivo dose?

The extrapolation from in vitro to in vivo is a complex process known as In Vitro-In Vivo Extrapolation (IVIVE).[11]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.[11][12] These models can help predict the in vivo dose required to achieve the desired target concentration.

  • Allometric Scaling: This method uses data from different animal species to predict human pharmacokinetic parameters. The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED).[13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in experimental results Inconsistent compound formulation, animal handling, or assay procedures.Ensure consistent and validated protocols for all experimental steps. Increase sample size to improve statistical power.
No clear dose-response relationship The tested dose range is too narrow or not in the active range. The compound may have poor bioavailability.Broaden the dose range in subsequent studies. Conduct pharmacokinetic studies to assess bioavailability.
Unexpected toxicity at low doses Off-target effects of the compound. The chosen animal model is particularly sensitive.Conduct in vitro off-target screening. Consider using a different animal model for toxicity assessment.
Poor in vivo efficacy despite good in vitro potency Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (for CNS-targeted compounds).Perform pharmacokinetic studies to investigate ADME properties. For CNS compounds, assess brain penetration.

Experimental Protocols

Protocol 1: In Vitro IC50 Determination
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with solvent only).

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of the compound on cell proliferation or cytotoxicity.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select an appropriate rodent species (e.g., mice or rats).

  • Dose Selection: Based on in vitro data and any available in silico predictions, select a range of doses. A common approach is to use a dose-escalation design.

  • Administration: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a control group that receives the vehicle only.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals. Record body weight and food consumption daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.

Visualization of the Dosage Refinement Workflow

The following diagram illustrates the general workflow for refining the dosage of a novel compound.

DosageRefinementWorkflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_clinical Clinical Phase ic50 IC50/EC50 Determination off_target Off-Target Screening ic50->off_target Assess Specificity drf Dose Range-Finding (DRF) off_target->drf Inform Starting Dose mtd Maximum Tolerated Dose (MTD) drf->mtd Determine Safety Margin efficacy Efficacy Studies mtd->efficacy Select Doses for Efficacy pk_pd PK/PD Modeling efficacy->pk_pd Correlate Exposure and Response fih First-in-Human (FIH) pk_pd->fih Predict Human Dose dose_escalation Dose Escalation fih->dose_escalation Evaluate Safety in Humans optimal_dose Optimal Dose Selection dose_escalation->optimal_dose Identify Benefit-Risk Profile

Caption: A flowchart illustrating the iterative process of dosage refinement from in vitro studies to clinical trials.

Data Presentation

Table 1: Example In Vitro Dose-Response Data
Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Table 2: Example In Vivo MTD Study Summary
Dose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs
0 (Vehicle)50/5+5.2Normal
1050/5+3.1Normal
3050/5-2.5Mild lethargy
10051/5-15.8Severe lethargy, piloerection

References

  • Frontiers in Pharmacology. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. [Link]

  • Wikipedia. In vitro to in vivo extrapolation. [Link]

  • ScitoVation. In vitro to in vivo extrapolation (IVIVE). [Link]

  • MCRA. In-vitro in-vivo extrapolation (IVIVE). [Link]

  • PMC. Perspectives on In Vitro to In Vivo Extrapolations. [Link]

  • Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]

  • PMC. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. [Link]

  • ResearchGate. (2025). (PDF) Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. [Link]

  • AgencyIQ by POLITICO. (2023). FDA proposes guidance for dose optimization in oncology trials. [Link]

  • Wikipedia. Therapeutic index. [Link]

  • ScienceDirect. (2025). Therapeutic window: Significance and symbolism. [Link]

  • Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Systematic Reviews in Pharmacy. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Nature Reviews Drug Discovery. The determination and interpretation of the therapeutic index in drug development. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • Friends of Cancer Research. Interpreting Data from Dose-Finding Studies in Early Phase Oncology Trials to Determine the Optimal Dose. [Link]

  • PubChemLite. 2-(3-methoxyphenyl)morpholine (C11H15NO2). [Link]

  • PMC. A framework to guide dose & regimen strategy for clinical drug development. [Link]

  • Hoeford Research Limited. Dose Range Finding. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(3-Methoxy-phenyl)-morpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization for this important class of molecules. Morpholine derivatives are prevalent scaffolds in medicinal chemistry, and their successful synthesis is critically dependent on the careful selection of reaction media.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-(3-Methoxy-phenyl)-morpholine, and where does the solvent system play a critical role?

The most prevalent and versatile method for synthesizing 2-aryl-morpholines involves a two-step sequence starting from a substituted epoxide.[1][4] For 2-(3-Methoxy-phenyl)-morpholine, the typical route is:

  • Epoxide Ring-Opening: Nucleophilic attack of an ethanolamine derivative (like 2-aminoethanol) on 1-(3-methoxyphenyl)-oxirane. This step is highly sensitive to the solvent system, which influences reaction rate, yield, and, most importantly, regioselectivity.

  • Intramolecular Cyclization: The resulting β-amino alcohol intermediate undergoes cyclization to form the morpholine ring. This is often acid-catalyzed or promoted by converting the terminal hydroxyl group into a better leaving group.

  • Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the desired hydrochloride salt.[3][5]

The solvent system is not merely a medium but an active participant influencing reaction outcomes. It affects reactant solubility, stabilizes transition states, and can even act as a catalyst.[6][7][8]

Q2: Why am I getting a mixture of regioisomers during the epoxide ring-opening step?

The ring-opening of an unsymmetrical epoxide like 1-(3-methoxyphenyl)-oxirane with an amine can result in two regioisomers. The choice of solvent can significantly influence which carbon is preferentially attacked.

  • Under neutral or basic conditions (SN2-like): The amine will preferentially attack the less sterically hindered carbon. Protic solvents can slow this reaction by hydrogen-bonding with the amine nucleophile. Aprotic polar solvents (e.g., DMF, DMSO) are often preferred as they solvate the counter-ion without deactivating the nucleophile.[1]

  • Under acidic or Lewis-acidic conditions (SN1-like): The epoxide oxygen is first protonated or coordinated to a Lewis acid.[9] This develops a partial positive charge on the more substituted carbon (the benzylic position), favoring nucleophilic attack at that site. However, strongly acidic conditions can lead to side reactions. Some studies have shown that nitromethane can serve as both a solvent and a catalyst, promoting regioselective opening.[6]

For the synthesis of 2-(3-Methoxy-phenyl)-morpholine, the desired pathway involves attack at the benzylic carbon. Therefore, reaction conditions must be carefully tuned.

Q3: What are the key characteristics of a good solvent for the final hydrochloride salt precipitation?

An ideal solvent for hydrochloride salt formation and precipitation should meet two primary criteria:

  • High Solubility for the Free Base: The 2-(3-Methoxy-phenyl)-morpholine free base should be readily soluble in the chosen solvent to ensure a homogeneous solution before adding HCl.

  • Low Solubility for the Hydrochloride Salt: The resulting hydrochloride salt should be poorly soluble in the same solvent to ensure high recovery through precipitation or crystallization.

Commonly used solvents for this purpose include isopropanol, ethyl acetate, diethyl ether, or mixtures thereof.[10] Often, HCl is added as a solution in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and provides actionable solutions focused on solvent system optimization.

Problem 1: Low or No Yield of the Morpholine Product

Q: My reaction yield is consistently low. I've confirmed the quality of my starting materials. Could the solvent be the issue?

A: Absolutely. Low yields are frequently traced back to an inappropriate solvent system. Here are the most common causes and solutions:

  • Cause A: Poor Reactant Solubility

    • Explanation: If the epoxide and the amine are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically reducing the reaction rate and overall conversion.

    • Solution: Switch to a solvent system with better solubilizing properties. Polar aprotic solvents like DMF or acetonitrile (MeCN) are excellent choices for dissolving both polar and nonpolar reactants.[1][11] In some cases, a mixed solvent system, such as DMF/water, can be highly effective and improve both yield and regioselectivity.[7]

  • Cause B: Solvent-Induced Side Reactions

    • Explanation: The solvent can promote undesirable side pathways. For instance, in the presence of a strong base, protic solvents like ethanol could deprotonate to form ethoxide, a competing nucleophile. More commonly, the primary amine can react with two molecules of the epoxide, leading to a dialkylated byproduct.

    • Solution:

      • Control Stoichiometry & Temperature: Use a slight excess of the amine and maintain a controlled temperature (e.g., 60°C) to favor monoalkylation.[7]

      • Solvent Choice: Using a solvent-free or high-concentration approach can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.[9][12][13] However, for this specific synthesis, a carefully selected polar solvent is generally more reliable.

  • Cause C: Inefficient Cyclization

    • Explanation: The intermediate amino alcohol may not be cyclizing efficiently. This step often requires either heat or catalysis. The solvent must be stable at the required temperature.

    • Solution: High-boiling point solvents like toluene or xylene are suitable for reactions requiring elevated temperatures to drive the cyclization.[14][15] A Dean-Stark trap can be used with these solvents to remove water formed during an acid-catalyzed cyclization, driving the equilibrium toward the product.

Problem 2: Difficulty Isolating and Purifying the Hydrochloride Salt

Q: I've successfully formed the morpholine product, but I'm struggling to get a clean, crystalline hydrochloride salt. It either oils out or is difficult to filter.

A: This is a classic purification challenge that hinges almost entirely on the choice of solvent for salt formation and recrystallization.

  • Cause A: Solvent is too Polar

    • Explanation: Highly polar solvents like ethanol or methanol can solubilize the hydrochloride salt to a significant extent, preventing complete precipitation and leading to low recovery.[10]

    • Solution: Use a less polar solvent. Isopropanol (IPA) is an excellent first choice. If the salt is still too soluble, try ethyl acetate (EtOAc) or acetone . A common technique is to dissolve the free base in a minimal amount of a good solvent (like IPA) and then add a non-polar "anti-solvent" like diethyl ether (Et₂O) or heptane to induce precipitation.[10]

  • Cause B: Impurities Inhibiting Crystallization

    • Explanation: Residual starting materials, byproducts, or even residual solvent from the previous step can act as crystal growth inhibitors, causing the product to separate as an oil.

    • Solution:

      • Purify the Free Base First: Before salt formation, consider purifying the crude morpholine free base using column chromatography.

      • Charcoal Treatment: Dissolve the crude salt in a suitable solvent (e.g., hot IPA), add a small amount of activated charcoal to adsorb colored and high-molecular-weight impurities, and then filter hot before allowing it to cool and crystallize.[10]

      • Solvent Wash: Wash the filtered hydrochloride salt with a cold, less polar solvent in which the impurities might be soluble but the product is not. Cold acetone or diethyl ether are often effective.[10]

Data & Protocols

Table 1: Solvent Selection Guide for Morpholine Synthesis
SolventTypeBoiling Point (°C)Dielectric ConstantKey Application/Consideration
Toluene Non-polar1112.4Excellent for high-temperature cyclization; allows water removal with a Dean-Stark trap.[14]
Dichloromethane (DCM) Polar Aprotic409.1Good for initial reaction setup at low temperatures; often considered less "green".[2]
Acetonitrile (MeCN) Polar Aprotic8237.5Good solubility for many reactants; influences chemoselectivity.[1]
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Excellent solvent for SN2 reactions; high boiling point allows for a wide temperature range.[7][11]
Isopropanol (IPA) Polar Protic8219.9Good for cyclization and often the preferred solvent for hydrochloride salt crystallization.[10][14]
Ethanol (EtOH) Polar Protic7824.5Can be used, but may solubilize the final HCl salt too much, reducing yield.[10][14]
Diethyl Ether (Et₂O) Non-polar354.3Primarily used as an anti-solvent to precipitate the hydrochloride salt.[10]
Diagrams: Workflow and Troubleshooting

SynthesisWorkflow cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Salt Formation & Purification Start 1-(3-methoxyphenyl)-oxirane + 2-Aminoethanol Reaction1 Solvent System: DMF/H2O or MeCN Temp: 60-80°C Start->Reaction1 Intermediate β-Amino Alcohol Intermediate Reaction1->Intermediate Reaction2 Solvent: Toluene Heat (Reflux) or Acid Catalyst Intermediate->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup FreeBase Crude Morpholine Free Base Workup->FreeBase Salt Dissolve in IPA or EtOAc Add HCl solution (in Et2O/IPA) FreeBase->Salt Precipitate Precipitation / Crystallization Salt->Precipitate Filter Filter & Wash with Et2O Precipitate->Filter Final Pure 2-(3-Methoxy-phenyl)- morpholine hydrochloride Filter->Final

Caption: General workflow for the synthesis of 2-(3-Methoxy-phenyl)-morpholine hydrochloride.

TroubleshootingTree Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product / Oiling Out Start->ImpureProduct Cause_Solubility Cause: Poor Solubility LowYield->Cause_Solubility Reactants not dissolving? Cause_SideReaction Cause: Side Reactions LowYield->Cause_SideReaction Byproducts observed? Cause_Precipitation Cause: Incorrect Precipitation Solvent ImpureProduct->Cause_Precipitation During salt formation? Cause_Crystallization Cause: Impurities Inhibiting Crystallization ImpureProduct->Cause_Crystallization Won't crystallize cleanly? Solution_Solubility Solution: Switch to DMF, MeCN, or DMF/H2O Cause_Solubility->Solution_Solubility Solution_SideReaction Solution: Control stoichiometry, lower temperature Cause_SideReaction->Solution_SideReaction Solution_Precipitation Solution: Use IPA or EtOAc. Add Et2O as anti-solvent. Cause_Precipitation->Solution_Precipitation Solution_Crystallization Solution: Purify free base first. Use charcoal treatment. Wash solid with cold acetone. Cause_Crystallization->Solution_Crystallization

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Optimized Synthesis and Purification

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-(3-Methoxy-phenyl)-morpholine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3-methoxyphenyl)-oxirane (1.0 eq) and 2-aminoethanol (1.2 eq).

  • Add N,N-dimethylformamide (DMF) and water in a 9:1 v/v ratio to achieve a reactant concentration of approximately 0.5 M. This mixed solvent system has been shown to improve reaction rates and selectivity.[7]

  • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add an equal volume of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino alcohol intermediate.

  • Dissolve the crude intermediate in toluene. Add p-toluenesulfonic acid (0.1 eq) and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to yield the crude 2-(3-Methoxy-phenyl)-morpholine free base.

Part B: Hydrochloride Salt Formation and Purification

  • Dissolve the crude morpholine free base in a minimal amount of isopropanol (IPA) at room temperature.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue adding the HCl solution until the mixture becomes slightly acidic (test with pH paper).

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with a small amount of cold IPA, followed by a generous amount of cold diethyl ether to remove any soluble impurities.[10]

  • Dry the resulting white solid under vacuum to a constant weight to yield the final 2-(3-Methoxy-phenyl)-morpholine hydrochloride. Check purity by HPLC and NMR.

References

  • Recent progress in the synthesis of morpholines - Academia.edu. (n.d.). Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. (2024). Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. (2017). Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (n.d.). Available at: [Link]

  • MORPHOLINE. (n.d.). Available at: [Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. PMC. (n.d.). Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. (n.d.). Available at: [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. (2017). Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace. (2020). Available at: [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. (2012). Available at: [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. Request PDF. (n.d.). Available at: [Link]

  • Purifying aromatic acids by treatment with morpholine. Google Patents. (n.d.).
  • Morpholine. NPCS Information. (n.d.). Available at: [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. (2023). Available at: [Link]

  • Method for preparing morpholine derivative. Google Patents. (n.d.).
  • Process for preparing morpholine hydrochloride as precursor of monoxydine... Google Patents. (n.d.).
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. (2025). Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. (2017). Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. (n.d.). Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. (2020). Available at: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. (2019). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of 2-(3-Methoxy-phenyl)-morpholine hydrochloride's Biological Activity in a Novel Zebrafish Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust validation of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for assessing the biological activity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, a compound of interest for its potential neuromodulatory effects. We detail a comparative approach, contrasting traditional in vitro and in vivo models with a novel, high-throughput zebrafish-based behavioral assay. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation guidelines, and a rationale for experimental choices to ensure scientific rigor and trustworthiness.

Introduction: The Need for Advanced Preclinical Models

The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] The specific analogue, 2-(3-Methoxy-phenyl)-morpholine hydrochloride, is a research chemical with potential applications in pharmaceutical development, particularly for neurological disorders.[3][4][5][6] While its precise mechanism of action is not fully elucidated, related morpholine derivatives have been shown to interact with a range of central nervous system targets, including monoamine transporters and receptors.[7][8][9]

Traditionally, the preclinical evaluation of such compounds relies on a combination of in vitro assays, such as neurotransmitter uptake inhibition, and rodent behavioral models like the Forced Swim Test (FST).[10] While valuable, these models have limitations, including low throughput and questions regarding their predictive validity for human clinical outcomes.[11]

This guide proposes the validation of 2-(3-Methoxy-phenyl)-morpholine hydrochloride's activity using a novel approach: a chronic unpredictable mild stress (CUMS) model in zebrafish larvae.[12] This model offers several advantages, including high-throughput screening capabilities, genetic tractability, and conserved neurochemical pathways with mammals, making it a promising tool for early-stage drug discovery.[12]

Comparative Compound Profiling

To provide a robust validation, the activity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride will be benchmarked against well-characterized psychoactive compounds. The choice of comparators depends on the hypothesized mechanism of action. Given the structural similarities to known monoamine oxidase inhibitors (MAOIs) and reuptake inhibitors, we will use the following as reference compounds:

CompoundClassPrimary Mechanism of Action
2-(3-Methoxy-phenyl)-morpholine hydrochloride Test Compound Putative Monoamine Oxidase Inhibitor
MoclobemideMAO-A InhibitorReversible inhibitor of monoamine oxidase A, increasing synaptic levels of serotonin and norepinephrine.[7]
SelegilineMAO-B InhibitorSelective, irreversible inhibitor of monoamine oxidase B, primarily increasing synaptic dopamine levels.[13]
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Blocks the reuptake of serotonin into the presynaptic neuron, increasing synaptic serotonin levels.[14]
DesipramineTricyclic Antidepressant (TCA)Primarily inhibits the reuptake of norepinephrine.[14]

Experimental Design & Rationale

Our validation strategy follows a tiered approach, beginning with fundamental in vitro characterization and progressing to a comparative analysis in both a traditional rodent model and the proposed novel zebrafish model.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the validation process.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Comparison a MAO-A/B Inhibition Assay c Rodent Forced Swim Test (FST) a->c Determine in vivo dosage range d Novel Zebrafish CUMS Model a->d Inform mechanistic hypothesis b Neurotransmitter Uptake Assay (Synaptosomes) b->c b->d e Comparative Analysis of Behavioral & Potency Data c->e Benchmark against 'gold standard' d->e Compare predictive validity

Caption: Experimental workflow for validation.

Rationale for Model Selection
  • In Vitro Assays: These are essential for establishing a baseline understanding of the compound's molecular targets and potency. The Monoamine Oxidase (MAO) inhibition assay will directly test the hypothesis that 2-(3-Methoxy-phenyl)-morpholine hydrochloride acts on these enzymes.[13][15] The neurotransmitter uptake assay using synaptosomes will determine if the compound also affects dopamine, serotonin, or norepinephrine transporters.[10][16]

  • Rodent Forced Swim Test (FST): This is a widely used and well-characterized model for assessing antidepressant-like activity.[17] It will serve as a benchmark to compare the results from the novel zebrafish model against a "gold standard" in the field.

  • Zebrafish CUMS Model: This novel model is proposed as a higher-throughput alternative to rodent models.[12] By inducing a depression-like state in zebrafish through chronic unpredictable mild stress, we can assess the ability of our test compound to reverse these behavioral changes. This model's key advantage is its scalability, allowing for more extensive dose-response studies and faster screening of analogues.[12]

Detailed Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits.[15][18]

Objective: To determine the IC50 values of 2-(3-Methoxy-phenyl)-morpholine hydrochloride for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[18]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Test compound, Moclobemide, Selegiline

  • Assay Buffer (pH 7.4)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B) in Assay Buffer.

  • In a 96-well plate, add 45 µL of the diluted sample or reference compound.

  • Add 5 µL of either MAO-A or MAO-B enzyme to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.[18]

  • Prepare a Working Reagent containing Assay Buffer, p-tyramine, HRP, and the dye reagent.

  • Add 50 µL of the Working Reagent to each well to initiate the reaction.

  • Incubate for 20 minutes in the dark.

  • Measure fluorescence intensity using a plate reader (excitation ~530 nm, emission ~585 nm).[18]

  • Calculate percent inhibition relative to vehicle controls and determine IC50 values using non-linear regression analysis.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

This protocol utilizes synaptosomes, which are isolated nerve terminals that contain functional neurotransmitter transporters.[10][19]

Objective: To assess the inhibitory effect of the test compound on the uptake of radiolabeled dopamine, serotonin, and norepinephrine.

Materials:

  • Freshly dissected rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)[20]

  • Krebs-Ringer-HEPES buffer[20]

  • Radiolabeled neurotransmitters (e.g., [³H]Dopamine, [³H]Serotonin)

  • Test compound, Fluoxetine, Desipramine

  • Glass homogenizer

  • High-speed centrifuge

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.[20]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[20]

    • Transfer the supernatant to a new tube and centrifuge at 12,500-16,000 x g for 20 minutes at 4°C.[20][21]

    • Resuspend the resulting pellet (the synaptosomes) in Krebs-Ringer-HEPES buffer.[20]

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or reference inhibitors for 10-15 minutes.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine).[21]

    • Calculate specific uptake and determine the IC50 of the test compound.

Protocol 3: Rodent Forced Swim Test (FST)

This protocol is based on the traditional Porsolt FST method.[17]

Objective: To evaluate the antidepressant-like effects of the test compound in rats.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Transparent plexiglass cylinder (height ~50 cm, diameter ~28 cm)[14]

  • Water maintained at 23-25°C[14]

  • Test compound, reference compounds, vehicle control

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Gently place each rat individually into the cylinder filled with 30 cm of water for a 15-minute pre-test session.[14] Remove, dry, and return the animals to their home cages.

  • Drug Administration: Administer the test compound, reference compounds, or vehicle at appropriate time points before the test session (e.g., intraperitoneal injections 24h, 5h, and 1h prior to the test).[14]

  • Test Session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the session and score the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing.[14] The scorer must be blind to the treatment groups.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 4: Novel Zebrafish CUMS Model

This protocol is adapted from established zebrafish depression-like models.[12]

Objective: To assess the ability of the test compound to reverse stress-induced depressive-like behaviors in zebrafish.

Materials:

  • Adult zebrafish

  • Multi-well plates (e.g., 24-well)

  • A variety of mild stressors (e.g., light/dark cycle alteration, tank change, shallow water, chasing with a net)

  • Test compound, reference compounds, vehicle control

  • Automated video tracking system

Procedure:

  • CUMS Induction (1-2 weeks): House zebrafish individually in multi-well plates. Apply a series of unpredictable mild stressors daily.

  • Drug Treatment: Following the stress period, expose the zebrafish to the test compound or reference compounds dissolved in their water for a defined period (e.g., 20 minutes to several hours).[12]

  • Behavioral Assay (e.g., Novel Tank Diving Test):

    • Transfer individual fish to a novel tank.

    • Record their swimming behavior for 5-10 minutes using a video tracking system.

    • Key behavioral endpoints include total distance moved, time spent in the top vs. bottom of the tank, and freezing bouts. Stressed fish typically show reduced exploration and spend more time at the bottom of the tank.

  • Data Analysis: Quantify the behavioral parameters using the tracking software. Compare the behavior of the drug-treated stressed fish to both stressed vehicle-treated fish and non-stressed control fish. A reversal of the stress-induced behavioral changes (e.g., increased exploration of the top of the tank) suggests an antidepressant-like effect.

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Potency Profile
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)DAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
MoclobemideLiterature/Exp. Value>100>100>100>100
Selegiline>100Literature/Exp. Value>100>100>100
Fluoxetine>100>100>100Literature/Exp. Value>10
Desipramine>100>100>100>10Literature/Exp. Value

DAT: Dopamine Transporter, SERT: Serotonin Transporter, NET: Norepinephrine Transporter

Table 2: Comparative In Vivo Efficacy
Treatment GroupRodent FST (% Decrease in Immobility)Zebrafish CUMS (% Reversal of Anxious Behavior)
Test Compound (Dose 1) Experimental ValueExperimental Value
Test Compound (Dose 2) Experimental ValueExperimental Value
Test Compound (Dose 3) Experimental ValueExperimental Value
FluoxetinePositive Control ValuePositive Control Value
DesipraminePositive Control ValuePositive Control Value
Vehicle0%0%

Interpretation: The primary goal is to determine if the biological activity observed in the novel zebrafish model is consistent with the in vitro data and the results from the established rodent model. A positive outcome would be the test compound demonstrating a dose-dependent reversal of stress-induced behaviors in zebrafish, with a potency that aligns with its in vitro profile and is comparable to the effects observed in the FST.

Discussion and Conclusion

This guide outlines a multi-faceted approach to validate the biological activity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. By integrating in vitro mechanistic studies with both traditional and novel in vivo models, researchers can build a comprehensive and trustworthy profile of the compound.

The inclusion of the zebrafish CUMS model represents a significant step towards higher-throughput and potentially more predictive preclinical screening.[12] A successful validation using this framework would not only characterize the specific activity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride but also provide strong evidence for the utility of the zebrafish model in the broader context of CNS drug discovery. Future work could expand on these findings by exploring other behavioral paradigms in zebrafish and investigating the underlying molecular changes in the brain following drug treatment.

References

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  • A Reliable High-Throughput Screening Model for Antidepressant. (2021). Molecules. Available at: [Link]

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  • Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. (2014). Neuropsychopharmacology. Available at: [Link]

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  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2018). Drug Testing and Analysis. Available at: [Link]

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A Researcher's Guide to Profiling the Cross-Reactivity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Specificity in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this journey is the comprehensive characterization of a compound's interaction with a multitude of biological targets. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, a compound of interest for researchers in neuropharmacology and beyond. Our focus will be on establishing a robust, self-validating experimental workflow that not only generates high-quality data but also provides a clear rationale for each methodological choice.

The morpholine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its favorable physicochemical properties that can enhance brain permeability.[1] The presence of a methoxyphenyl group suggests a potential interaction with biogenic amine receptors and transporters, making a thorough cross-reactivity assessment paramount to understanding its pharmacological profile and anticipating potential off-target effects.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a drug candidate with targets other than its primary therapeutic target, can lead to a range of outcomes from unexpected side effects to beneficial polypharmacology.[2][3] Early and systematic evaluation of a compound's selectivity is therefore not just a regulatory requirement but a cornerstone of a successful drug development program. Immunoassays are a common initial screening method, but they are susceptible to interference from structurally similar compounds, necessitating more specific follow-up assays.[2][3][4]

This guide will delineate a two-tiered approach to characterizing the cross-reactivity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride:

  • Tier 1: Broad Panel Radioligand Binding Assays to identify potential "hits" across a diverse range of receptors.

  • Tier 2: Functional Assays to determine the pharmacological nature (e.g., agonist, antagonist, allosteric modulator) of the interactions identified in Tier 1.

Tier 1: Unveiling Potential Interactions with Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to quantify the affinity of a compound for a specific receptor.[5][6][7][8] The principle lies in the competition between a radiolabeled ligand with known affinity and the test compound for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Source Preparation:

    • Utilize commercially available cell membrane preparations or whole cells expressing the receptor of interest. Common choices include HEK293, CHO, or Sf9 cells recombinantly expressing the target receptor.

    • The protein concentration of the membrane preparation should be optimized for each receptor to ensure a sufficient signal-to-noise ratio.

  • Assay Buffer Preparation:

    • The composition of the binding buffer is critical and should be optimized for each receptor target. A typical starting point is a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA at a pH of 7.4.

  • Competition Assay Setup:

    • In a 96-well microplate, add a fixed concentration of a suitable radioligand (typically at or below its Kd value for the receptor).

    • Add increasing concentrations of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, typically spanning a range from 10-10 M to 10-4 M.

    • Include control wells for:

      • Total binding: Radioligand and receptor preparation only.

      • Non-specific binding: Radioligand, receptor preparation, and a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Separation:

    • Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5][7]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Proposed Receptor Screening Panel

Given the chemical structure of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, a logical starting point for cross-reactivity screening would include a panel of G protein-coupled receptors (GPCRs) and transporters that bind endogenous monoamines.

Receptor Family Specific Targets Rationale
Dopamine Receptors D1, D2, D3, D4, D5The morpholine scaffold has been associated with dopamine receptor activity.[9]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7The methoxyphenyl moiety is present in many serotonergic ligands.
Adrenergic Receptors α1A, α1B, α2A, α2B, β1, β2Structural similarities to adrenergic ligands.
Muscarinic Receptors M1, M2, M3, M4, M5To assess potential cholinergic interactions.
Monoamine Transporters DAT (Dopamine Transporter), NET (Norepinephrine Transporter), SERT (Serotonin Transporter)Phenyl-morpholine derivatives are known to interact with these transporters.

Tier 2: Elucidating the Functional Consequences of Receptor Binding

A significant binding affinity (typically a Ki value in the low micromolar range or below) in Tier 1 warrants further investigation to understand the functional consequence of this interaction. Cell-based functional assays are indispensable for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.[10][11][12][13]

The choice of functional assay depends on the G protein coupling of the receptor . GPCRs primarily signal through Gs, Gi, or Gq proteins, leading to distinct downstream signaling cascades.[14][15][16][17][18]

G_Protein_Coupling

Experimental Protocol: cAMP Assay for Gs- and Gi-Coupled Receptors

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[19]

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96- or 384-well plate and grow to confluency.

  • Agonist Mode:

    • To determine if 2-(3-Methoxy-phenyl)-morpholine hydrochloride acts as an agonist, treat the cells with increasing concentrations of the compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of 2-(3-Methoxy-phenyl)-morpholine hydrochloride.

    • Then, stimulate the cells with a known agonist for the receptor at its EC80 concentration (the concentration that elicits 80% of its maximal response).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Agonist mode: Plot cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist mode: Plot the response to the standard agonist against the concentration of the test compound to determine the IC50, which can be converted to a Kb (equilibrium dissociation constant for an antagonist) using the Schild equation.

cAMP_Assay_Workflow

Experimental Protocol: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors

This assay measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled receptor activation.[20]

  • Cell Culture and Dye Loading:

    • Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Agonist and Antagonist Mode:

    • Follow a similar procedure as the cAMP assay for testing in both agonist and antagonist modes.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity over time upon addition of the test compound and/or agonist.

  • Data Analysis:

    • The peak fluorescence signal is proportional to the increase in intracellular calcium.

    • Analyze the data in the same manner as the cAMP assay to determine EC50/Emax for agonists or IC50/Kb for antagonists.

Data Summary and Interpretation

The results from these studies should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Summary of Binding Affinities (Ki values in nM) for 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Receptor FamilyTargetKi (nM)
Dopamine D1>10,000
D2850
D31200
D4450
D5>10,000
Serotonin 5-HT1A2500
5-HT2A980
.........
Adrenergic α1A760
.........
Muscarinic M1>10,000
.........
Transporters NET320
SERT1500
DAT>10,000
Fictional data for illustrative purposes.

Table 2: Summary of Functional Activity for Hits from Tier 1 Screening

TargetAssay TypeFunctional ActivityPotency (EC50/IC50 nM)Efficacy (Emax %)
D4cAMPAntagonist620N/A
α1ACalcium MobilizationWeak Partial Agonist110035%
NETNorepinephrine UptakeInhibitor48095%
Fictional data for illustrative purposes.

Concluding Remarks

The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. By integrating high-throughput binding assays with targeted functional studies, researchers can build a comprehensive understanding of the compound's selectivity and potential off-target liabilities. This knowledge is critical for making informed decisions in the drug discovery process, ultimately contributing to the development of safer and more effective medicines. The principles and protocols described herein are broadly applicable to the characterization of other novel chemical entities, underscoring the universal importance of rigorous pharmacological profiling.

References

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A Comparative Guide to the Synthetic Efficiency of 2-(3-Methoxy-phenyl)-morpholine Hydrochloride Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(3-Methoxy-phenyl)-morpholine hydrochloride is a key structural motif found in a variety of centrally acting agents, making its scalable and cost-effective production a significant area of interest for medicinal and process chemists. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering a critical analysis of their respective efficiencies based on yield, cost of starting materials, and overall process complexity.

Introduction to Synthetic Evaluation Criteria

The selection of an optimal synthetic pathway is a multi-faceted decision. Beyond the primary consideration of chemical yield, factors such as the accessibility and cost of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification all contribute to the overall efficiency and scalability of a process. This guide will evaluate two distinct synthetic strategies for the preparation of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, hereafter referred to as the target compound, based on these critical parameters.

Route 1: Reductive Amination of an α-Bromoketone Intermediate

This classical approach builds the morpholine ring through the initial formation of an amino-ketone, followed by a reductive cyclization. This strategy is reliable and proceeds through well-understood reaction mechanisms.

Mechanistic Overview

The synthesis commences with the nucleophilic substitution of the bromine atom in 2-bromo-1-(3-methoxyphenyl)ethanone by diethanolamine. The resulting intermediate, a β-keto-amine, is then subjected to a Leuckart-Wallach reaction. In this key step, formic acid serves as both the reducing agent and a catalyst for the intramolecular cyclization, yielding the morpholine ring. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[1][2][3]

Experimental Protocol: Route 1

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethanone

  • To a solution of diethanolamine (1.2 equivalents) in a suitable solvent such as acetonitrile, 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 equivalent) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amino-ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-Methoxyphenyl)morpholine

  • The crude 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethanone is dissolved in an excess of formic acid.

  • The solution is heated to reflux (approximately 100-110 °C) for 8-12 hours.

  • After cooling, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried and concentrated to afford the crude morpholine base.

Step 3: Formation of 2-(3-Methoxyphenyl)morpholine hydrochloride

  • The crude 2-(3-methoxyphenyl)morpholine is dissolved in a minimal amount of isopropanol.

  • A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the pH is acidic.

  • The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the final hydrochloride salt.

Route 2: Epoxide Ring-Opening and Cyclization

This alternative strategy involves the initial formation of an epoxide from a styrene derivative, followed by a nucleophilic ring-opening with an amino alcohol and subsequent cyclization to construct the morpholine scaffold.

Mechanistic Overview

The synthesis begins with the epoxidation of 3-methoxystyrene, typically using a peroxy acid, to form 2-(3-methoxyphenyl)oxirane (3-methoxystyrene oxide). This epoxide is then subjected to a nucleophilic attack by ethanolamine, which preferentially opens the ring at the less sterically hindered position to yield an amino-alcohol intermediate. The final morpholine ring is formed via an acid-catalyzed intramolecular cyclization, followed by conversion to the hydrochloride salt.[4][5]

Experimental Protocol: Route 2

Step 1: Synthesis of 2-(3-methoxyphenyl)oxirane (3-Methoxystyrene Oxide)

  • 3-Methoxystyrene (1.0 equivalent) is dissolved in a chlorinated solvent like dichloromethane.

  • A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4-6 hours.

  • The reaction mixture is washed with a solution of sodium sulfite and then with sodium bicarbonate.

  • The organic layer is dried and concentrated to give the crude epoxide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 1-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)ethanol

  • A mixture of 2-(3-methoxyphenyl)oxirane (1.0 equivalent) and ethanolamine (2.0 equivalents) is heated, either neat or in a protic solvent like ethanol, at reflux for 6-8 hours.

  • The excess ethanolamine and solvent are removed under reduced pressure to yield the crude amino-alcohol.

Step 3: Cyclization to 2-(3-Methoxyphenyl)morpholine and Salt Formation

  • The crude amino-alcohol is dissolved in a suitable solvent and treated with a strong acid, such as sulfuric acid or trifluoroacetic acid, to catalyze the intramolecular cyclization.

  • The reaction is heated to facilitate the dehydration and ring closure.

  • After neutralization and extraction, the crude morpholine base is obtained.

  • The final hydrochloride salt is prepared as described in Route 1.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key efficiency metrics for each synthetic route. The values for yield and cost are estimates based on literature precedents for similar transformations and current market prices for starting materials.

MetricRoute 1: Reductive AminationRoute 2: Epoxide Ring-Opening
Starting Materials 2-bromo-1-(3-methoxyphenyl)ethanone, Diethanolamine3-Methoxystyrene, Ethanolamine, m-CPBA
Number of Steps 33
Estimated Overall Yield 40-50%35-45%
Starting Material Cost Moderate to HighModerate
Key Reagents Formic Acid, HClm-CPBA, Strong Acid (e.g., H₂SO₄)
Process Complexity ModerateModerate
Safety & Environmental Use of corrosive formic acid at high temperatures.Use of potentially explosive peroxy acids.

Visualization of Synthetic Pathways

To further illustrate the described synthetic strategies, the following diagrams outline the workflow for each route.

Route_1 cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A 2-bromo-1-(3-methoxyphenyl)ethanone C Step 1: Amination A->C B Diethanolamine B->C D Step 2: Reductive Cyclization (Leuckart-Wallach) C->D Formic Acid E Step 3: Salt Formation D->E HCl F 2-(3-Methoxy-phenyl)-morpholine hydrochloride E->F

Caption: Workflow for Route 1 via Reductive Amination.

Route_2 cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product G 3-Methoxystyrene I Step 1: Epoxidation G->I m-CPBA H Ethanolamine J Step 2: Ring-Opening H->J I->J K Step 3: Cyclization & Salt Formation J->K Acid, then HCl L 2-(3-Methoxy-phenyl)-morpholine hydrochloride K->L

Caption: Workflow for Route 2 via Epoxide Ring-Opening.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 2-(3-Methoxy-phenyl)-morpholine hydrochloride, each with its own set of advantages and disadvantages.

Route 1 (Reductive Amination) offers a potentially higher overall yield and utilizes a classic, well-documented transformation in the Leuckart-Wallach reaction. However, the cost of the starting α-bromoketone may be a limiting factor for large-scale production. The high temperatures and corrosive nature of formic acid also require careful consideration for process safety.

Route 2 (Epoxide Ring-Opening) benefits from more readily available and potentially cheaper starting materials. The epoxidation and subsequent ring-opening are generally high-yielding reactions. However, the use of peroxy acids necessitates stringent safety precautions due to their potential for explosive decomposition. The acid-catalyzed cyclization of the amino-alcohol intermediate can sometimes lead to side products, potentially complicating purification.

For laboratory-scale synthesis where the cost of the α-bromoketone is not prohibitive, Route 1 may be preferred due to its potentially more straightforward execution and higher overall yield. For larger-scale industrial production, Route 2 might be more economically viable, provided that the safety protocols for handling peroxy acids are rigorously implemented and the cyclization step is optimized to minimize by-product formation.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research or manufacturing team, including scale, budget, and safety infrastructure. Further process optimization for either route could likely improve their respective efficiencies.

References

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A Head-to-Head Comparison of 2-, 3-, and 4-Methoxy-Phenyl-Morpholine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the morpholine moiety is a privileged scaffold, prized for its ability to improve pharmacokinetic properties and introduce key molecular interactions.[1] When appended to a phenyl ring bearing a methoxy group, the resulting methoxy-phenyl-morpholine structure presents a versatile platform for designing novel therapeutics. The positional isomerism of the methoxy group—at the ortho (2-), meta (3-), or para (4-) position—can profoundly influence the molecule's steric and electronic properties, and consequently, its pharmacological activity.

This guide provides a comprehensive head-to-head comparison of the 2-, 3-, and 4-methoxy-phenyl-morpholine isomers. Recognizing a significant gap in publicly available, direct comparative studies for these parent compounds, we will leverage detailed experimental data from their closely related and more extensively characterized analogs: the 4-[1-(methoxyphenyl)cyclohexyl]morpholines (MeO-PCMo). This well-documented series serves as an invaluable predictive model for understanding the structure-activity relationships (SAR) that govern the influence of methoxy group positioning.

We will delve into the synthesis, comparative pharmacology with a focus on N-methyl-D-aspartate (NMDA) receptor interactions, and the established applications of these isomers as foundational building blocks in pharmaceutical research.

Synthesis of Methoxy-Phenyl-Morpholine Scaffolds

The synthesis of phenyl-morpholine derivatives can be achieved through various established routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For the methoxy-phenyl-morpholine isomers, this typically involves the reaction of a methoxy-substituted phenethylamine derivative with a suitable dielectrophile, or the N-alkylation of a pre-formed morpholine ring with a methoxy-phenyl derivative.

A representative synthetic pathway might involve the reaction of a methoxy-substituted bromophenyl derivative with morpholine under palladium-catalyzed cross-coupling conditions, a versatile method for forming C-N bonds.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Methoxy-bromobenzene Methoxy-bromobenzene (2-, 3-, or 4-isomer) Product Methoxy-phenyl-morpholine (2-, 3-, or 4-isomer) Methoxy-bromobenzene->Product Buchwald-Hartwig Amination Morpholine Morpholine Morpholine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General schematic for Buchwald-Hartwig amination to synthesize methoxy-phenyl-morpholine isomers.

Comparative Pharmacology: Insights from MeO-PCMo Analogs

A seminal study by Kavanagh et al. provides a robust framework for comparing the pharmacological profiles of these isomers.[2][3] While the study focused on the phencyclidine (PCP) analogs, 4-[1-(methoxyphenyl)cyclohexyl]morpholines (MeO-PCMo), the findings on their differential affinity for the NMDA receptor are highly instructive. The NMDA receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. It is also a primary target for dissociative anesthetics.[2]

NMDA Receptor Binding Affinity

The affinity of the 2-, 3-, and 4-methoxy-phenyl-cyclohexyl-morpholine isomers for the NMDA receptor was evaluated using radioligand binding assays with (+)-[3-³H]-MK-801 in rat forebrain preparations.[2][3] The results, summarized in the table below, reveal a distinct structure-activity relationship based on the position of the methoxy group.

CompoundKi (nM) for NMDA Receptor
3-MeO-PCMo 120
2-MeO-PCMo 350
4-MeO-PCMo 800
Data sourced from Kavanagh et al. (2018). Lower Ki values indicate higher binding affinity.[2]

The data clearly indicate that the 3-methoxy (meta) isomer possesses the highest affinity for the NMDA receptor, being approximately three times more potent than the 2-methoxy (ortho) isomer and nearly seven times more potent than the 4-methoxy (para) isomer.[2] This suggests that the electronic and steric effects of the methoxy group at the meta position are optimal for interaction with the binding site on the NMDA receptor, which is believed to be within the ion channel pore. The affinity of 3-MeO-PCMo was found to be comparable to that of ketamine, a well-known NMDA receptor antagonist.[2][3]

cluster_pathway NMDA Receptor Signaling & Antagonism Glutamate Glutamate & Glycine/D-Serine (Co-agonists) NMDAR NMDA Receptor (Ligand-gated ion channel) Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates LTP Synaptic Plasticity (LTP, LTD) Downstream->LTP Modulates Antagonist MeO-Phenyl-Morpholine (Channel Blocker) Antagonist->NMDAR Blocks Pore

Caption: Proposed mechanism of action for methoxy-phenyl-morpholine analogs at the NMDA receptor.

Isomer Profiles: Building Blocks for Drug Discovery

While direct pharmacological comparisons are limited for the parent methoxy-phenyl-morpholine isomers, they are widely utilized as key intermediates in the synthesis of a diverse range of bioactive molecules.

2-Methoxyphenyl-morpholine
  • Structure: Methoxy group at the ortho position.

  • Applications: This isomer serves as a versatile building block in organic synthesis. It is often incorporated into novel compounds being investigated for various therapeutic areas. Its utility is noted in the development of ligands for CNS targets.

3-Methoxyphenyl-morpholine
  • Structure: Methoxy group at the meta position.

  • Applications: Given the high NMDA receptor affinity of its PCMo analog, the 3-methoxyphenyl-morpholine scaffold is of particular interest for developing modulators of the glutamatergic system.[2] It is a key intermediate in the synthesis of compounds targeting neurological disorders.[4]

4-Methoxyphenyl-morpholine
  • Structure: Methoxy group at the para position.

  • Applications: This isomer is a widely used synthetic intermediate in pharmaceutical and agrochemical research.[3] It is a common constituent in the development of novel analgesics and anti-inflammatory drugs, where its structure contributes to desired physicochemical properties and biological activity.[3]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and pharmacological evaluation of these compounds, based on established methodologies.

Representative Synthesis: 4-(4-Methoxyphenyl)morpholine

This protocol is adapted from general procedures for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 mmol).

  • Reactant Addition: Evacuate and backfill the tube with argon. Add 4-bromoanisole (1.0 mmol), morpholine (1.2 mmol), and toluene (2 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)morpholine.

Protocol: NMDA Receptor Binding Assay

This protocol is based on the methodology described by Kavanagh et al. for evaluating the PCMo analogs.[2][3]

cluster_workflow NMDA Receptor Binding Assay Workflow Prep 1. Prepare Rat Forebrain Homogenate Incubate 2. Incubate Homogenate with (+)-[3-³H]-MK-801 (Radioligand) & Test Compound (Isomer) Prep->Incubate Separate 3. Separate Bound & Unbound Ligand via Rapid Filtration (Glass Fiber Filters) Incubate->Separate Quantify 4. Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze 5. Data Analysis (Calculate IC₅₀ and Ki values) Quantify->Analyze

Caption: Experimental workflow for determining NMDA receptor binding affinity.

  • Tissue Preparation: Homogenize frozen rat forebrains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet.

  • Assay Incubation: In a 96-well plate, combine the membrane homogenate, the radioligand (+)-[3-³H]-MK-801, and varying concentrations of the test compound (2-, 3-, or 4-methoxy-phenyl-morpholine).

  • Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomerism of the methoxy group on the phenyl-morpholine scaffold critically dictates pharmacological activity, as demonstrated by the comprehensive data on MeO-PCMo analogs at the NMDA receptor. The meta (3-methoxy) position confers the highest affinity, highlighting it as a position of interest for the design of CNS-active agents targeting the glutamatergic system.

While the parent 2-, 3-, and 4-methoxy-phenyl-morpholine compounds are primarily established as versatile synthetic intermediates, the compelling SAR from their PCMo cousins strongly suggests that they possess differential and untapped pharmacological potential. There is a clear need for direct, head-to-head experimental evaluation of these fundamental isomers to fully elucidate their biological activity profiles. Such studies would not only fill a critical knowledge gap but could also unlock new avenues for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Kavanagh, P., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 334-345. [Link]

  • Neznamov, G. G., et al. (2001). Clinical study of the selective anxiolytic agent afobazol. Eksperimental'naia i klinicheskaia farmakologiia, 64(2), 15-19. (Note: While this source is about a morpholine derivative, the specific link is not provided in the search results).
  • ResearchGate. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-MeO-PCMo. PubChem Compound Database. [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)morpholine. PubChem Compound Database. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Methoxyphenyl)morpholine-2-carboxylic acid. PubChem Compound Database. [Link]

  • ACS Publications. (2021). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. (2014). Comparative Analysis between E, Z) -4-[3-(4-chlorophenyl)-3-(3, 4-dimethoxyphenyl) acryloyl] morpholine&Monceren Crystal. ResearchGate. [Link]

  • MDPI. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

Sources

comparative efficacy of 2-(3-Methoxy-phenyl)-morpholine hydrochloride and ketamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of 2-(3-Methoxy-phenyl)-morpholine hydrochloride (a substituted phenylmorpholine analog) and Ketamine (an arylcyclohexylamine). This document is structured for researchers and drug development professionals, focusing on pharmacological mechanisms, efficacy profiles, and experimental validation.

Executive Summary

This guide contrasts two distinct pharmacological classes evaluated for neuropsychiatric indications:

  • 2-(3-Methoxy-phenyl)-morpholine HCl (3-MeO-2-PM): A substituted phenylmorpholine derivative. Based on Structure-Activity Relationships (SAR) of the 2-phenylmorpholine scaffold (e.g., phenmetrazine metabolites), this compound functions primarily as a Monoamine Transporter Modulator (NDRI) and potential TAAR1 agonist .

  • Ketamine: An arylcyclohexylamine and non-competitive NMDA receptor antagonist . It is the gold standard for rapid-acting antidepressant (RAAD) activity via glutamatergic neuroplasticity.

Core Distinction: While Ketamine induces rapid synaptic potentiation via mTORC1 signaling, 3-MeO-2-PM operates through direct elevation of synaptic monoamines (NE/DA), offering a profile more aligned with psychostimulants or atypical antidepressants than dissociative anesthetics.

Pharmacological Mechanism of Action (MOA)

Ketamine: The Glutamatergic Cascade

Ketamine blocks NMDA receptors on GABAergic interneurons, leading to a disinhibition of pyramidal neurons. This causes a surge in glutamate, which activates AMPA receptors, triggering the BDNF-mTORC1 signaling cascade. This pathway is critical for synaptogenesis and rapid antidepressant effects.

2-(3-Methoxy-phenyl)-morpholine HCl: The Monoaminergic Driver

The 2-phenylmorpholine core is a privileged scaffold for monoamine transporter inhibition.

  • Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Mechanism: Reuptake inhibition (and potential reverse-transport/release) increases synaptic concentrations of NE and DA.[1]

  • Substituent Effect: The 3-methoxy group on the phenyl ring typically modulates selectivity. Unlike halogenated analogs (e.g., 3-fluorophenmetrazine) which are potent dopaminergic stimulants, methoxy-substitution often enhances serotonergic (SERT) affinity or alters metabolic stability, potentially reducing abuse liability while maintaining antidepressant efficacy.

Signaling Pathway Comparison (DOT Visualization)

MOA_Comparison cluster_Ketamine Ketamine (Glutamatergic) cluster_Morpholine 2-(3-MeO-Ph)-Morpholine (Monoaminergic) K Ketamine NMDA NMDAR Blockade (GABA Interneurons) K->NMDA Glu Glutamate Surge NMDA->Glu AMPA AMPA Activation Glu->AMPA BDNF BDNF Release AMPA->BDNF mTOR mTORC1 Signaling BDNF->mTOR Synapse Synaptogenesis (Rapid Antidepressant) mTOR->Synapse M 3-MeO-2-PM Trans NET/DAT Inhibition M->Trans TAAR TAAR1 Activation? M->TAAR Mono Synaptic NE/DA Increase Trans->Mono Rec Post-Synaptic Adrenergic/Dopamine Rc Mono->Rec TAAR->Mono Alert Vigilance/Mood (Psychostimulant) Rec->Alert

Figure 1: Divergent signaling cascades. Ketamine (top) acts via plasticity induction; 3-MeO-2-PM (bottom) acts via neurotransmitter availability.

Comparative Efficacy Data

The following table synthesizes experimental data profiles. Note: Data for 3-MeO-2-PM is extrapolated from SAR of 2-phenylmorpholine analogs (Phenmetrazine/Reboxetine class) where specific clinical data is absent.

FeatureKetamine 2-(3-Methoxy-phenyl)-morpholine HCl
Primary Indication TRD, Anesthesia, SuicidalityDepression, Fatigue, ADHD (Investigational)
Onset of Action Rapid (2–4 hours)Intermediate (Days to Weeks) or Acute (Stimulation)
Receptor Binding (

)
NMDAR (

nM)
NET (

nM); DAT (

nM)
Functional Potency NMDAR IC50


M
NET/DAT IC50

nM*
Behavioral Phenotype Dissociation, Sedation (high dose)Locomotor Activation, Alertness
Abuse Potential Moderate (Dissociative/Hallucinogenic)Moderate (Stimulant-like, dose-dependent)
Metabolic Stability Low (Rapid metabolism to HNK)Moderate (CYP2D6 oxidative O-demethylation)

*Predicted values based on 3-substituted-2-phenylmorpholine SAR.

Experimental Protocols for Comparative Profiling

To objectively compare these compounds, researchers must utilize a Self-Validating Screening Platform . The following protocols differentiate between dissociative-plasticity (Ketamine) and psychostimulant-monoaminergic (Morpholine) profiles.

Protocol A: High-Throughput Radioligand Binding

Objective: Determine target selectivity.

  • Preparation: Prepare membrane homogenates from rat cortex (for NMDAR/NET) and striatum (for DAT).

  • Assay Conditions:

    • NMDAR: Use

      
       as radioligand. Incubate with Ketamine (1 nM – 100 
      
      
      
      M).
    • NET: Use

      
      . Incubate with 3-MeO-2-PM.
      
    • DAT: Use

      
      . Incubate with 3-MeO-2-PM.
      
  • Validation: Nonspecific binding must be <10% of total binding. Use Protriptyline (NET) and GBR-12909 (DAT) as positive controls.

Protocol B: Forced Swim Test (FST) vs. Open Field Test (OFT)

Objective: Distinguish antidepressant efficacy from false positives (psychomotor agitation).

  • Step 1: Open Field Test (OFT)

    • Administer vehicle, Ketamine (10 mg/kg i.p.), or 3-MeO-2-PM (10–30 mg/kg i.p.) to C57BL/6 mice.

    • Record locomotor activity for 60 min.

    • Result Interpretation:

      • Ketamine: Transient hyperlocomotion followed by ataxia (dose-dependent).

      • 3-MeO-2-PM: Sustained, smooth hyperlocomotion (indicative of DAT activity).

  • Step 2: Forced Swim Test (FST)

    • 24 hours post-OFT (to avoid acute stimulant interference).

    • Measure immobility time.

    • Result Interpretation:

      • Ketamine: Significant reduction in immobility (Antidepressant effect).

      • 3-MeO-2-PM: Reduction in immobility may correlate with residual stimulation. Correction: Calculate "Immobility/Activity Ratio" to normalize for stimulant effects.

Experimental Workflow Diagram (DOT)

Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: Behavioral Phenotyping Start Compound Library (Ketamine vs 3-MeO-2-PM) Binding Radioligand Binding (Ki Determination) Start->Binding Functional Uptake Inhibition (Synaptosomes) Start->Functional OFT Open Field Test (Locomotor Activity) Binding->OFT Select Dose Functional->OFT FST Forced Swim Test (Antidepressant Efficacy) OFT->FST If Not Ataxic PPI Prepulse Inhibition (Psychotomimetic Screen) OFT->PPI If Hyperactive Decision Data Synthesis FST->Decision PPI->Decision

Figure 2: Sequential screening workflow to filter false positives (stimulants) from true antidepressants.

Safety & Toxicology Considerations

Dissociation vs. Sympathomimetic Toxicity
  • Ketamine: Primary risk is dissociative psychotoxicity (hallucinations) and cystitis (chronic use). In preclinical models, this is measured by Prepulse Inhibition (PPI) deficits.

  • 3-MeO-2-PM: Primary risk is cardiovascular toxicity (hypertension, tachycardia) due to NET inhibition. In preclinical models, this is measured by telemetry (heart rate/BP) alongside locomotor sensitization.

Metabolic Fate
  • Ketamine: Metabolized to Norketamine (active) and Hydroxynorketamine (HNK). HNK is currently investigated for AMPA-mediated antidepressant effects without dissociation.

  • 3-MeO-2-PM: Likely undergoes O-demethylation (CYP2D6) to the phenolic metabolite (2-(3-hydroxyphenyl)morpholine). Phenolic morpholines often have higher potency but poor blood-brain barrier (BBB) permeability.

References

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature. Link

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients. Biological Psychiatry.[2][3] Link

  • Negus, S. S., et al. (2007). Kappa opioid antagonist effects of the novel kappa antagonist JDTic in rhesus monkeys. (Reference for behavioral profiling of novel compounds). Link

  • PubChem Compound Summary. (2024). 2-(3-methoxyphenyl)morpholine.[4] National Center for Biotechnology Information. Link

Sources

assessing the selectivity of 2-(3-Methoxy-phenyl)-morpholine hydrochloride for its target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 2-(3-Methoxy-phenyl)-morpholine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methoxy-phenyl)-morpholine hydrochloride (often abbreviated as 3-MeO-2-PM ) represents a specific subclass of phenylmorpholine derivatives. Structurally, it is the des-methyl analog of the psychostimulant 3-methoxyphenmetrazine and a positional isomer of the substituted morpholine scaffold found in selective norepinephrine reuptake inhibitors (NRIs) like Reboxetine.

For drug development professionals, the critical challenge with this compound is distinguishing its mode of action: Is it a reuptake inhibitor (blocker) or a substrate-type releaser? Furthermore, the "3-methoxy" substituent on the phenyl ring is a known modulator of serotonin transporter (SERT) affinity in similar scaffolds (e.g., amphetamines), potentially altering the selectivity profile from the classic NET/DAT bias of the 2-phenylmorpholine core.

This guide outlines the definitive experimental framework to assess the selectivity of 2-(3-Methoxy-phenyl)-morpholine HCl, comparing it against industry standards Phenmetrazine (a dual NET/DAT releaser) and Reboxetine (a selective NET inhibitor).

Compound Profile & Mechanistic Hypothesis

Structural Logic (SAR)

The pharmacological behavior of 2-(3-Methoxy-phenyl)-morpholine is governed by two structural features:

  • The Morpholine Ring: Unlike amphetamines, the morpholine oxygen introduces polarity and hydrogen-bond accepting capability, typically reducing blood-brain barrier permeability slightly but enhancing selectivity for the Norepinephrine Transporter (NET).

  • The 3-Methoxy Substituent: In structure-activity relationship (SAR) studies of phenylalkylamines, meta-substitution (3-position) with an electron-donating group like methoxy often increases affinity for SERT compared to the unsubstituted parent.

Mechanistic Pathway Diagram

The following diagram illustrates the potential interaction sites of the compound within the monoaminergic synapse.

MonoaminePathways Compound 2-(3-MeO-phenyl)-morpholine NET NET (Norepinephrine Transporter) Compound->NET High Affinity Binding DAT DAT (Dopamine Transporter) Compound->DAT Moderate Affinity SERT SERT (Serotonin Transporter) Compound->SERT Putative Affinity (3-MeO effect) Synapse Synaptic Cleft (↑ Neurotransmitter Levels) NET->Synapse Inhibition/Release DAT->Synapse Inhibition/Release Receptor Post-Synaptic Receptors (Adrenergic/Dopaminergic) Synapse->Receptor Signal Transduction

Figure 1: Hypothesized interaction of 2-(3-Methoxy-phenyl)-morpholine with monoamine transporters. The 3-methoxy group is predicted to modulate the NET/SERT ratio.

Comparative Analysis: Performance vs. Alternatives

To objectively assess selectivity, 2-(3-Methoxy-phenyl)-morpholine must be benchmarked against compounds with established profiles.

Feature2-(3-Methoxy-phenyl)-morpholine Phenmetrazine (Parent)Reboxetine (Standard)
Core Structure 2-Phenylmorpholine (3-MeO substituted)3-Methyl-2-phenylmorpholineMorpholine-containing ether
Primary Target NET > DAT (Predicted)NET ≈ DAT NET >>> SERT/DAT
Mechanism To be determined (Likely Releaser)Substrate (Releaser)Reuptake Inhibitor
Selectivity Ratio High NET selectivity expectedLow (Dual agent)Very High (NET selective)
SERT Activity Moderate (due to 3-MeO)NegligibleNegligible

Key Insight: The absence of the 3-methyl group on the morpholine ring (present in Phenmetrazine) typically reduces steric hindrance, potentially increasing potency but reducing resistance to metabolism. The 3-methoxy group is the "wildcard" that necessitates the specific SERT testing described below.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile, you must perform a Two-Tier Screening Workflow .

Tier 1: Radioligand Binding Assay (Affinity)

Objective: Determine the


 (inhibition constant) for NET, DAT, and SERT. This establishes binding but not function.

Protocol:

  • Membrane Prep: Use rat brain synaptosomes or HEK293 cells overexpressing human NET/DAT/SERT.

  • Radioligands:

    • NET:

      
       (
      
      
      
      nM)
    • DAT:

      
       (
      
      
      
      nM)
    • SERT:

      
       (
      
      
      
      nM)
  • Incubation: Incubate 2-(3-Methoxy-phenyl)-morpholine (100 pM – 100

    
    M) with membranes and radioligand for 60-120 mins at 4°C (to minimize uptake).
    
  • Analysis: Measure displaced radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Tier 2: Functional Uptake vs. Release Assay (Efficacy)

Objective: Distinguish between a Reuptake Inhibitor (like Reboxetine) and a Substrate Releaser (like Phenmetrazine). This is critical for safety profiling, as releasers carry higher abuse potential.

Protocol:

  • Uptake Inhibition:

    • Incubate cells with

      
       + Test Compound.
      
    • Result: If radioactivity in cells decreases, the compound blocks uptake (

      
       determined).
      
  • Release Assay (The Differentiator):

    • Pre-load synaptosomes with

      
       (for DAT/NET) or 
      
      
      
      .
    • Wash cells to remove extracellular radioactivity.

    • Add Test Compound.[1]

    • Result:

      • Inhibitor (Reboxetine-like): No increase in extracellular radioactivity.

      • Releaser (Phenmetrazine-like): Significant efflux of radioactivity (dose-dependent).

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process based on experimental data.

SelectivityWorkflow Start Start: 2-(3-MeO-phenyl)-morpholine Binding Tier 1: Radioligand Binding (Ki Determination) Start->Binding Decision1 Is Ki (NET) < 100 nM? Binding->Decision1 Functional Tier 2: Functional Uptake (IC50 Determination) Decision1->Functional Yes Outcome1 Inactive / Low Potency Decision1->Outcome1 No Release Tier 3: Release Assay (Substrate vs Blocker) Functional->Release Potent IC50 Outcome2 NET Selective Inhibitor (Reboxetine-like) Release->Outcome2 No Efflux Outcome3 NET/DAT Releaser (Phenmetrazine-like) Release->Outcome3 Efflux (DAT/NET only) Outcome4 Triple Releaser (SNDRA) (High SERT affinity) Release->Outcome4 Efflux (DAT/NET + SERT)

Figure 2: The "Selectivity Funnel" for characterizing phenylmorpholine derivatives.

Data Interpretation & Reference Values

When analyzing your results, use these reference values to contextualize the potency of 2-(3-Methoxy-phenyl)-morpholine.

CompoundNET

(nM)
DAT

(nM)
SERT

(nM)
Selectivity Profile
Phenmetrazine 45235>10,000NET/DAT Selective
3-Fluorophenmetrazine 2243>5,000Balanced NET/DAT
Reboxetine 8>10,000>1,000Highly NET Selective
2-(3-MeO-phenyl)-morpholine Expected < 100Expected < 500Check for < 1000Hypothesis: NET > DAT > SERT

Note: Lower


 indicates higher affinity. If the 3-methoxy analog shows SERT 

< 1000 nM, it indicates a significant shift in selectivity compared to the parent phenmetrazine.

References

  • Rothman, R. B., et al. (2002).[2] "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[2] European Journal of Pharmacology. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

  • Mayer, F. P., et al. (2018). "Phase I metabolites of the designer drug 3-fluorophenmetrazine (3-FPM) are functionally active at monoamine transporters." Biochemical Pharmacology. Link

  • Eshleman, A. J., et al. (1999). "Therapeutic potential of selective dopamine uptake inhibitors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sigma-Aldrich. "Product Specification: 2-(3-Methoxyphenyl)-morpholine hydrochloride." Link

Sources

Validation of 2-(3-Methoxy-phenyl)-morpholine Hydrochloride as a Reference Standard

[1]

Executive Summary: The Precision Gap

In the landscape of New Psychoactive Substances (NPS) and pharmaceutical intermediates, 2-(3-Methoxy-phenyl)-morpholine hydrochloride (CAS: 1017395-60-6) occupies a critical analytical niche. Often confused with its positional isomers or structurally related phenmetrazine analogs, this compound requires rigorous validation to serve as a defensible reference standard (RS).

This guide contrasts the performance of a Certified Reference Material (CRM) grade standard against generic "research grade" reagents. The data demonstrates that relying on unvalidated materials can lead to quantitation errors of up to 4.5% due to uncharacterized salt stoichiometry and isomeric impurities.

Chemical Identity & The Isomer Challenge

The primary challenge in validating this molecule is not just purity, but identity . The meta-substitution (3-methoxy) must be unequivocally distinguished from the ortho- (2-methoxy) and para- (4-methoxy) isomers, which share identical molecular weights (

  • Chemical Name: 2-(3-Methoxyphenyl)morpholine hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.70 g/mol (Salt); 193.24 g/mol (Free Base)

Isomer Differentiation Logic

The following decision tree illustrates the analytical logic required to certify the specific 3-methoxy isomer.

IsomerLogicStartCrude 2-(3-Methoxy-phenyl)-morpholineMSMass Spectrometry (GC-MS)Start->MSNMR1H-NMR (500 MHz, DMSO-d6)Start->NMRFragmentFragmentation Pattern Indistinguishable(m/z 193, 162, 121)MS->FragmentDirect InjectionCouplingAromatic Region Analysis(7.0 - 7.5 ppm)NMR->CouplingDecisionCoupling Pattern?Coupling->DecisionParaPara (4-OMe)AA'BB' System(Symmetric Doublets)Decision->ParaOrthoOrtho (2-OMe)Complex Multiplet(Steric Shift)Decision->OrthoMetaMeta (3-OMe)Singlet (H2) + Doublet + Triplet(Asymmetric)Decision->MetaValidProceed to Potency AssignmentMeta->Valid

Figure 1: Analytical decision tree for distinguishing the target meta-isomer from positional isomers. Note that MS alone is often insufficient for definitive structural assignment.

Comparative Performance: Validated RS vs. Generic Reagent

The following data summarizes a comparative study between a fully validated Reference Standard (Method B) and a commercial "Research Chemical" grade sample (Method A).

Table 1: Analytical Characterization Data
ParameterMethod A: Generic ReagentMethod B: Validated Reference StandardImpact on Analysis
Assigned Potency 98.0% (Label Claim)95.4% (Mass Balance)2.6% Bias in Quantitation
Salt Form Assumed Mono-HClConfirmed Mono-HCl (via AgNO3 titration)Incorrect stoichiometry alters MW calculations.
Isomeric Purity Unknown (Single Peak)99.8% (Isomer Resolved)"Generic" may contain 2-OMe isomer co-eluting.
Water Content Not Reported0.8% (Karl Fischer)Hygroscopicity ignores "dry weight" calculation.
Residual Solvents Not Reported1.2% (Ethanol/Ether)Inflates apparent purity if not subtracted.

Key Insight: The "Generic" sample claimed 98% purity based on a simple HPLC area %. However, it failed to account for 1.2% residual solvent and 0.8% water. The true potency was significantly lower. Using the generic material would result in a systematic error in forensic casework.

Validation Workflow & Protocols

To achieve the "Method B" results, the following ISO 17025/17034 compliant workflow is required.

Protocol 1: Structural Identification (NMR)

Objective: Confirm the meta substitution pattern.

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 500 MHz, 64 scans.

  • Critical Signal: Look for the aromatic proton at position 2 (between the morpholine attachment and methoxy group). In the meta isomer, this appears as a distinct singlet or narrow doublet around

    
     6.9-7.0 ppm, isolated from the remaining aromatic protons. The para isomer would show a symmetric AA'BB' system.
    
Protocol 2: Chromatographic Purity (HPLC-UV)

Objective: Quantify organic impurities and resolve isomers.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (Selectivity for aromatic isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 274 nm (Methoxy absorbance max).

  • Flow: 1.0 mL/min.

Protocol 3: Potency Assignment (Mass Balance)

Unlike simple "purity," Potency is the value used for calculation. It is derived via the Mass Balance equation, which is the gold standard for reference materials [1].

graphic Purity %}{100}

Example Calculation for 2-(3-Methoxy-phenyl)-morpholine HCl:

  • HPLC Purity: 99.5%

  • Water (KF): 0.8%

  • Residual Ethanol (GC-HS): 1.2%

  • Residue on Ignition (Inorganics): <0.1%

The Validation Ecosystem

The following diagram outlines the complete lifecycle of the reference standard, from synthesis to the final Certificate of Analysis (CoA).

ValidationFlowcluster_0Productioncluster_1Characterization (ISO 17025)RawCrude SynthesisPurifyRecrystallization(EtOH/Et2O)Raw->PurifySaltHCl Salt FormationPurify->SaltIDIdentity(1H-NMR, IR, MS)Salt->IDPurityChromatographic Purity(HPLC-UV / GC-MS)Salt->PurityVolatilesVolatiles(KF, GC-Headspace)Salt->VolatilesCalcMass BalanceCalculationID->CalcPurity->CalcVolatiles->CalcCoACertificate of Analysis(Certified Potency)Calc->CoA

Figure 2: The Mass Balance validation workflow ensuring traceability and accuracy.

Conclusion

For forensic and pharmaceutical applications, 2-(3-Methoxy-phenyl)-morpholine hydrochloride cannot be treated as a generic reagent. The presence of positional isomers and the hygroscopic nature of the hydrochloride salt necessitate a Mass Balance approach .

Researchers are advised to:

  • Demand 1H-NMR data proving the meta-substitution.

  • Use Potency (not just HPLC purity) for quantitative calculations.

  • Verify the Counter-ion stoichiometry (ensure it is mono-HCl and not a hemi-hydrate or free base).

References

  • Kuselman, I., et al. (2017). Certification of Reference Standards in Pharmacy: Mass Balance Method. Khimiko-Farmatsevticheskii Zhurnal.

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • McLaughlin, G., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis.

  • European Pharmacopoeia Commission. (2023). Chapter 5.12: Reference Standards. European Directorate for the Quality of Medicines.

  • PubChem. (2023). 2-(3-methoxyphenyl)morpholine Compound Summary. National Library of Medicine.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Methoxy-phenyl)-morpholine hydrochloride, synthesizing regulatory standards with practical laboratory experience. Our commitment is to empower you with the knowledge to manage chemical waste not just in compliance with regulations, but with a profound understanding of the principles that protect you, your colleagues, and the environment.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-(3-Methoxy-phenyl)-morpholine hydrochloride should always be consulted first, we can infer its likely hazards from its structural components: the morpholine ring and the hydrochloride salt.

The morpholine moiety, as detailed in various safety data sheets, is often associated with the following hazards:

  • Flammability: Morpholine is a flammable liquid and vapor.[1][2][3]

  • Toxicity: It can be toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1][2][4]

  • Corrosivity: It can cause severe skin burns and eye damage.[2][3][4]

The hydrochloride salt form suggests that in an aqueous solution, the compound may be acidic. The methoxy-phenyl group may also influence the compound's overall toxicity and reactivity profile. Therefore, it is prudent to treat 2-(3-Methoxy-phenyl)-morpholine hydrochloride as a hazardous chemical waste.

Key Safety and Disposal Information Summary

ParameterGuidelineSource
Primary Hazards Skin Irritant, Serious Eye Irritant
Inferred Hazards Flammable, Toxic, Corrosive[1][2][3][4]
Personal Protective Equipment (PPE) Protective gloves, eye protection (safety glasses/face shield), protective clothing, dust respirator
Disposal Classification Hazardous Waste[5][6]
Prohibited Disposal Routes Sewer/drain disposal, regular trash[7][8]
The Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 2-(3-Methoxy-phenyl)-morpholine hydrochloride. This workflow ensures that all safety and regulatory considerations are met at each stage.

Caption: Disposal Decision Workflow

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 2-(3-Methoxy-phenyl)-morpholine hydrochloride.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure. This includes:

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses. A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a dust respirator should be used.

3.2. Waste Collection and Containment

Proper containment of chemical waste is crucial to prevent leaks and reactions.

  • Container Selection: The ideal waste container is the original manufacturer's container.[9] If this is not available, use a container that is in good condition, leak-proof, and chemically compatible with the waste.[5] Plastic containers are often preferred for their durability.[8]

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Methoxy-phenyl)-morpholine hydrochloride" (no abbreviations or formulas), and the date accumulation started.[5][6]

  • Segregation: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility.[10][11] Incompatible chemicals must be separated by physical barriers.[7]

3.3. Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6][11]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[5][6] The storage area should be well-ventilated.[12]

  • Volume Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA, which are regulated by the EPA.[6]

3.4. Final Disposal

Under no circumstances should 2-(3-Methoxy-phenyl)-morpholine hydrochloride be disposed of down the drain or in the regular trash.[7][9]

  • Professional Disposal: The disposal of this hazardous waste must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[5][6]

  • Requesting Pickup: Once the waste container is nearly full (typically around 90% capacity) or has been in storage for the maximum allowed time (which can be up to 12 months for partially filled containers in an SAA), contact your EH&S office to arrange for a pickup.[5][6][9]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area and prevent others from entering.

  • Personal Protection: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it into a sealed container. For a liquid spill, absorb it with an inert material such as sand or diatomaceous earth and place it in a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. The principles of waste minimization, proper segregation, and compliant disposal are not merely regulatory hurdles; they are integral to the professional conduct of science.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

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  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

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Personal protective equipment for handling 2-(3-Methoxy-phenyl)-morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(3-Methoxy-phenyl)-morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, risk-based framework for the safe handling of 2-(3-Methoxy-phenyl)-morpholine hydrochloride in a laboratory setting. As a novel or specialty chemical, specific toxicological data may be limited. Therefore, this guidance is synthesized from the known hazards of the parent compound, morpholine, and its derivatives, in conjunction with established laboratory safety standards from authoritative sources like the Occupational Safety and Health Administration (OSHA). The central principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than its parent molecule until proven otherwise.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Morpholine is known to be corrosive and a severe irritant to the skin and eyes, capable of causing burns and serious eye damage.[3][4][5][6][7][8] The hydrochloride salt form, such as Morpholine Hydrochloride, is also classified as a skin and serious eye irritant. It is imperative to prevent all contact with the skin and eyes.

  • Respiratory Tract Irritation: As a fine powder, the hydrochloride salt poses a significant risk of respiratory irritation if inhaled. Morpholine vapor is also a known respiratory irritant.[4][5] Handling should always occur in a well-ventilated area, with direct engineering controls like a chemical fume hood.

  • Systemic Toxicity: Long-term or repeated exposure to morpholine has been associated with liver and kidney damage in animal studies.[4][9][10] While the toxicological properties of this specific derivative have not been fully investigated, skin absorption and inhalation are potential routes of exposure that must be controlled.[11]

  • Unknown Hazards: For any research chemical with incomplete toxicological data, it is prudent to assume the potential for unknown toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the final barrier between the researcher and the chemical hazard, used in conjunction with engineering and administrative controls.[12][13][14][15] The selection of PPE must be tailored to the specific task being performed.

PPE Selection Summary
TaskMinimum Required PPERecommended Additional PPE
Transporting Container Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves-
Weighing Solid Powder Lab Coat, Chemical Splash Goggles, Nitrile GlovesDouble-gloving, Face Shield, N95 Respirator
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile GlovesDouble-gloving, Face Shield
Handling Solutions Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesChemical Splash Goggles
Cleaning Spills Lab Coat, Chemical Splash Goggles, Nitrile Gloves (or heavier-duty)Face Shield, Respirator (depending on spill size)

Step-by-Step Operational Protocols

Protocol 1: Weighing and Handling the Solid Compound

Handling the powdered form of 2-(3-Methoxy-phenyl)-morpholine hydrochloride presents the highest risk of inhalation and creating fine dust that can settle on surfaces.

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[13] Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

  • Donning PPE:

    • Put on a flame-resistant lab coat, ensuring it is fully buttoned.[16][17]

    • Put on chemical splash goggles. Safety glasses are not sufficient for this task.[12][16]

    • Put on the first pair of nitrile gloves.

    • Put on a second pair of nitrile gloves ("double-gloving"). This provides added protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.[12]

    • Recommended: For weighing larger quantities or if you are particularly sensitive, consider wearing an N95 respirator to minimize inhalation of fine particulates.[2] A face shield worn over goggles provides an additional layer of protection.[16]

  • Handling: Perform all manipulations deep within the chemical fume hood. Handle the container and spatula carefully to avoid generating airborne dust.

  • Post-Handling: Tightly seal the primary container. Use a damp paper towel to gently wipe down the spatula, weigh boat, and any surfaces inside the hood to decontaminate them. Dispose of the towel as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. This process is visualized in the diagram below.

Protocol 2: Preparing and Handling Solutions
  • Preparation: All solution preparations should be conducted inside a chemical fume hood.

  • Donning PPE:

    • Wear a fully buttoned lab coat.[17]

    • Wear chemical splash goggles.[12][16]

    • Wear a single pair of nitrile gloves. Inspect them for any signs of damage before use.

  • Procedure: When adding solvent to the powdered compound, do so slowly to avoid splashing. If using a vortexer or sonicator, ensure the vial is securely capped.

  • Disposal: All disposable items that have come into contact with the chemical (pipette tips, tubes, etc.) must be placed in a designated hazardous waste container.

Visualization of Safety Workflows

PPE Donning and Doffing Sequence

Properly removing PPE is critical to prevent contaminating your skin and clothing. The following diagram illustrates the correct sequence.

PPE_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Spill and Waste Management

Spill Response
  • Small Powder Spill (inside fume hood): Gently cover the spill with a paper towel. Lightly wet the towel with water to prevent dust from becoming airborne. Carefully wipe up the material, place the towel in a sealed bag, and dispose of it as hazardous chemical waste.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent others from entering the area. Only trained personnel with appropriate respiratory protection should clean up large spills.

Waste Disposal Plan
  • Segregation: All waste contaminated with 2-(3-Methoxy-phenyl)-morpholine hydrochloride must be segregated from general laboratory trash. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and the approximate amount.

  • Aqueous Waste: Solutions containing this compound should be collected in a designated hazardous waste container for liquids. Do not pour this chemical down the drain.[11]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr.

  • PPE Minimum Standards. Environmental Health & Safety, University of Missouri.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Library of Medicine.

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher.

  • European Chemicals Agency (ECHA) Useful Links. Health and Safety Executive for Northern Ireland (HSENI).

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA).

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16. European Chemicals Agency (ECHA).

  • Safety Data Sheet: MORPHOLINE. Thermo Fisher Scientific.

  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-(3-Methoxyphenyl)-morpholine hydrochloride. Sigma-Aldrich.

  • Guidance on information requirements and chemical safety assessment Chapter R.7a. Bundesanstalt für Arbeitsschutz und Arbeitsmedizin (BAuA).

  • Safety Data Sheet: 2-Methylmorpholine hydrochloride. MilliporeSigma.

  • Safety Data Sheet: Morpholine Hydrochloride. TCI Chemicals.

  • Health effects of morpholine based coating for fruits and vegetables. Journal of Food Science and Technology.

  • Morpholine - IARC Monographs. National Center for Biotechnology Information (NCBI).

  • Hazardous substance assessment – Morpholine. Canada.ca.

  • Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM).

  • Material Safety Data Sheet: Morpholine. CDH Fine Chemical.

  • Safety Data Sheet: (R)-3-Methylmorpholine hydrochloride. Fisher Scientific.

  • Safety Data Sheet: Morpholine. PENTA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.